molecular formula C5H7BrO B091894 3-(2-bromoethoxy)prop-1-yne CAS No. 18668-74-1

3-(2-bromoethoxy)prop-1-yne

Cat. No.: B091894
CAS No.: 18668-74-1
M. Wt: 163.01 g/mol
InChI Key: DHPKZCYUYUEPSH-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)prop-1-yne is a high-value bifunctional reagent designed for advanced organic synthesis and drug discovery research. Its molecular structure, featuring a terminal alkyne and a bromoalkoxy chain, provides versatile reactivity for constructing complex molecules. This compound is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a promising therapeutic modality. In recent research, it has been utilized as a key component of the linker in novel mTOR-targeting PROTACs, connecting the mTOR kinase inhibitor MLN0128 with the E3 ligase ligand pomalidomide to induce targeted protein degradation . The terminal alkyne group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient, modular conjugation . Simultaneously, the bromoethoxy moiety serves as an excellent handle for nucleophilic substitution reactions, allowing for further elongation of polyethylene glycol (PEG)-like chains or incorporation into larger molecular architectures . This dual functionality makes it an indispensable building block for medicinal chemists developing targeted therapies, as well as for researchers in materials science creating functionalized polymers and conjugated systems . Its application streamlines the synthesis of sophisticated bioactive molecules, positioning it as a critical tool for innovation in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethoxy)prop-1-yne
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InChI

InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2
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InChI Key

DHPKZCYUYUEPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H7BrO
Source PubChem
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DSSTOX Substance ID

DTXSID20302038
Record name 1-Propyne, 3-(2-bromoethoxy)-
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Molecular Weight

163.01 g/mol
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CAS No.

18668-74-1
Record name 3-(2-Bromoethoxy)-1-propyne
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 1-Propyne, 3-(2-bromoethoxy)-
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Record name 3-(2-bromoethoxy)prop-1-yne
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-bromoethoxy)prop-1-yne: A Heterobifunctional Linker for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-bromoethoxy)prop-1-yne (CAS No. 18668-74-1), a versatile heterobifunctional molecule of significant interest in chemical synthesis, materials science, and drug discovery. Possessing two distinct reactive centers—a terminal alkyne and a primary alkyl bromide—this compound serves as an invaluable molecular linker for the construction of complex architectures. This document details its physicochemical properties, provides a robust protocol for its synthesis via Williamson etherification, explores its characteristic reactivity, and discusses its applications, particularly in bioconjugation and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). The information is grounded in established chemical principles and supported by technical data to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate field of molecular design, particularly in drug development and chemical biology, the ability to connect different molecular entities with precision is paramount. Heterobifunctional linkers are the molecular bridges that make this possible, featuring two different reactive groups that can be addressed with orthogonal chemistries.[1] this compound, also known as 2-bromoethyl propargyl ether, is an exemplar of such a linker.[2][3]

Its structure is deceptively simple, yet it contains a powerful combination of functional groups:

  • A Terminal Alkyne (Propargyl group): This moiety is a gateway to a host of powerful and reliable transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][] Its linear geometry and reactivity also permit participation in Sonogashira couplings, C-C bond formations, and other metal-catalyzed reactions.[6][7]

  • A Primary Alkyl Bromide: This functional group is a classic electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[8] The bromine atom is an excellent leaving group, allowing for the facile attachment of this linker to molecules bearing nucleophilic sites such as amines, thiols, or carboxylates.

This duality makes this compound a strategic tool for scientists aiming to conjugate biomolecules, develop complex drug delivery systems, or synthesize molecules like PROTACs, which require a linker to connect a target-binding warhead to an E3 ligase ligand.[9][10] This guide will provide the core technical knowledge required to effectively synthesize, characterize, and utilize this potent chemical building block.

Physicochemical and Safety Properties

A clear understanding of a compound's physical properties and safety profile is a prerequisite for its successful application in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 18668-74-1[2][11][12]
Molecular Formula C₅H₇BrO[2][6][12]
Molecular Weight 163.01 g/mol [6][11]
Appearance Colorless to pale yellow liquid[2] (inferred)
Boiling Point 70-72 °C @ 22 Torr (mmHg)[3][6][12]
Density 1.425 g/cm³[3][12]
Refractive Index (n²⁰/D) 1.48[12]
Purity Typically ≥95%[2][11]
Storage Conditions 2-8°C, Sealed in dry conditions[2][11]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Signal Word: Danger[2][13]

  • GHS Pictograms: GHS05 (Corrosion)[2]

  • Hazard Statements:

    • H227: Combustible liquid.[2]

    • H314: Causes severe skin burns and eye damage.[2][13]

  • Precautionary Measures: Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[2][13]

Synthesis and Purification

The most direct and logical route for preparing this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[14][15] In this case, the sodium salt of propargyl alcohol (sodium propargoxide) acts as the nucleophile, and 1,2-dibromoethane serves as the electrophile. Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Propargyl Alcohol + Sodium Hydride (NaH) + 1,2-Dibromoethane (excess) Reaction Step 1: Deprotonation (Formation of Sodium Propargoxide) Reactants->Reaction in THF Solvent Anhydrous THF Solvent->Reaction Reaction2 Step 2: SN2 Attack (Williamson Ether Synthesis) Reaction->Reaction2 0°C to RT Quench Quenching (e.g., with water or sat. NH4Cl) Reaction2->Quench After reaction completion Extraction Workup (Liquid-Liquid Extraction) Quench->Extraction Drying Drying (Anhydrous MgSO4 or Na2SO4) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Causality: This protocol is designed based on the principles of the Williamson ether synthesis.[16][17] Sodium hydride is chosen as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the propargyl alcohol.[8] Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the sodium cation, preventing interference with the SN2 reaction. The reaction is started at 0°C to control the initial exothermic deprotonation, and an excess of 1,2-dibromoethane is used to favor the desired monosubstitution product over the symmetrical diether.

  • Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add propargyl alcohol (1.0 equivalent), dissolved in anhydrous THF, dropwise via the dropping funnel over 30 minutes. Rationale: This slow addition controls the rate of hydrogen gas evolution from the deprotonation. Stir the resulting slurry at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium propargoxide.

  • Nucleophilic Substitution: Add 1,2-dibromoethane (3.0 to 5.0 equivalents) to the reaction mixture. Rationale: A large excess minimizes the formation of the bis-alkyne byproduct. Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water (2x) and brine (1x). Rationale: This removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by vacuum distillation (reported bp: 70-72 °C at 22 Torr) to yield the final product as a clear liquid.[3][12]

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR (Proton NMR):

    • Alkyne H (≡C-H): A triplet around ~2.4-2.5 ppm (J ≈ 2.4 Hz) due to coupling with the methylene protons.[18]

    • Propargyl Methylene (-O-CH₂-C≡): A doublet around ~4.2 ppm (J ≈ 2.4 Hz).

    • Methylene adjacent to Oxygen (-O-CH₂-CH₂-Br): A triplet around ~3.8 ppm.

    • Methylene adjacent to Bromine (-CH₂-Br): A triplet around ~3.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Terminal Alkyne Carbon (≡C-H): ~75 ppm.

    • Internal Alkyne Carbon (-C≡): ~80 ppm.

    • Propargyl Methylene (-O-CH₂-C≡): ~58 ppm.

    • Methylene adjacent to Oxygen (-O-CH₂-CH₂-Br): ~69 ppm.

    • Methylene adjacent to Bromine (-CH₂-Br): ~30 ppm.

  • FT-IR (Infrared Spectroscopy):

    • ≡C-H stretch (strong, sharp): ~3300 cm⁻¹

    • C≡C stretch (weak to medium, sharp): ~2120 cm⁻¹

    • C-O-C stretch (strong): ~1100 cm⁻¹

    • C-Br stretch: ~650 cm⁻¹

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems directly from the orthogonal reactivity of its two functional groups, allowing for sequential, controlled modifications.[19][20]

Diagram 2: Key Reaction Pathways

Reactions cluster_alkyne Alkyne Moiety Reactions cluster_bromide Alkyl Bromide Moiety Reactions Linker This compound Br-CH2CH2-O-CH2C≡CH Click Azide-Alkyne Cycloaddition (CuAAC) + R-N3, Cu(I) Linker->Click Sonogashira Sonogashira Coupling + R-X, Pd/Cu catalyst Linker->Sonogashira SN2 Nucleophilic Substitution (SN2) + R-NH2, R-SH, R-OH Linker->SN2 Triazole 1,2,3-Triazole Product Click->Triazole InternalAlkyne Internal Alkyne Product Sonogashira->InternalAlkyne Substituted Conjugated Product (Amine, Thioether, Ether) SN2->Substituted

Sources

An In-Depth Technical Guide to 3-(2-Bromoethoxy)prop-1-yne: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-bromoethoxy)prop-1-yne, a bifunctional molecule of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document delves into its chemical architecture, outlines a robust synthetic pathway, and explores its applications as a versatile chemical building block.

Chemical Structure and Properties

This compound, also known as 2-bromoethyl propargyl ether, possesses a unique molecular framework incorporating both a terminal alkyne and a primary alkyl bromide. This dual functionality makes it a highly valuable reagent for introducing a propargyl ether moiety with a reactive handle for subsequent chemical transformations.

The chemical structure of this compound is presented below:

Chemical Structure:

This structure, with the empirical formula C₅H₇BrO, combines the electrophilic nature of the bromoethyl group with the nucleophilic and cycloaddition capabilities of the propargyl group.

A summary of its key physicochemical properties is provided in the table below for quick reference.

PropertyValueSource
CAS Number 18668-74-1
Molecular Formula C₅H₇BrO[1]
Molecular Weight 163.01 g/mol
Physical Form Liquid
Boiling Point 70-72 °C at 22 Torr[1]
Density 1.425 g/cm³ (Predicted)[1]
Refractive Index 1.48[1]
Purity Typically ≥95%
Storage Sealed in dry, 2-8°C
Synonyms 2-Bromoethyl 2-propynyl ether, Propargyl-PEG1-Br[2]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of propargyl alcohol (propargyl alkoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

The choice of a strong base is critical for the quantitative deprotonation of the relatively acidic terminal alkyne proton of propargyl alcohol, thereby generating the highly nucleophilic alkoxide. Sodium hydride (NaH) is a commonly employed base for this purpose, as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture.

An excess of 1,2-dibromoethane is utilized to favor the desired monosubstitution product and minimize the formation of the bis-alkynylated diether byproduct. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can effectively solvate the sodium alkoxide and facilitate the Sₙ2 reaction pathway.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification PropargylAlcohol Propargyl Alcohol Deprotonation Deprotonation of Propargyl Alcohol PropargylAlcohol->Deprotonation Dibromoethane 1,2-Dibromoethane SN2 SN2 Attack on 1,2-Dibromoethane Dibromoethane->SN2 NaH Sodium Hydride (NaH) NaH->Deprotonation THF THF (Solvent) THF->Deprotonation Deprotonation->SN2 Forms Sodium Propargyl Alkoxide Quenching Quenching with Water SN2->Quenching Crude Product Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Distillation under Reduced Pressure Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established Williamson ether synthesis methodologies.

Materials:

  • Propargyl alcohol (CHO)

  • 1,2-Dibromoethane (BrCH₂CH₂Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Deprotonation: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The resulting suspension is cooled to 0 °C in an ice bath. Propargyl alcohol (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • SN2 Reaction: 1,2-Dibromoethane (3.0-5.0 equivalents) is added to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water at 0 °C to decompose any unreacted NaH. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is separated and extracted twice more with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are based on established chemical shift values for similar functional groups and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Doublet2H-O-CH ₂-C≡CH
~3.8Triplet2HBr-CH₂-CH ₂-O-
~3.5Triplet2HBr-CH ₂-CH₂-O-
~2.4Triplet1H-C≡CH

Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~80-C ≡CH
~75-C≡C H
~69Br-CH₂-C H₂-O-
~58-O-C H₂-C≡CH
~30Br-C H₂-CH₂-O-
General NMR Acquisition Protocol

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled one-pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typically required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum. Perform phase and baseline corrections as necessary.

Applications in Organic Synthesis and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable tool in various areas of chemical synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

Bifunctional Linker in Bioconjugation and Drug Discovery

This compound can serve as a heterobifunctional linker, where the two reactive ends can be orthogonally addressed.[3] The terminal alkyne is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.[4][5] The bromoethyl group, on the other hand, can act as an electrophile for reaction with various nucleophiles, such as amines, thiols, and alcohols.

This dual reactivity is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. A related compound, Propargyl-PEG2-bromide, is cited as a PEG-based PROTAC linker.[6]

Intermediate in the Synthesis of Complex Molecules

The propargyl ether moiety introduced by this reagent is a common structural motif in many biologically active compounds and can serve as a precursor for further synthetic manipulations. The alkyne can participate in various carbon-carbon bond-forming reactions, such as Sonogashira coupling, to introduce aryl or vinyl groups.[7]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • Combustible Liquid: It is a combustible liquid.

  • Corrosive: It can cause severe skin burns and eye damage.

  • Harmful if Swallowed: It is harmful if ingested.

  • Irritant: It may cause skin, eye, and respiratory irritation.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources. Recommended storage is at 2-8°C.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8]

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its orthogonal reactivity, makes it an attractive reagent for the construction of complex molecular architectures, including its use as a linker in bioconjugation and for the development of novel therapeutic agents like PROTACs. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

  • Wiley-VCH. Supporting Information. 2007. [Link]

  • ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

  • National Center for Biotechnology Information. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Spectroscopic Data of 3-(2-Bromoethoxy)-1-propyne (CAS 18668-74-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-(2-Bromoethoxy)-1-propyne

3-(2-Bromoethoxy)-1-propyne, also known as 2-Bromoethyl(2-propynyl) ether, is a bifunctional organic molecule with the chemical formula C₅H₇BrO. Its structure incorporates a terminal alkyne, an ether linkage, and a primary alkyl bromide. These functional groups impart distinct and predictable signatures in various spectroscopic analyses, making it an excellent subject for structural characterization studies. Understanding its spectroscopic profile is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure:

G C1 HC≡ C2 C C1->C2 C3 —CH₂— C2->C3 O O— C3->O C4 CH₂— O->C4 C5 CH₂— C4->C5 Br Br C5->Br

Caption: Chemical structure of 3-(2-Bromoethoxy)-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 3-(2-Bromoethoxy)-1-propyne, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~2.5Triplet (t)1H≡C-H The proton on the terminal alkyne is shielded by the cylindrical anisotropy of the triple bond, leading to a characteristic upfield shift. It will likely exhibit long-range coupling (a triplet) with the adjacent methylene protons (-CH₂-O).[1][2][3]
b~4.2Doublet (d)2H≡C-CH₂ -OThese protons are deshielded by the adjacent oxygen atom and the alkyne group. They will be split into a doublet by the terminal alkyne proton.
c~3.8Triplet (t)2H-O-CH₂ -CH₂BrThese protons are deshielded by the adjacent ether oxygen. They will be split into a triplet by the neighboring methylene protons.
d~3.5Triplet (t)2H-O-CH₂-CH₂ BrThese protons are deshielded by the adjacent bromine atom. They will be split into a triplet by the neighboring methylene protons.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~80 C-HThe sp-hybridized carbon of the terminal alkyne appears in this characteristic region.[1][4]
2~75H-C The substituted sp-hybridized carbon of the alkyne.[1][4]
3~58≡C-C H₂-OThis methylene carbon is influenced by both the alkyne and the ether oxygen.
4~70-O-C H₂-CH₂BrThe methylene carbon adjacent to the ether oxygen is deshielded.
5~30-O-CH₂-C H₂BrThe methylene carbon attached to the bromine atom is shifted upfield relative to the one next to oxygen due to the "heavy atom effect" of bromine.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 3-(2-Bromoethoxy)-1-propyne is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of any particulate matter by filtering it through a pipette with a glass wool plug into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase Correction, Baseline Correction acquire_c13->process analyze Spectral Analysis process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(2-Bromoethoxy)-1-propyne is expected to show characteristic absorption bands for the terminal alkyne, the ether linkage, and the alkyl bromide.

Wavenumber (cm⁻¹)VibrationIntensityRationale
~3300≡C-H stretchStrong, sharpThis is a highly characteristic and diagnostic peak for a terminal alkyne.[5][6][7]
~2120-C≡C- stretchWeak to medium, sharpThe carbon-carbon triple bond stretch is also characteristic, though its intensity can be variable.[5][6][7]
2960-2850C-H stretch (sp³)MediumThese absorptions arise from the methylene groups in the molecule.
~1100C-O-C stretch (ether)StrongThe C-O stretching vibration in ethers typically gives a strong absorption in the fingerprint region.[8][9][10]
650-550C-Br stretchMedium to strongThe carbon-bromine stretching frequency appears at low wavenumbers.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For a solid or liquid sample, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[11][12]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.

    • Acquire the sample spectrum.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition grind Grind Sample with KBr (1:100 ratio) load Load Powder into Die grind->load press Apply Pressure (8-10 tons) load->press release Release Pressure & Extract Pellet press->release background Acquire Background (Blank KBr Pellet) release->background sample Acquire Sample Spectrum background->sample

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing a volatile compound like 3-(2-Bromoethoxy)-1-propyne.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the ⁸¹Br isotope.[13][14] The expected m/z values would be 162 and 164.

  • Major Fragmentation Pathways:

    • α-cleavage (Ether): Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[15][16] This could lead to the loss of a propargyl radical (•CH₂C≡CH) or a bromoethyl radical (•CH₂CH₂Br).

    • Cleavage of the C-Br bond: Loss of a bromine radical (•Br) would result in a cation at m/z 83.[13][14]

    • Cleavage of the C-O bond: Heterolytic cleavage at the C-O bond can also occur.

Table of Predicted Fragments:

m/zPossible FragmentRationale
162/164[C₅H₇BrO]⁺Molecular ion peak (M⁺, M+2)
83[C₅H₇O]⁺Loss of •Br
123/125[C₃H₄BrO]⁺Loss of •C₂H₃ (from alkyne side)
39[C₃H₃]⁺Propargyl cation
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • A suitable temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized, typically by electron ionization (EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[17][18]

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect

Caption: Workflow for GC-MS Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 3-(2-Bromoethoxy)-1-propyne (CAS 18668-74-1). The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on the well-established principles of spectroscopy and the known behavior of the constituent functional groups. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire and interpret high-quality spectroscopic data for this compound and its analogues. This synthesized guide serves as a valuable resource for the structural elucidation and characterization of 3-(2-Bromoethoxy)-1-propyne in various scientific and industrial applications.

References

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An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Bromoethyl 2-Propynyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of multiple reactive functionalities within a single molecular scaffold presents a powerful toolkit for the synthetic chemist. 2-Bromoethyl 2-propynyl ether is a prime exemplar of such a molecule, possessing a terminal alkyne ripe for a plethora of transformations and a bromoethyl group that can act as an electrophile or a precursor to other functionalities. This guide provides a comprehensive exploration of the reactivity of the alkyne group in this versatile building block. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss its applications in the synthesis of complex molecules, particularly those of interest in drug discovery and materials science. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are not merely recipes but are grounded in a solid understanding of the underlying chemical principles.

Introduction to 2-Bromoethyl 2-Propynyl Ether: A Bifunctional Linchpin

2-Bromoethyl 2-propynyl ether, with the chemical formula C₅H₇BrO, is a bifunctional organic compound that features a terminal alkyne (propargyl group) and a primary alkyl bromide. The propargyl group is a well-established reactive handle in organic synthesis, known for its participation in a wide array of transformations including cycloadditions, metal-catalyzed couplings, and nucleophilic additions.[1] The presence of the 2-bromoethyl ether moiety introduces an additional layer of synthetic utility, enabling subsequent functionalization or intramolecular reactions. The interplay between these two functional groups is a key theme that will be explored throughout this guide.

The synthesis of 2-bromoethyl 2-propynyl ether can be achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This typically involves the reaction of 2-bromoethanol with propargyl bromide in the presence of a base.

Table 1: Physicochemical Properties of 2-Bromoethyl 2-Propynyl Ether
PropertyValueReference
CAS Number 18668-74-1[5]
Molecular Formula C₅H₇BrO[5]
Molecular Weight 163.01 g/mol [5]
Boiling Point 180.4 °C at 760 mmHg[5]
Density 1.425 g/cm³[5]

The Cornerstone of Versatility: The Terminal Alkyne

The reactivity of the terminal alkyne in 2-bromoethyl 2-propynyl ether is dominated by the acidic nature of the terminal proton and the electron-rich triple bond. This allows it to participate in a diverse range of reactions, making it a valuable synthon in the construction of complex molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most prominent example of "click chemistry," a concept introduced by K.B. Sharpless.[6][7] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[8][9] The triazole linker is not merely a passive connector; its aromatic and polar nature can influence the biological activity and physical properties of the resulting molecule.

The alkyne in 2-bromoethyl 2-propynyl ether readily participates in CuAAC reactions, allowing for its conjugation to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

Materials:

  • 2-Bromoethyl 2-propynyl ether

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent system

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the azide substrate (1.0 equiv) in the chosen solvent system, add 2-bromoethyl 2-propynyl ether (1.1 equiv).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This reducing agent is crucial for the in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Solvent System: A mixture of water and an organic solvent like tert-butanol is often used to solubilize both the organic substrates and the inorganic copper catalyst.

  • Excess Alkyne: A slight excess of the alkyne can help drive the reaction to completion.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azide and Alkyne D Mix Reactants A->D B Prepare Na Ascorbate Solution E Add Na Ascorbate B->E C Prepare CuSO4 Solution F Add CuSO4 C->F D->E E->F G Stir at RT F->G H Dilute & Extract G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K Sonogashira_Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)-X L2 Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)-C≡CR' L2 PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alkyne->Product CuI CuI Cu_Acetylide Cu-C≡CR' Cu_Acetylide->PdII_RX Cu_Acetylide->CuI Transmetalation to Pd Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base Intramolecular_Cyclization Start 2-Bromoethyl 2-propynyl ether Intermediate Nucleophilic Attack on Bromoethyl Group Start->Intermediate Nu- Cyclization Intramolecular Reaction with Alkyne Intermediate->Cyclization Base Product Cyclic Product (e.g., Morpholine derivative) Cyclization->Product

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Propargyl Ether Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Significance of the Propargyl Ether Moiety

The propargyl ether functional group, characterized by an ether linkage to a propargyl group (–CH₂C≡CH), is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent reactivity, attributed to the terminal alkyne, provides a versatile handle for a myriad of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This remarkable reactivity, coupled with the structural rigidity imparted by the alkyne, makes propargyl ethers highly valuable synthons for the construction of complex molecular architectures.[3][4][5] Their applications span from the development of novel pharmaceuticals, including anticancer and antibacterial agents, to the synthesis of advanced materials and agrochemicals.[1][6][7] This guide provides an in-depth exploration of the synthesis and characterization of novel propargyl ether compounds, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of Propargyl Ethers

The successful synthesis of propargyl ethers hinges on the judicious selection of reagents and reaction conditions. While several methods exist, the Williamson ether synthesis remains the most prevalent and reliable approach.

The Williamson Ether Synthesis: A Perennial Workhorse

The Williamson ether synthesis is a robust and versatile method for preparing ethers, including propargyl ethers.[8][9][10] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an electrophilic propargyl halide or sulfonate.[8][10]

Causality Behind Experimental Choices:

  • Choice of Base: The selection of a suitable base is critical for the deprotonation of the alcohol or phenol to form the requisite nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often employed for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction to completion.[11] For more sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) can be utilized, often in conjunction with a phase-transfer catalyst in biphasic systems.[1][12]

  • Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the nature of the base. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion.[11]

  • Propargylating Agent: Propargyl bromide is a frequently used electrophile due to its high reactivity.[11] However, for substrates prone to side reactions, less reactive electrophiles like propargyl chloride or propargyl tosylate may be preferred.

Experimental Protocol: Synthesis of a Novel Propargyl Ether via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a novel propargyl ether from a hypothetical phenolic starting material.

Materials:

  • Substituted Phenol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Propargyl Bromide (80% in toluene, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the substituted phenol (1.0 eq).

  • Deprotonation: Anhydrous DMF is added to dissolve the phenol, and the solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Propargylation: Propargyl bromide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propargyl ether.

Alternative Synthetic Routes

While the Williamson synthesis is widely applicable, other methods can be advantageous in specific contexts.

  • Acid-Catalyzed Etherification: Propargylic alcohols can react with other alcohols in the presence of a Lewis or Brønsted acid catalyst to form propargyl ethers.[13] This method is particularly useful when the corresponding propargyl halide is unstable or difficult to access.

  • Metal-Catalyzed Reactions: Various transition metals, including gold and indium, can catalyze the formation of propargyl ethers.[14][15] These methods often proceed under mild conditions and can exhibit high chemoselectivity. For instance, gold catalysts can activate the alkyne moiety of a propargyl alcohol towards nucleophilic attack by another alcohol.[14]

Synthetic Method Advantages Disadvantages Typical Yields
Williamson Ether Synthesis Broad scope, reliable, well-established.[8][10]Requires strong base, potential for elimination side reactions with secondary/tertiary halides.[8]60-95%[1][2]
Acid-Catalyzed Etherification Avoids the use of halides, can be performed under milder conditions.[13]Can be prone to side reactions like rearrangement or elimination, limited to certain substrates.50-85%
Metal-Catalyzed Reactions High chemoselectivity, mild reaction conditions.[14][15]Catalyst can be expensive, may require inert atmosphere.70-90%

Part 2: Rigorous Characterization of Propargyl Ethers

Unambiguous characterization is paramount to confirm the identity and purity of a newly synthesized propargyl ether. A combination of spectroscopic techniques is typically employed for this purpose.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[16][18]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a propargyl ether exhibits several characteristic signals:

    • Acetylenic Proton (–C≡CH): A singlet or a narrow triplet (due to long-range coupling) typically appears in the range of δ 2.0-3.0 ppm.[1][19]

    • Methylene Protons (–O–CH₂–C≡CH): A singlet or a doublet (if coupled to the acetylenic proton) is observed between δ 4.0-5.0 ppm.[1][20]

    • Aromatic/Aliphatic Protons: The signals corresponding to the rest of the molecule will appear in their expected regions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework:

    • Acetylenic Carbons (–C≡CH): Two distinct signals are observed in the range of δ 70-90 ppm. The terminal carbon (≡CH) is typically found further downfield than the internal carbon (–C≡).

    • Methylene Carbon (–O–CH₂–C≡CH): The signal for the methylene carbon adjacent to the oxygen atom appears between δ 50-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[16][18] For propargyl ethers, the following vibrational modes are characteristic:

  • C≡C Stretch: A weak to medium, sharp absorption band appears in the region of 2100-2150 cm⁻¹.[14][21] The weakness of this band is due to the small change in dipole moment during the stretching vibration of the relatively non-polar alkyne bond.

  • ≡C–H Stretch: A strong, sharp absorption band is observed around 3250-3300 cm⁻¹.[22][23] This is a highly diagnostic peak for terminal alkynes.

  • C–O Stretch: A strong absorption band in the range of 1000-1300 cm⁻¹ indicates the presence of the ether linkage.[24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[16][18] In the mass spectrum of a propargyl ether, the molecular ion peak (M⁺) is usually observed. Characteristic fragmentation patterns often involve the cleavage of the propargyl group, leading to the formation of a propargyl cation (m/z = 39) or related fragments.[25][26]

Spectroscopic Technique Characteristic Features for Propargyl Ethers
¹H NMR Acetylenic proton (δ 2.0-3.0 ppm), Methylene protons (δ 4.0-5.0 ppm).[1][19][27]
¹³C NMR Acetylenic carbons (δ 70-90 ppm), Methylene carbon (δ 50-70 ppm).
IR C≡C stretch (2100-2150 cm⁻¹), ≡C–H stretch (3250-3300 cm⁻¹), C–O stretch (1000-1300 cm⁻¹).[14][22][23]
Mass Spectrometry Molecular ion peak (M⁺), Characteristic fragment at m/z = 39.[25][26]

Part 3: Visualizing the Process

Visual aids are indispensable for understanding complex chemical processes. The following diagrams illustrate the key concepts discussed in this guide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products R_OH Alcohol/Phenol (R-OH) Deprotonation Deprotonation R_OH->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation Propargyl_Br Propargyl Bromide SN2_Attack SN2 Attack Propargyl_Br->SN2_Attack Deprotonation->SN2_Attack Forms Alkoxide (R-O⁻Na⁺) H2 Hydrogen Gas (H2) Deprotonation->H2 Propargyl_Ether Propargyl Ether (R-O-CH2C≡CH) SN2_Attack->Propargyl_Ether NaBr Sodium Bromide (NaBr) SN2_Attack->NaBr

Caption: Mechanism of the Williamson Ether Synthesis for Propargyl Ethers.

Synthesis_Characterization_Workflow Start Start: Select Starting Materials Synthesis Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Workup Reaction Work-up and Crude Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Product Pure, Characterized Propargyl Ether NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: General Workflow for the Synthesis and Characterization of Propargyl Ethers.

Conclusion

The synthesis and characterization of novel propargyl ether compounds are fundamental activities in modern chemical research and development. A thorough understanding of the underlying principles of synthetic methodologies, particularly the Williamson ether synthesis, and the proficient interpretation of spectroscopic data are essential for success. This guide has provided a comprehensive overview of these critical aspects, offering both theoretical grounding and practical protocols. By leveraging the information presented herein, researchers can confidently and efficiently prepare and validate novel propargyl ethers for a wide range of applications, from drug discovery to materials science.

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The Nexus of Stability and Reactivity: A Technical Guide to Bromoalkoxy Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Molecular Bridges for Advanced Biotherapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker technology connecting a targeting moiety to a payload is of paramount importance. It is a critical determinant of the conjugate's stability, efficacy, and overall therapeutic index. Among the diverse array of available linkers, bromoalkoxy linkers have emerged as a robust and versatile class of reagents. Their unique chemical architecture, featuring a reactive bromo group at the terminus of an alkoxy chain, offers a compelling balance of reactivity and the formation of highly stable covalent bonds with biomolecules.

This in-depth technical guide provides a comprehensive exploration of the mechanism of action of bromoalkoxy linkers in bioconjugation. We will delve into the fundamental principles of their reactivity, provide field-proven experimental protocols, and present a critical analysis of the stability of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bromoalkoxy linkers to construct next-generation biotherapeutics.

Core Mechanism: The SN2 Reaction at the Heart of Bioconjugation

The conjugation of bromoalkoxy linkers to biomolecules is predominantly governed by a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] In this concerted mechanism, a nucleophilic functional group on the biomolecule, typically a thiol from a cysteine residue or an amine from a lysine residue, attacks the electrophilic carbon atom bearing the bromine atom. This "backside attack" leads to the simultaneous formation of a new covalent bond between the nucleophile and the linker, and the displacement of the bromide ion, which serves as an excellent leaving group.[1][4]

Figure 1: General mechanism of an SN2 reaction with a bromoalkoxy linker.

Causality Behind Experimental Choices: Targeting Cysteine vs. Lysine

The choice of the target amino acid for conjugation is a critical experimental decision driven by the inherent differences in nucleophilicity and abundance of cysteine and lysine residues.

  • Cysteine Conjugation: The thiol group of cysteine is the most nucleophilic functional group among the proteinogenic amino acids.[5][6] At a slightly alkaline pH (typically 7.5-8.5), the thiol group deprotonates to form the highly reactive thiolate anion, which readily participates in the SN2 reaction with the bromoalkoxy linker.[7] This allows for highly selective conjugation to cysteine residues. The resulting thioether bond is exceptionally stable under physiological conditions.[5][8]

  • Lysine Conjugation: The primary amine of lysine is also a potent nucleophile, but its pKa is significantly higher than that of the cysteine thiol.[1] Consequently, a higher pH (typically > 8.5) is required to deprotonate the amine and render it sufficiently nucleophilic for the SN2 reaction. While the resulting carbon-nitrogen bond is stable, the higher pH requirement can potentially impact the stability of the protein. Furthermore, the abundance of surface-exposed lysine residues can lead to heterogeneous conjugation products.

The strategic choice of pH is therefore a cornerstone of achieving selectivity in bromoalkoxy linker-mediated bioconjugation.

The Role of the Alkoxy Moiety: Beyond a Simple Spacer

The "alkoxy" component of the linker, often a polyethylene glycol (PEG) chain, plays a multifaceted role that extends beyond simply connecting the reactive bromo group to another functional moiety.

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the linker and the final bioconjugate, mitigating the risk of aggregation, which can be a major challenge with hydrophobic payloads.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of biotherapeutics, thereby reducing renal clearance and extending their in-vivo half-life.

  • Modulation of Reactivity: The ether oxygen in the alkoxy chain has a mild electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the carbon atom attached to the bromine, potentially influencing the rate of the SN2 reaction. While this effect is generally subtle compared to the impact of steric hindrance and nucleophile strength, it is a factor to consider in linker design.

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for the successful conjugation of bromoalkoxy linkers to proteins. These methodologies are designed to be self-validating, with clear checkpoints for assessing the efficiency of each step.

Protocol 1: Cysteine-Specific Conjugation with a Bromo-PEG Linker

This protocol outlines the steps for conjugating a bromo-PEG linker to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residues (e.g., an antibody)

  • Bromo-PEG linker (e.g., Bromo-PEG-NHS ester for subsequent payload attachment)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide bond reduction, if necessary)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Quenching Solution: 1 M N-acetyl-L-cysteine in PBS

  • Desalting columns or dialysis cassettes for purification

Workflow:

Cysteine_Conjugation_Workflow Start Start: Protein Solution Reduction 1. Disulfide Reduction (optional) - Add TCEP (if needed) - Incubate at 37°C for 30-60 min Start->Reduction Buffer_Exchange_1 2. Buffer Exchange - Remove TCEP - Exchange into Conjugation Buffer (pH 7.5-8.5) Reduction->Buffer_Exchange_1 Conjugation 3. Conjugation Reaction - Add Bromo-PEG Linker (5-20 fold molar excess) - Incubate at RT for 2-4 hours Buffer_Exchange_1->Conjugation Quenching 4. Quenching - Add N-acetyl-L-cysteine - Incubate at RT for 30 min Conjugation->Quenching Purification 5. Purification - Desalting column or dialysis - Remove excess linker and quenching agent Quenching->Purification Analysis 6. Characterization - SDS-PAGE, Mass Spectrometry, HPLC Purification->Analysis End End: Purified Conjugate Analysis->End

Figure 2: Workflow for cysteine-specific bioconjugation.

Step-by-Step Methodology:

  • Protein Preparation: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 5-10 fold molar excess of TCEP at 37°C for 30-60 minutes.

  • Buffer Exchange: Remove the reducing agent and exchange the protein into the conjugation buffer using a desalting column or dialysis. This step is crucial to prevent the reaction of the bromo-PEG linker with the reducing agent.

  • Conjugation: Add a 5-20 fold molar excess of the bromo-PEG linker to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Quench any unreacted bromo-PEG linker by adding an excess of N-acetyl-L-cysteine. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the drug-to-antibody ratio (DAR). HPLC can be used to assess the purity and aggregation of the conjugate.

Protocol 2: Lysine-Targeted Conjugation with a Bromo-PEG-NHS Ester

This protocol details the conjugation to lysine residues, which requires a higher pH.

Materials:

  • Protein with accessible lysine residues

  • Bromo-PEG-NHS ester linker

  • Conjugation Buffer: Sodium borate buffer, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Step-by-Step Methodology:

  • Protein Preparation: Exchange the protein into the conjugation buffer (pH 8.5-9.0) using a desalting column or dialysis.

  • Conjugation: Add a 10-50 fold molar excess of the bromo-PEG-NHS ester linker to the protein solution. Incubate at room temperature for 1-2 hours.

  • Quenching: Add an excess of Tris-HCl to quench the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate as described in Protocol 1.

  • Characterization: Characterize the conjugate using the methods outlined in Protocol 1.

Data Presentation: Quantitative Insights into Bromoalkoxy Linker Performance

The following tables summarize key quantitative data related to the performance of bromoalkoxy linkers in bioconjugation.

Table 1: Comparison of Reaction Conditions and Typical Yields

Target ResidueLinker TypepHMolar Excess (Linker:Protein)Reaction TimeTypical Yield (%)
CysteineBromo-PEG7.5-8.55-202-4 hours> 90%
LysineBromo-PEG-NHS8.5-9.010-501-2 hours70-85%

Table 2: Stability of Thioether-Linked Antibody-Drug Conjugates in Human Plasma [9]

Conjugation SiteLinker Chemistry% Intact Conjugate (72h, 37°C)
LC-V205CMaleimide~80%
Fc-S396CMaleimide~20%
Fc-S396CPhenyloxadiazole sulfone (forms thioether)> 80%

Note: While not a bromoalkoxy linker, the phenyloxadiazole sulfone linker also forms a stable thioether bond, providing a relevant comparison for the stability of this linkage.

Trustworthiness: Stability and Cleavage of the Resulting Bioconjugate

A critical aspect of linker technology is the stability of the resulting covalent bond under physiological conditions and, in many applications, its susceptibility to cleavage at the target site.

Stability of the Thioether and Amine Bonds

The thioether bond formed between a bromoalkoxy linker and a cysteine residue is highly stable and generally considered non-cleavable under physiological conditions.[5][8] This high stability is advantageous for applications where sustained payload delivery is desired. Similarly, the amide bond formed with lysine residues is also very stable.

Strategies for Cleavage

For many therapeutic applications, particularly in oncology, the release of the payload from the bioconjugate at the target site is essential for its cytotoxic effect. While the thioether bond itself is robust, cleavage can be engineered into the linker at a different position.

Common cleavable linker strategies that can be incorporated alongside a bromoalkoxy conjugation moiety include:

  • Acid-Labile Linkers: These linkers, such as hydrazones, are designed to be stable at physiological pH but cleave in the acidic environment of endosomes and lysosomes.[5]

  • Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for specific enzymes, such as cathepsins, which are upregulated in the tumor microenvironment.[5][10]

  • Reductively Cleavable Linkers: Disulfide bonds can be incorporated into the linker, which are cleaved in the reducing environment of the cytoplasm.[5][]

The choice of a cleavable or non-cleavable linker strategy is dictated by the specific therapeutic application and the desired mechanism of action.

Conclusion: A Versatile Tool for Precision Bioconjugation

Bromoalkoxy linkers represent a powerful and versatile tool in the bioconjugation toolbox. Their predictable reactivity via the SN2 mechanism, the ability to selectively target cysteine or lysine residues through careful control of reaction conditions, and the formation of highly stable covalent bonds make them an excellent choice for the construction of a wide range of bioconjugates. The incorporation of an alkoxy, typically PEG, moiety further enhances the properties of the resulting conjugates by improving solubility and pharmacokinetic profiles. As the demand for more sophisticated and effective biotherapeutics continues to grow, a thorough understanding of the mechanism of action of bromoalkoxy linkers will be indispensable for the rational design and development of the next generation of targeted therapies.

References

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An In-depth Technical Guide on the Aqueous Solubility and Stability of 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated aqueous solubility and stability of 3-(2-bromoethoxy)prop-1-yne, a bifunctional molecule of interest in synthetic chemistry and drug development.[1][2] While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures—namely 2-bromoethyl ethers and propargyl ethers—to forecast its behavior in aqueous media. Furthermore, it outlines detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility and characterize its stability profile under various stress conditions. This guide is intended to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction and Physicochemical Properties

This compound is a chemical intermediate featuring two key functional groups: a terminal alkyne (propargyl group) and a primary bromoalkane connected via an ether linkage.[1][2] This bifunctionality allows for versatile applications, including its use as a linker in "click" chemistry via the alkyne and as a substrate for nucleophilic substitution at the bromine-bearing carbon.[3] Understanding its behavior in aqueous solutions is critical for applications in biological contexts, such as bioconjugation and the development of therapeutic agents.[3]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 18668-74-1[1]
Molecular Formula C₅H₇BrO[1]
Molecular Weight 163.01 g/mol [2]
Appearance Liquid[1]
Storage Conditions 2-8°C, sealed in dry conditions[1]

Aqueous Solubility Profile

The aqueous solubility of this compound is dictated by the interplay between its hydrophilic and hydrophobic components.

  • Propargyl Group Contribution : The terminal alkyne and the ether oxygen can act as hydrogen bond acceptors, contributing positively to water solubility. For instance, propargyl alcohol, a related small molecule, is miscible with water.[4]

  • Bromoethoxy Group Contribution : The ethyl chain and the bromine atom contribute to the molecule's hydrophobicity, which is expected to limit its aqueous solubility.

Given these opposing characteristics, this compound is predicted to have limited to moderate solubility in water. For many applications, especially in drug development where precise concentrations are required, the use of co-solvents may be necessary if the aqueous solubility is found to be insufficient.[5]

Experimental Protocol for Quantitative Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous medium (e.g., purified water, phosphate-buffered saline) at a controlled temperature.

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent in a sealed, inert vial. The excess solid ensures that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved compound settle. Centrifugation at the controlled temperature is recommended to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 4), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Aqueous Stability and Degradation Pathways

The chemical stability of this compound in aqueous solutions is primarily influenced by its two reactive functional moieties. Two principal degradation pathways are anticipated: hydrolysis of the 2-bromoethyl ether and reactions involving the terminal alkyne.

Hydrolysis of the 2-Bromoethyl Ether Moiety

The C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This is the most probable degradation pathway under neutral and basic conditions.

  • Mechanism: As a primary bromoalkane, the hydrolysis is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, a nucleophile (e.g., H₂O or OH⁻) attacks the carbon atom, leading to the simultaneous displacement of the bromide ion.

  • pH-Dependence: The rate of hydrolysis is expected to be significantly faster under basic conditions due to the higher concentration of the stronger nucleophile, OH⁻, compared to water. A pH-rate profile would likely show a region of pH-independent hydrolysis (attack by water) at acidic to neutral pH, followed by a log-linear increase in the degradation rate as the pH becomes more basic.

Diagram 1: Anticipated Hydrolytic Degradation of this compound

G cluster_main Aqueous Environment (pH dependent) Reactant This compound (C₅H₇BrO) Intermediate Transition State Reactant->Intermediate SN2 Attack Product1 3-(2-hydroxyethoxy)prop-1-yne (Hydrolysis Product) Intermediate->Product1 Product2 Bromide Ion (Br⁻) Intermediate->Product2 Nucleophile H₂O or OH⁻ Nucleophile->Intermediate

Caption: Predicted SN2 hydrolysis pathway.

Degradation of the Propargyl Group

The terminal alkyne is generally stable under neutral and basic conditions but can undergo reactions under more extreme conditions.

  • Acid-Catalyzed Hydration: In strongly acidic media, the triple bond can be protonated, leading to hydration and the formation of a ketone (via an enol intermediate), which could be 1-hydroxypropan-2-one after rearrangement.[6]

  • Oxidative Degradation: Strong oxidizing agents can cleave the triple bond.

Forced Degradation Studies

To comprehensively assess the stability of this compound, forced degradation (stress testing) is essential.[5][7] These studies deliberately expose the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[7][8]

Objective: To evaluate the intrinsic stability of the molecule and develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies
Stress ConditionRecommended Reagents and ConditionsAnticipated Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CPrimarily hydrolysis of the bromoether; potential for alkyne hydration at elevated temperatures.
Base Hydrolysis 0.1 M NaOH, room temperatureRapid hydrolysis of the bromoether via SN2 mechanism.
Oxidation 3% H₂O₂, room temperaturePotential oxidation of the alkyne and/or ether linkage.
Thermal Degradation Solid state and in solution, 80°CAssesses intrinsic thermal stability.
Photostability Exposure to light (ICH Q1B guidelines)Assesses sensitivity to light-induced degradation.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[11]

Experimental Protocol for HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from all its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Optimization:

    • Develop a gradient elution method to separate compounds with a wide range of polarities. A typical starting gradient might be 10-90% B over 20-30 minutes.

    • Analyze samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to determine the optimal detection wavelength that provides good sensitivity for both the parent compound and its impurities.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's performance when small, deliberate variations in method parameters are introduced.

Diagram 2: Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow A Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B Develop Stability-Indicating HPLC Method A->B Generate Degradants C Validate HPLC Method (ICH Q2(R1)) B->C Finalize Method D Conduct Formal Stability Study (Defined Timepoints & Conditions) C->D Use Validated Method E Analyze Samples (Quantify Parent & Degradants) D->E F Determine Degradation Rate & Establish Shelf-life/Retest Period E->F

Caption: A systematic workflow for stability testing.

Conclusion and Recommendations

This compound is a molecule with significant potential in synthetic applications. Based on the principles of physical organic chemistry, it is predicted to have limited aqueous solubility and to be susceptible to hydrolytic degradation, particularly under basic conditions. The terminal alkyne is expected to be relatively stable under typical physiological conditions.

For any research or development program utilizing this compound in an aqueous environment, it is imperative to:

  • Experimentally determine its aqueous solubility using the shake-flask method to establish concentration limits.

  • Conduct comprehensive forced degradation studies to understand its intrinsic stability and identify potential degradation products.

  • Develop and validate a stability-indicating HPLC method to ensure accurate quantification during formal stability studies.

By following the protocols outlined in this guide, researchers can generate the robust data necessary to confidently use this compound in their work, ensuring the integrity and reproducibility of their results.

References

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safety, handling, and storage of 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 3-(2-bromoethoxy)prop-1-yne

Introduction: Understanding the Molecule

This compound (CAS No. 18668-74-1) is a bifunctional reagent increasingly utilized by researchers in drug development and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility lies in its distinct reactive ends: a terminal alkyne for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a bromoethyl group that serves as a reactive alkylating agent.[1] This dual functionality, however, necessitates a thorough understanding of its chemical properties and associated hazards to ensure its safe manipulation in a laboratory setting. This guide provides a comprehensive overview grounded in established safety protocols for professionals working with this and similar reactive compounds.

The molecule's structure dictates its reactivity profile. The bromoethyl moiety classifies it as an alkylating agent, capable of reacting with nucleophiles. The terminal alkyne is a high-energy functional group susceptible to specific catalytic reactions. This combination requires careful consideration of handling and storage to prevent unintended reactions, degradation, or exposure.

Chemical & Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing appropriate experimental and storage conditions.

PropertyValueSource(s)
CAS Number 18668-74-1[2][3][4]
Molecular Formula C₅H₇BrO[2][4]
Molecular Weight ~163.01 g/mol [2][3]
Synonyms 2-bromoethyl 2-propynyl ether; 2-Bromoethyl propargyl ether[2][3]
Appearance Liquid[3]
Boiling Point 70-72 °C at 22 Torr[4]
Density 1.425 g/cm³[4]
Flash Point 70.2 °C[4]

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its corrosive nature and its activity as an alkylating agent. It is classified as a combustible liquid and can cause severe damage upon contact with skin, eyes, and the respiratory tract.[3][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

PictogramGHS CodeHazard StatementClassification

GHS05H314: Causes severe skin burns and eye damage.Skin Corrosion/Irritation, Cat. 1

GHS07H302: Harmful if swallowed.Acute Toxicity, Oral, Cat. 4
H335: May cause respiratory irritation.Specific target organ toxicity, single exposure, Cat. 3
No PictogramGHS08H227: Combustible liquid.Flammable Liquids, Cat. 4

Note: Classifications can vary slightly between suppliers. The most severe classifications (e.g., H314 - Causes severe skin burns) should be prioritized for risk assessment.[2][3]

Expert Insight (Causality): The severe corrosive action (H314) is attributable to the bromoethyl group. As a potent alkylating agent, it can covalently modify biological macromolecules like proteins and DNA upon contact, leading to rapid cell damage and chemical burns. The respiratory irritation (H335) is a consequence of inhaling vapors, which can damage the sensitive mucosal linings of the respiratory system.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory.[6]

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[6] This is the primary line of defense to prevent inhalation of vapors and contain any potential spills.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.[8]

  • Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[9] Regular testing of this equipment is required.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this compound. The following specific items are required:

  • Hand Protection: Use chemically resistant gloves. Thicker nitrile (e.g., >8 mil) or neoprene gloves are recommended. Given that no glove material offers indefinite protection, it is critical to dispose of gloves immediately if contamination is suspected.[10]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.[10]

  • Body Protection: A flame-resistant lab coat is required. An acid-resistant or rubber apron should be worn over the lab coat to provide an additional barrier against spills.[10]

  • Footwear: Fully enclosed, chemically resistant shoes must be worn at all times.[7]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to strict protocols is essential for minimizing risk. The following workflow illustrates the key stages of handling this chemical.

G cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Post-Handling plan Review SDS & SOP ppe Don Appropriate PPE plan->ppe setup Prepare Fume Hood ppe->setup retrieve Retrieve from 2-8°C Storage setup->retrieve equilibrate Equilibrate to RT in Hood retrieve->equilibrate dispense Dispense/Weigh in Hood equilibrate->dispense reaction Add to Reaction Vessel dispense->reaction seal Seal & Return to Storage reaction->seal decon Decontaminate Surfaces seal->decon waste Segregate Halogenated Waste decon->waste doff Doff PPE Correctly waste->doff

Caption: General workflow for handling this compound.

Protocol 1: Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Place plastic-backed absorbent paper on the work surface to contain minor drips.[10]

  • Retrieval: Retrieve the sealed container from its designated 2-8°C storage location.

  • Equilibration: Place the sealed container inside the fume hood and allow it to warm to ambient temperature before opening. This crucial step prevents moisture from the air from condensing inside the container, which could lead to hydrolysis.

  • Dispensing: Open the container carefully. Using a clean glass pipette or syringe, transfer the required amount of liquid to a tared, sealed vessel. Work slowly to minimize aerosol generation.

  • Sealing and Storage: Tightly reseal the primary container, ensuring the threads are clean. Return it promptly to the refrigerated storage.

  • Cleanup: Dispose of any contaminated materials (e.g., pipette tips, wipes) into a designated, sealed container for halogenated organic waste.[11]

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.

Storage Conditions
  • Temperature: Store in a refrigerator at 2-8°C .[3]

  • Atmosphere: Keep the container tightly sealed and dry.[3]

  • Location: Store in a designated corrosives or toxics cabinet that is well-ventilated.[12] Do not store on high shelves; below eye level is recommended.[8]

  • Container: The original supplier container should be used. Ensure it is kept upright and properly labeled.

Chemical Incompatibilities

Due to its functional groups, this compound is incompatible with a range of substances. Accidental mixing can lead to vigorous, exothermic reactions.

Incompatible ClassExamplesRationale for Incompatibility
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesCan lead to violent reactions, fire, or explosion. The alkyne and ether moieties are susceptible to oxidation.
Strong Bases Sodium hydroxide, potassium tert-butoxideCan promote elimination or substitution reactions at the bromoethyl site, potentially generating volatile byproducts.
Strong Acids Sulfuric acid, hydrochloric acidCan catalyze polymerization of the alkyne or degradation of the ether linkage.
Reducing Agents / Metals Sodium borohydride, alkali metals, powdered aluminum or zincMay react with the alkyl bromide.
Nucleophiles Amines, thiols, azidesWill readily react with the bromoethyl group in an alkylation reaction. Store separately from these reagents.

Expert Insight: The principle of segregation is paramount. Store this chemical away from the incompatible classes listed above, using physical barriers or secondary containment bins to prevent accidental contact.[8][13]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size. For any spill larger than a few milliliters, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

G spill Spill Detected is_contained Is spill contained in fume hood? spill->is_contained is_small Is spill <50mL? is_contained->is_small Yes evacuate Evacuate Area & Alert EH&S is_contained->evacuate No is_small->evacuate No absorb Absorb with Inert Material (e.g., vermiculite, sand) is_small->absorb Yes collect Collect into a sealed halogenated waste container absorb->collect decon Decontaminate area with appropriate solvent/soap collect->decon

Caption: Decision workflow for responding to a chemical spill.

Protocol 2: Small Spill Cleanup (<50 mL in a Fume Hood)

  • Containment: Ensure the fume hood sash is lowered. Alert others in the immediate vicinity.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, labeled container for halogenated waste.[14]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor or chemical hygiene officer.[15]

Section 6: Waste Disposal

All waste containing this compound, whether neat, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container designated for Halogenated Organic Waste .

  • Labeling: The waste container must be labeled with the full chemical name and approximate concentration.

  • Storage: Store the sealed waste container in a satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain.[16]

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Theoretical Calculations on the Reactivity of 3-(2-Bromoethoxy)prop-1-yne: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the reactivity of the bifunctional molecule, 3-(2-bromoethoxy)prop-1-yne. This molecule, possessing both a terminal alkyne and a primary alkyl bromide, presents a rich landscape for a variety of chemical transformations, including intramolecular cyclization, nucleophilic substitution, and electrophilic addition. We outline a detailed computational methodology based on Density Functional Theory (DFT) to explore the thermodynamics and kinetics of its potential reaction pathways. This guide is intended for researchers in computational chemistry, synthetic organic chemistry, and drug development who are interested in predicting and understanding the chemical behavior of novel reagents and building blocks. By elucidating the underlying electronic structure and energetic profiles of possible reactions, this theoretical approach can guide experimental design, saving valuable laboratory resources and accelerating the discovery of new synthetic routes and molecular entities.

Introduction: The Duality of Reactivity in this compound

This compound is a fascinating, yet underexplored, molecule that incorporates two key functional groups: a terminal alkyne and a bromoethoxy moiety. This unique combination bestows upon it a dualistic reactivity profile. The terminal alkyne, with its electron-rich triple bond and weakly acidic proton, is a versatile handle for a plethora of reactions, including metal-catalyzed couplings, cycloadditions, and nucleophilic additions.[1][2] Conversely, the 2-bromoethoxy group features an electrophilic carbon atom susceptible to nucleophilic attack, a common pathway for the formation of new carbon-heteroatom or carbon-carbon bonds.[3][4]

The spatial proximity of these two functional groups, separated by a flexible ether linkage, strongly suggests the potential for intramolecular reactions. Such cyclizations are of immense interest in synthetic chemistry as they provide a powerful means to construct cyclic structures, which are prevalent in natural products and pharmaceutical agents.[5] Understanding the factors that govern the competition between intramolecular and intermolecular pathways, as well as the regioselectivity of these reactions, is paramount for harnessing the synthetic potential of this compound.

This guide will lay out a comprehensive theoretical protocol to dissect the reactivity of this molecule. We will delve into the computational methods best suited for this investigation, propose plausible reaction mechanisms to be explored, and detail the key quantum chemical descriptors that can be calculated to rationalize and predict its chemical behavior.

Computational Methodology: A Quantum Chemical Toolkit

To achieve a deep and quantitative understanding of the reactivity of this compound, a robust computational methodology is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the mechanisms of organic reactions, offering a favorable balance between computational cost and accuracy.[6][7]

Software and Hardware

All calculations will be performed using a state-of-the-art quantum chemistry software package, such as Gaussian, ORCA, or Spartan. High-performance computing (HPC) resources will be necessary to handle the computational demands of transition state searches and frequency calculations, especially when considering explicit solvent models.

Level of Theory

The choice of DFT functional and basis set is critical for obtaining reliable results. Based on literature precedents for similar systems, we propose the following levels of theory:[8][9]

  • Geometry Optimizations and Frequency Calculations: The ωB97X-D functional will be employed for all geometry optimizations.[8] This functional includes long-range corrections and an empirical dispersion correction, which are crucial for accurately describing non-covalent interactions that may play a role in intramolecular processes. The 6-311+G(d,p) basis set will be used to provide a good description of the electronic structure of all atoms, including the diffuse functions necessary for anions and the polarization functions for an accurate representation of bonding.

  • Single-Point Energy Refinements: To obtain more accurate energy profiles, single-point energy calculations will be performed on the ωB97X-D optimized geometries using a larger, more flexible basis set, such as def2-TZVP.[10] This approach, often referred to as a composite method, provides a cost-effective way to achieve high accuracy.

  • Solvation Effects: The influence of the solvent environment on the reaction pathways will be modeled using the Polarizable Continuum Model (PCM).[11] This implicit solvation model has been shown to provide a good description of bulk solvent effects on reaction energetics.

Characterization of Stationary Points

All optimized structures (reactants, intermediates, transition states, and products) will be characterized by frequency calculations at the same level of theory as the geometry optimization.

  • Minima: Reactants, intermediates, and products will be confirmed as true minima on the potential energy surface by the absence of any imaginary frequencies.

  • Transition States: Transition state structures will be identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The nature of the transition state will be further verified by Intrinsic Reaction Coordinate (IRC) calculations to ensure that it connects the corresponding reactant and product minima.[12]

The computational workflow for this theoretical investigation is depicted in the following diagram:

Computational_Workflow cluster_setup Setup cluster_calculations Calculations cluster_analysis Analysis Molecule Define this compound Method Select Level of Theory (e.g., ωB97X-D/6-311+G(d,p)) Molecule->Method GeoOpt Geometry Optimization Method->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Search Transition State Search GeoOpt->TS_Search Structure Structural Analysis (Bond lengths, angles) GeoOpt->Structure Electronic Electronic Properties (HOMO, LUMO, NBO) GeoOpt->Electronic Energy Energetic Analysis (ΔG, ΔH, Ea) FreqCalc->Energy TS_Search->FreqCalc IRC_Calc IRC Calculation TS_Search->IRC_Calc IRC_Calc->GeoOpt Confirm connection to minima

Caption: A schematic representation of the computational workflow for the theoretical investigation of this compound reactivity.

Theoretical Investigation of Plausible Reaction Pathways

The dual functionality of this compound opens up several intriguing reaction pathways. Our theoretical investigation will focus on elucidating the mechanisms and energetic landscapes of the most probable transformations.

Intramolecular Cyclization: The Quest for Rings

The most compelling aspect of this compound's reactivity is its potential to undergo intramolecular cyclization. We will investigate two primary modes of cyclization:

  • Nucleophilic Attack of the Alkyne on the Electrophilic Carbon: The π-electrons of the alkyne can act as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This could proceed via a 5-exo-dig or a 6-endo-dig cyclization, leading to five- or six-membered rings, respectively. Computational studies on similar systems have shown that the regiochemistry of such cyclizations can be influenced by factors such as the nature of the tether and the substitution pattern.[5] Our calculations will aim to determine the activation barriers for both pathways and predict the favored ring size.

  • Intramolecular Williamson Ether Synthesis: Deprotonation of the terminal alkyne would generate a potent acetylide nucleophile. This internal nucleophile could then displace the bromide ion in an intramolecular SN2 reaction, leading to a cyclic ether. The feasibility of this pathway will depend on the pKa of the terminal alkyne and the conformational energetics required to achieve the necessary geometry for the SN2 transition state.

The proposed intramolecular cyclization pathways are illustrated below:

Intramolecular_Cyclization cluster_pathway1 Nucleophilic Attack of Alkyne cluster_pathway2 Intramolecular Williamson Ether Synthesis Reactant This compound TS1_5exo TS (5-exo-dig) Reactant->TS1_5exo ΔG‡ (5-exo) TS1_6endo TS (6-endo-dig) Reactant->TS1_6endo ΔG‡ (6-endo) Deprotonation Deprotonation Reactant->Deprotonation + Base Product1_5exo Five-membered cyclic product TS1_5exo->Product1_5exo Product1_6endo Six-membered cyclic product TS1_6endo->Product1_6endo Acetylide Internal Acetylide Deprotonation->Acetylide TS2 TS (SN2) Acetylide->TS2 ΔG‡ (SN2) Product2 Cyclic Ether TS2->Product2

Caption: Plausible intramolecular cyclization pathways for this compound.

Intermolecular Reactions: Competition and Selectivity

In the presence of external reagents, intermolecular reactions will compete with intramolecular cyclization. Our theoretical study will also address these competing pathways.

  • Electrophilic Addition to the Alkyne: The alkyne can undergo electrophilic addition with reagents such as hydrogen halides (HBr, HCl) or halogens (Br2, Cl2).[13][14] The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) will be investigated by calculating the stability of the intermediate vinyl cations.

  • Nucleophilic Substitution at the Bromoethoxy Moiety: The primary alkyl bromide is susceptible to SN2 reactions with a variety of nucleophiles, such as hydroxides, alkoxides, and amines.[15][16] The activation barriers for these reactions will be calculated to assess their feasibility relative to the intramolecular pathways.

A summary of the key quantitative data to be extracted from the theoretical calculations is presented in the table below:

Reaction PathwayKey Calculated ParametersSignificance
Intramolecular Cyclization Activation Free Energy (ΔG‡) for 5-exo-dig and 6-endo-dig cyclizationsPredicts the kinetic favorability and ring-size selectivity.
Reaction Free Energy (ΔGrxn)Determines the thermodynamic stability of the cyclic products.
Intramolecular SN2 Activation Free Energy (ΔG‡)Assesses the kinetic feasibility of cyclic ether formation.
Electrophilic Addition Activation Free Energies for Markovnikov and anti-Markovnikov additionPredicts the regioselectivity of the reaction.
Intermolecular SN2 Activation Free Energy (ΔG‡) with various nucleophilesAllows for a comparison of the rates of intermolecular vs. intramolecular reactions.

Expected Insights and Applications

This theoretical investigation is poised to provide a wealth of information that will be invaluable to both theoretical and experimental chemists.

  • Predictive Power: The calculated energetic profiles will allow for the prediction of the most likely reaction products under different conditions (e.g., thermal, base-catalyzed). This can guide the design of synthetic strategies to selectively access desired products.

  • Mechanistic Understanding: By visualizing the transition state structures and analyzing the electronic structure along the reaction coordinate, we can gain a deep understanding of the factors that control the reactivity and selectivity of this compound. This includes the role of stereoelectronic effects, strain, and non-covalent interactions.

  • Rational Design of New Reactions: The insights gained from this study can be extrapolated to other bifunctional molecules, aiding in the rational design of new reagents and synthetic methodologies. For drug development professionals, understanding the reactivity of such building blocks is crucial for the synthesis of novel and complex molecular architectures.

Conclusion

The theoretical framework outlined in this guide provides a rigorous and comprehensive approach to unraveling the complex reactivity of this compound. By leveraging the power of modern computational chemistry, we can move beyond qualitative predictions and obtain a quantitative understanding of the thermodynamics and kinetics of its potential reaction pathways. This knowledge will not only illuminate the fundamental chemical behavior of this intriguing molecule but also empower experimental chemists to harness its synthetic potential in a more controlled and efficient manner.

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The Versatile Building Block: A Technical Guide to 3-(2-bromoethoxy)prop-1-yne and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of versatile functional groups is paramount for the construction of complex molecular architectures with tailored properties. Among the myriad of building blocks available, 3-(2-bromoethoxy)prop-1-yne has emerged as a particularly valuable reagent. Its unique trifunctional nature, possessing a terminal alkyne, a bromoethyl ether moiety, and an ethereal oxygen, offers a confluence of reactive handles that can be orthogonally addressed. This guide provides a comprehensive literature review of this compound and its analogs, delving into its synthesis, reactivity, and diverse applications across various scientific disciplines. As a senior application scientist, this document aims to synthesize technical accuracy with field-proven insights to empower researchers in leveraging the full potential of this multifaceted molecule.

I. Synthesis of this compound and its Analogs

The most prevalent and efficient method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[1][2] This venerable yet reliable SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A. The Williamson Ether Synthesis Approach

In the context of this compound, two primary retrosynthetic disconnections are viable, as illustrated below. However, one is significantly more practical and widely employed.

Retrosynthesis Target This compound Route_A Route A (Preferred) Target->Route_A Route_B Route B (Less Favorable) Target->Route_B Reactants_A Propargyl Alcohol + 1,2-Dibromoethane Route_A->Reactants_A Reactants_B 2-Bromoethanol + Propargyl Bromide Route_B->Reactants_B

Figure 1: Retrosynthetic analysis of this compound.

Route A , the reaction between propargyl alcohol and an excess of 1,2-dibromoethane, is the preferred synthetic strategy. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-alkynylated byproduct. The alkoxide of propargyl alcohol, generated by a suitable base, attacks one of the bromine atoms of 1,2-dibromoethane in a classic SN2 fashion.

Route B , involving the reaction of 2-bromoethanol with a propargyl halide, is less favorable. The alkoxide of 2-bromoethanol can potentially lead to the formation of ethylene oxide through an intramolecular SN2 reaction, a competing side reaction that can significantly reduce the yield of the desired product.

B. Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the Williamson ether synthesis for preparing this compound, adaptable from procedures for similar propargyl ethers.[3][4]

Materials:

  • Propargyl alcohol

  • 1,2-Dibromoethane (excess)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) (optional but recommended)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve propargyl alcohol in the chosen anhydrous solvent.

  • Base Addition: Add powdered NaOH or KOH to the solution. If using a phase-transfer catalyst, add it at this stage. Phase-transfer catalysis can enhance the reaction rate and yield by facilitating the transfer of the hydroxide or alkoxide from the solid or aqueous phase to the organic phase.[5][6]

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the propargyl alkoxide.

  • Alkyl Halide Addition: Add a significant excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Propargyl_Alcohol HC≡CCH₂OH Alkoxide HC≡CCH₂O⁻Na⁺ Propargyl_Alcohol->Alkoxide + Base Base Base (e.g., NaOH) Product HC≡CCH₂OCH₂CH₂Br Alkoxide->Product + BrCH₂CH₂Br Dibromoethane BrCH₂CH₂Br (excess) Byproduct NaBr + H₂O

Figure 2: Reaction scheme for the Williamson ether synthesis of this compound.

C. Synthesis of Analogs

The versatility of the Williamson ether synthesis allows for the straightforward preparation of a wide range of analogs by simply varying the starting materials.

Analog TypeReactant 1Reactant 2Key Feature
Halogen Variation Propargyl alcohol1,2-dichloroethane or 1,2-diiodoethaneIntroduction of chloro or iodo functionality for altered reactivity.
Alkoxy Chain Extension Propargyl alcohol1-bromo-3-chloropropane, etc.Longer or branched alkoxy chains to modify steric and electronic properties.
PEGylated Analogs Propargyl alcoholBromo-PEG-halideIntroduction of polyethylene glycol (PEG) chains to enhance solubility and biocompatibility.[7][8]
Fluorinated Analogs Fluorinated propargyl alcohol1,2-dibromoethaneIncorporation of fluorine for metabolic stability and altered electronic properties.

II. Chemical Reactivity and Key Transformations

The synthetic utility of this compound and its analogs stems from the distinct reactivity of its three functional moieties: the terminal alkyne, the primary bromide, and the ether linkage.

A. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The most prominent reaction of the terminal alkyne is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is a stable and often biologically active scaffold.

CuAAC_Reaction cluster_1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne R¹-C≡CH Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole Azide R²-N₃ Azide->Triazole Catalyst Cu(I) Catalyst->Triazole

Figure 3: General scheme of the CuAAC reaction.

The mechanism of the CuAAC reaction is well-established and proceeds through a copper acetylide intermediate.[9] The reaction is typically carried out under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science applications.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is a powerful tool for the synthesis of substituted alkynes and has been widely used in the preparation of pharmaceuticals and organic materials. The reactivity of this compound in Sonogashira couplings allows for the introduction of aromatic or vinylic substituents at the terminus of the alkyne. A comparative study of the reactivity of this compound and its chloro-analog in Sonogashira coupling would be insightful, with the bromo-derivative expected to be more reactive.[10]

The terminal alkyne can also participate in a variety of other transformations, including:

  • Mannich reaction: To form propargylamines.

  • Carbometalation: For the synthesis of functionalized alkenes.

  • Cycloaddition reactions: Beyond CuAAC, such as [3+2] cycloadditions with other dipoles.[12]

B. Reactions of the Bromoethyl Group

The primary bromide in the 2-bromoethoxy moiety is a good leaving group and readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

The bromide can be displaced by a variety of nucleophiles, including:

  • Azides: To introduce an azide group for subsequent CuAAC reactions, creating bifunctional linkers.

  • Thiols: To form thioethers.

  • Amines: To generate secondary or tertiary amines.

  • Carboxylates: To form esters.

  • Phenoxides: To create more complex ether structures.

This reactivity is fundamental to its application as a linker in bioconjugation, where it can be used to attach the molecule to a biomolecule or a solid support.

C. Intramolecular Reactions

The presence of both a nucleophilic alkyne and an electrophilic bromoethyl group within the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic structures, such as oxazines and morpholines.[13][14][15] The propensity for these cyclizations will depend on the reaction conditions and the specific structure of the analog.

III. Applications in Research and Development

The unique structural features of this compound and its analogs have led to their application in a diverse range of fields, from medicinal chemistry to materials science.

A. Medicinal Chemistry and Drug Discovery

The propargyl ether motif is a common feature in many biologically active molecules. The ability to easily introduce this group and further functionalize it makes this compound a valuable tool for drug discovery.

Propargyl compounds are versatile synthons for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity.[7] The alkyne functionality can participate in various cyclization and cycloaddition reactions to construct rings containing nitrogen, oxygen, and sulfur.

Heterocycle ClassSynthetic StrategyPotential Biological Activity
1,2,3-Triazoles CuAAC with organic azidesAnticancer, antibacterial, antiviral
Oxazines/Morpholines Intramolecular cyclizationCNS activity, anticancer
Pyrroles/Indoles Transition-metal catalyzed cyclizationsVarious therapeutic targets
Furans/Pyrones Acid- or metal-catalyzed cyclizationsAnti-inflammatory, antimicrobial

The bifunctional nature of this compound makes it an excellent candidate for use as a linker in the construction of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

In ADCs , the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker in circulation and its efficient cleavage at the target site are critical for the efficacy and safety of the ADC. The propargyl group can be used to attach the linker to the payload via a stable triazole linkage, while the bromoethyl group can be used to conjugate the linker to the antibody.

In PROTACs , a small molecule that binds to a target protein is linked to another molecule that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The versatility of this compound allows for the systematic variation of linker length and composition to optimize PROTAC activity.

The electrophilic nature of the bromoethyl group, combined with the targeting capabilities of a molecule attached via the alkyne, makes analogs of this compound potential candidates for the development of targeted covalent inhibitors (TCIs).[16][17][18] TCIs form a permanent covalent bond with their target protein, leading to prolonged and often enhanced pharmacological effects.

B. Materials Science and Polymer Chemistry

The terminal alkyne of this compound is a valuable functional group for the modification and synthesis of polymers.

Polymers can be functionalized with this compound to introduce pendant alkyne groups. These "clickable" polymers can then be further modified using CuAAC to attach a wide variety of molecules, including fluorescent dyes, biomolecules, or other polymers, to tailor the material's properties for specific applications.

This compound can be used as a monomer or a co-monomer in polymerization reactions to create polymers with alkyne and bromide functionalities along the polymer backbone or as end groups. These functional polymers can then be used in a variety of applications, including drug delivery, surface coatings, and the development of advanced materials.

IV. Safety and Handling

As with any reactive chemical, proper safety precautions must be taken when handling this compound and its analogs.

General Hazards:

  • Flammable: Propargyl ethers can be flammable.

  • Irritant: Bromoalkyl ethers are often irritants to the skin, eyes, and respiratory tract.

  • Toxicity: While specific toxicological data for this compound is limited, related compounds such as propargyl alcohol and polybrominated diphenyl ethers have known toxic effects.[19][20][21][22] Therefore, it should be handled with care.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

V. Conclusion

This compound and its analogs are highly versatile and valuable building blocks in modern chemical research. The orthogonal reactivity of their terminal alkyne and bromoethyl functionalities provides a powerful platform for the synthesis of a diverse array of complex molecules with applications spanning medicinal chemistry, bioconjugation, and materials science. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this remarkable molecule in their scientific endeavors. The continued exploration of the chemistry of this compound and the development of its novel analogs will undoubtedly lead to further innovations and advancements in various fields of chemical science.

References

  • [Synthesis and Biological Activities of[7][9]-Oxazine Derivatives - Der Pharma Chemica]([Link])

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-Bromoethoxy)prop-1-yne in Copper-Catalyzed Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Linker in Click Chemistry

In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the pursuit of efficiency, modularity, and orthogonality is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for forging stable triazole linkages with exceptional reliability and specificity.[1][2] This guide focuses on a particularly versatile reagent for this transformation: 3-(2-bromoethoxy)prop-1-yne .

This molecule is a bifunctional linker, possessing two distinct reactive handles: a terminal alkyne for participation in CuAAC reactions and a bromoethyl ether group. This dual functionality allows for a sequential or orthogonal synthetic strategy. First, the alkyne can be "clicked" with an azide-bearing molecule to form a stable 1,4-disubstituted 1,2,3-triazole. Subsequently, the bromo moiety serves as an electrophilic site for nucleophilic substitution, enabling the introduction of a second, different molecular entity. This strategic design is invaluable for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and sophisticated biological probes.

The Heart of the Matter: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle.[1] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of regioisomers at elevated temperatures, the copper-catalyzed variant proceeds under mild, often aqueous conditions to exclusively afford the 1,4-disubstituted triazole.[1]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound. This activation is crucial as it lowers the pKa of the terminal alkyne proton. The copper acetylide then coordinates with the azide partner. This is followed by a cyclization to form a six-membered copper-containing intermediate, which then rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R-C≡CH (this compound) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Complex Coordinated Complex Cu_Acetylide->Complex + Azide Azide R'-N₃ Metallacycle Six-membered Copper Intermediate Complex->Metallacycle Cyclization Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Rearrangement Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product Protonolysis Product->Cu(I) Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols provide a robust starting point for the use of this compound in CuAAC reactions. Optimization of specific parameters may be necessary depending on the nature of the azide substrate.

Protocol 1: General Procedure for CuAAC with this compound

This protocol is suitable for a wide range of organic azides in organic or mixed aqueous-organic solvent systems.

Materials and Reagents:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., THF/water, DMSO, t-BuOH/water)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in a suitable solvent mixture (e.g., THF:H₂O 4:1, or DMSO).[3]

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 equivalents) in water.[3]

    • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 equivalents) and, if used, a ligand like TBTA (0.05 - 0.1 equivalents) in a small amount of the reaction solvent.[3]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[3]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

    • Extract the aqueous layer with ethyl acetate (3 x volume).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1-(2-bromoethoxy)methyl-4-substituted-1H-1,2,3-triazole.[3]

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Alkyne and Azide Initiation Add Catalyst to Reagents Reagents->Initiation Catalyst_Prep Prepare Catalyst (CuSO₄ + NaAscorbate) Catalyst_Prep->Initiation Monitoring Monitor by TLC/LC-MS Initiation->Monitoring Quench Quench Reaction Monitoring->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized workflow for a CuAAC reaction.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for reactions involving sensitive biomolecules such as proteins or nucleic acids. The use of a water-soluble ligand like THPTA is highly recommended to stabilize the copper(I) catalyst and protect the biomolecule.

Materials and Reagents:

  • This compound functionalized biomolecule

  • Azide-labeled cargo (e.g., fluorophore, drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Buffer (e.g., phosphate buffer, pH 7)

  • Aminoguanidine (optional, to scavenge reactive byproducts)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the biomolecule-alkyne and buffer to the desired concentration.

  • Reagent Addition: Add the cargo-azide (typically in a 2 to 10-fold excess relative to the alkyne).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA solution. A 1:5 ratio of copper to ligand is often used.

  • Reaction Initiation: Add the premixed catalyst solution to the biomolecule/azide mixture. If using, add aminoguanidine at this stage. Finally, add a fresh solution of sodium ascorbate to initiate the reaction.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: The purification method will depend on the biomolecule. Size exclusion chromatography, dialysis, or affinity purification are common methods to remove excess reagents and the copper catalyst.

Quantitative Data and Reaction Parameters

The following table provides representative reaction conditions. Note that optimal conditions should be determined empirically for each new substrate combination.

ParameterGeneral Organic SynthesisBioconjugation
Alkyne:Azide Ratio 1 : 1.0 - 1.21 : 2 - 10
CuSO₄ (mol%) 5 - 100.1 - 1 mM (final conc.)
Sodium Ascorbate (mol%) 20 - 501 - 5 mM (final conc.)
Ligand (TBTA/THPTA) Optional (5 - 10 mol%)Recommended (5x conc. of Cu)
Solvent THF/H₂O, DMSO, t-BuOH/H₂OAqueous Buffer (pH 7)
Temperature Room Temperature4°C to Room Temperature
Typical Reaction Time 1 - 24 hours1 - 4 hours
Typical Yields > 85%Variable, often high

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas:

  • Drug Discovery: It enables the modular synthesis of compound libraries. A diverse set of azides can be "clicked" to the alkyne, and subsequently, a variety of nucleophiles can be introduced at the bromoethyl ether position. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Bioconjugation: This linker can be used to attach probes, such as fluorophores or biotin, to biomolecules for imaging and purification. It can also be employed in the construction of antibody-drug conjugates (ADCs), where the alkyne is used to attach the linker to the antibody and the bromo group is a precursor for attaching the cytotoxic payload.

  • Materials Science: The ability to form well-defined linkages makes this reagent suitable for the functionalization of surfaces and the synthesis of novel polymers.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality.
Poor solubility of reagentsTry a different solvent system (e.g., add more co-solvent like DMSO or THF).
Presence of chelating agents in the bufferUse a non-chelating buffer or perform a buffer exchange.
Side Reactions Oxidation of the alkyne (homocoupling)Ensure the reaction is deoxygenated or run under an inert atmosphere. Use a slight excess of sodium ascorbate.
Degradation of sensitive biomoleculesLower the reaction temperature. Use a protective ligand like THPTA. Add aminoguanidine to scavenge reactive oxygen species.
Difficulty in Purification Residual copperWash the organic layer with a solution of EDTA or use a copper-chelating resin. For biomolecules, use dialysis against an EDTA-containing buffer.

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Conclusion

This compound is a highly versatile and valuable reagent for researchers employing copper-catalyzed click chemistry. Its bifunctional nature provides a strategic advantage for the synthesis of complex molecules in a modular and efficient manner. By understanding the underlying mechanism and following robust protocols, scientists can effectively leverage this powerful tool in their drug discovery, bioconjugation, and materials science endeavors.

References

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • ResearchGate. Scheme 48: Mechanism for the synthesis of functionalized triazoles from the reaction of 1-alkyltriazenes 176 and azides 177. [Link]

  • ResearchGate. ROMP Copolymers for Orthogonal Click Functionalizations. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

  • Doe, E., Hayth, H. L., & Khisamutdinov, E. F. (2023). Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. Methods in Molecular Biology, 2709, 105–115. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Jiang, X., Li, X., Liu, Y., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]

  • baseclick GmbH. Protocols. [Link]

  • PubChem. 3-(2-Bromoethoxy)prop-1-ene. [Link]

  • Lopez-Ruiz, A., Ortega-Muñoz, M., Santoyo-Gonzalez, F., & Megia-Fernandez, A. (2023). Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. Chemical Papers, 77(8), 4707-4716. [Link]

  • YouTube. CuAAC click triazole synthesis - laboratory experiment. [Link]

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Mastering Surface Architectures: A Guide to Functionalization with 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications and protocols for 3-(2-bromoethoxy)prop-1-yne, a versatile bifunctional linker for advanced surface functionalization. We delve into the strategic utility of its dual reactive sites—the terminal alkyne and the bromoethyl ether group—for immobilizing a robust "click chemistry" handle onto a variety of substrates. This document is intended for researchers, materials scientists, and drug development professionals seeking to create precisely controlled, functional surfaces for applications ranging from biosensing and immunoassays to targeted drug delivery and advanced materials. Detailed, field-tested protocols for modifying hydroxylated and aminated surfaces are provided, alongside methodologies for subsequent bio-conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction: The Strategic Advantage of a Bifunctional Linker

The ability to engineer surfaces at the molecular level is a cornerstone of modern science and technology. The choice of linker molecule is critical, as it dictates the efficiency, stability, and accessibility of the desired surface functionality. This compound emerges as a powerful tool in this context due to its heterobifunctional nature.

  • Terminal Alkyne: This group serves as a stable, yet highly reactive handle for the bio-orthogonal "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is renowned for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for immobilizing sensitive biomolecules.[2][3]

  • Bromoethyl Group: The alkyl bromide provides a reactive site for covalent attachment to nucleophilic surfaces, such as those presenting primary amine or hydroxyl groups, via nucleophilic substitution reactions.[4]

This dual functionality allows for a two-stage surface modification strategy: first, the stable covalent immobilization of the linker to a substrate, and second, the versatile functionalization of the now alkyne-presenting surface with any azide-modified molecule of interest. The ethoxy spacer provides hydrophilicity and minimizes steric hindrance, enhancing the accessibility of the terminal alkyne for subsequent reactions.

Core Application: Creating "Clickable" Surfaces

The primary application of this compound is to prepare substrates for subsequent CuAAC reactions. This process transforms a standard surface into a highly specific platform for conjugating molecules like peptides, proteins, nucleic acids, or fluorescent dyes.

Logical Workflow for Surface Functionalization and Conjugation

The overall experimental process can be visualized as a three-part workflow: Substrate Preparation, Linker Immobilization, and "Click" Conjugation. Each step is critical for achieving a high-density, functional surface.

G cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: Linker Immobilization cluster_2 Part 3: 'Click' Conjugation A Substrate Selection (e.g., Silicon Wafer, Glass Slide) B Surface Activation (e.g., Piranha Clean, Plasma Treat) A->B C Introduction of Nucleophiles (e.g., Silanization with APTES) B->C D Reaction with This compound C->D SN2 Reaction E Washing & Curing D->E F Characterization of Alkyne-Terminated Surface E->F G CuAAC Reaction with Azide-Modified Molecule F->G Ready for Click H Washing & Blocking G->H I Final Characterization & Application H->I

Caption: General workflow for creating a functional surface using this compound.

Protocols for Surface Functionalization

The following protocols provide step-by-step methodologies for immobilizing this compound onto two common surface types: hydroxylated (e.g., glass, silicon dioxide) and aminated (e.g., APTES-modified surfaces).

Protocol 1: Functionalization of Hydroxylated Surfaces (e.g., SiO₂, Glass)

This protocol leverages the deprotonation of surface hydroxyl groups to create nucleophilic sites for reaction with the linker's bromoethyl group. This method is adapted from procedures for alkylating cellulose nanocrystals, which are rich in hydroxyl groups.[1][5]

Causality: A strong base like sodium hydroxide (NaOH) is required to deprotonate the surface silanol (Si-OH) or alcohol (C-OH) groups, forming highly reactive alkoxide anions. These anions then act as nucleophiles, attacking the electrophilic carbon atom bonded to the bromine in an SN2 reaction, forming a stable ether linkage.[5] Anhydrous polar aprotic solvents like DMAc or DMF are chosen to solvate the base and prevent competing reactions with water. Elevated temperature increases the reaction rate.

Materials:

  • Hydroxylated substrate (e.g., silicon wafer, glass slide)

  • This compound (CAS: 18668-74-1)

  • Sodium hydroxide (NaOH), powder

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene, anhydrous

  • Acetone, ACS grade

  • Deionized (DI) water

  • Nitrogen gas supply

Procedure:

  • Surface Preparation:

    • Thoroughly clean the substrate by sonicating in acetone, followed by DI water (15 minutes each).

    • For silicon/glass, perform piranha cleaning (3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes to maximize surface hydroxyl group density. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

    • Rinse extensively with DI water and dry under a stream of nitrogen.

  • Immobilization Reaction:

    • Place the cleaned, dry substrate in a Schlenk flask.

    • Add anhydrous DMAc to fully immerse the substrate.

    • Add NaOH powder to the suspension (approx. 3 g per 100 mL of solvent).

    • Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour to activate the surface.

    • Add this compound (e.g., 5-10% v/v).

    • Heat the reaction mixture to 70°C and stir under nitrogen for 24 hours.[5]

  • Washing and Curing:

    • Allow the reaction to cool to room temperature.

    • Remove the substrate and wash by sonicating sequentially in DMAc, DI water, and acetone (10 minutes each) to remove unreacted reagents.

    • Dry the functionalized substrate under a stream of nitrogen.

    • (Optional) Cure the substrate in an oven at 100°C for 1 hour.

Protocol 2: Functionalization of Aminated Surfaces

Primary amines are excellent nucleophiles and can directly react with alkyl halides. This protocol is designed for surfaces pre-functionalized with an amine-containing silane, such as (3-Aminopropyl)triethoxysilane (APTES).[6]

Causality: The lone pair of electrons on the primary amine's nitrogen atom acts as the nucleophile, directly attacking the carbon-bromine bond.[4] A non-nucleophilic base (e.g., triethylamine or DIPEA) is added to act as an acid scavenger, neutralizing the HBr byproduct that forms, which would otherwise protonate and deactivate the surface amine groups. Aprotic solvents are preferred to prevent solvation of the nucleophile, which would decrease its reactivity.

Materials:

  • Amine-functionalized substrate (e.g., APTES-coated silicon wafer)

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Acetone, ACS grade

  • Nitrogen gas supply

Procedure:

  • Surface Preparation:

    • Prepare the aminated surface according to standard protocols (e.g., vapor or solution phase deposition of APTES on a hydroxylated substrate).[6][7]

    • Ensure the substrate is thoroughly rinsed and dried before proceeding.

  • Immobilization Reaction:

    • Place the aminated substrate in a suitable reaction vessel under a nitrogen atmosphere.

    • Add anhydrous DMF to immerse the substrate.

    • Add this compound (e.g., 2-5% v/v).

    • Add TEA or DIPEA as an acid scavenger (e.g., 5-10% v/v).

    • Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours. For slower reactions, the temperature can be increased to 40-50°C.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash thoroughly by sonicating in DMF, followed by acetone (10 minutes each) to remove residual reagents and the triethylammonium bromide salt.

    • Dry the alkyne-functionalized substrate under a stream of nitrogen.

Protocol for "Click" Conjugation (CuAAC)

Once the surface is successfully functionalized with terminal alkyne groups, it is ready for the CuAAC reaction. This protocol describes a general procedure for conjugating an azide-modified molecule (e.g., a fluorescent dye, biotin, or peptide) to the prepared surface.[8][9][10]

Causality: The Cu(I) catalyst is the key component that dramatically accelerates the cycloaddition between the terminal alkyne and the azide.[1] In practice, Cu(I) is generated in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent, typically sodium ascorbate. A stabilizing ligand, such as THPTA, is crucial in aqueous buffers to prevent the disproportionation and oxidation of Cu(I) and to increase reaction efficiency.[2][11]

Materials:

  • Alkyne-functionalized substrate (from Section 3)

  • Azide-modified molecule of interest (e.g., Azide-PEG-Biotin, an azide-fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or appropriate aqueous buffer

  • Deionized (DI) water

Procedure:

  • Prepare Stock Solutions:

    • Azide Molecule: Prepare a 1-10 mM stock solution in a suitable solvent (e.g., DMSO or water).

    • CuSO₄: Prepare a 20 mM stock solution in DI water.

    • THPTA: Prepare a 50 mM stock solution in DI water.

    • Sodium Ascorbate: Prepare this solution fresh just before use. Make a 100 mM stock solution in DI water.

  • "Click" Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction cocktail. For a 1 mL final volume:

      • 800 µL of PBS buffer containing the azide-modified molecule (final concentration typically 10-100 µM).

      • 25 µL of the 50 mM THPTA solution (final conc: 1.25 mM).

      • 12.5 µL of the 20 mM CuSO₄ solution (final conc: 0.25 mM). Mix gently.

      • Initiate the reaction by adding: 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final conc: 5 mM).[11]

  • Surface Reaction:

    • Immediately apply the reaction cocktail to the alkyne-functionalized surface, ensuring it is fully covered.

    • Place the substrate in a sealed, humidified chamber to prevent evaporation.

    • Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using a light-sensitive molecule.

  • Washing:

    • Remove the reaction solution.

    • Wash the surface extensively by rinsing with DI water, followed by the appropriate buffer for the intended application.

    • Dry the surface under a stream of nitrogen. The surface is now functionalized and ready for analysis or use.

Characterization and Data Presentation

Thorough characterization at each stage is essential to validate the success of the surface modification.

Key Characterization Techniques:
  • Contact Angle Goniometry: Measures the surface wettability. A successful immobilization of the relatively hydrophobic linker should increase the water contact angle. Subsequent conjugation with a hydrophilic molecule (like PEG) should decrease it. This provides a quick, qualitative check of surface chemical changes.[12]

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface. After linker immobilization, the appearance of the C 1s signal corresponding to C≡C (~285.0 eV) and C-O-C (~286.5 eV) bonds confirms success.[13][14] After the CuAAC reaction, the appearance of a N 1s signal confirms the formation of the triazole ring.[15]

  • Ellipsometry or Atomic Force Microscopy (AFM): Can be used to measure the thickness of the grafted molecular layers.

Representative Quantitative Data

The following tables summarize typical data expected from the characterization of surfaces modified according to the protocols above. Actual values will vary based on substrate, reaction conditions, and linker density.

Table 1: Representative Water Contact Angle Measurements

Surface StateExpected Static Water Contact Angle (°)Rationale for Change
Piranha-Cleaned SiO₂< 10°Highly hydrophilic due to dense surface hydroxyl groups.
APTES-Modified SiO₂50 - 70°Introduction of aminopropyl chains reduces hydrophilicity.
Alkyne-Functionalized (Post-Protocol 2)65 - 80°Addition of the hydrocarbon-rich linker increases hydrophobicity.
Post-CuAAC with Azide-PEG30 - 50°Grafting of hydrophilic PEG chains restores wettability.[16]

**Table 2: Representative XPS Elemental Analysis (Post-Protocol 2 on APTES-SiO₂) **

Surface StateC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
APTES-Modified SiO₂2545525
Alkyne-Functionalized3540421
Post-CuAAC Conjugation4037716

Note: The increase in the N 1s percentage after CuAAC is a key indicator of successful triazole ring formation.[15]

Safety and Handling

  • This compound: This compound is a combustible liquid and can cause severe skin burns and eye damage.[17] Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Piranha Solution: Extremely hazardous. Reacts violently with organic materials. Always add H₂O₂ to H₂SO₄, never the reverse. Use only in a designated fume hood.

  • Reagents: Handle all solvents and reagents according to their Safety Data Sheets (SDS). Triethylamine and DMF are toxic and should be handled with care in a well-ventilated area.

Conclusion

This compound is a highly effective bifunctional linker for imparting "clickable" functionality to a range of material surfaces. The protocols detailed herein provide a robust framework for researchers to immobilize a terminal alkyne handle via stable covalent bonds to both hydroxylated and aminated substrates. The subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition offers a reliable and versatile method for conjugating a vast library of azide-modified molecules. By following these validated procedures and characterization guidelines, scientists and engineers can confidently develop sophisticated, functional surfaces tailored for their specific research and development needs.

References

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim BioScience. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

  • You, J., Shin, S., & Lee, S. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. Polymers, 12(1), 178. [Link]

  • Lum, J. K., & Chusov, D. (2014). “Clicking” Functionality onto Electrode Surfaces. Journal of the American Chemical Society, 136(48), 16756-16759. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • D'Acunto, M., Cioni, P., & Gabriele, G. (2006). Quantitative XPS analysis of hydrosilated 1‐alkene and 1‐alkyne at terraced, dihydrogen‐terminated, 1 × 1 (100) silicon. Surface and Interface Analysis, 38(4), 838-841. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • You, J., Shin, S., & Lee, S. (2020). Surface Alkylation of Cellulose Nanocrystals to Enhance Their Compatibility with Polylactide. ResearchGate. [Link]

  • ResearchGate. (n.d.). XPS spectrum of alkyne-modified Fe3O4 magnetic nanoparticles. [Link]

  • Wang, Z., et al. (2021). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces, 13(39), 47055–47063. [Link]

  • Drelich, J. W. (2019). Guidelines to measurements of reproducible contact angles using a sessile-drop technique. Surface Innovations, 7(4), 236-243. [Link]

  • Zorn, G., et al. (2012). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 2(1), 1-13. [Link]

  • Bodkhe, R. B., et al. (2013). Experimental methods in chemical engineering: Contact angles. The Canadian Journal of Chemical Engineering, 91(10), 1715-1727. [Link]

  • Ikeda, T., et al. (2009). Oriented immobilization of antibodies on a silicon wafer using Si-tagged protein A. Analytical Biochemistry, 385(1), 132-137. [Link]

  • Aveyard, R., et al. (1990). Liquid/liquid/solid contact angles measured by interference microscopy. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 86(1), 225-231. [Link]

  • Tavana, H. (2010). Contact Angle Measurements. ResearchGate. [Link]

  • Wang, T., & Zhu, C. (2020). Generation of Alkyl Radicals Via C-H Functionalization and Halogen Atom Transfer Processes. IU Indianapolis ScholarWorks. [Link]

  • Mohos, M., et al. (2017). Contact Angle Measurement is an Efficient Tool for the Characterization of Corrosion Protection Nanolayers on Copper Alloys and Stainless Steel. Nanoscience and Nanotechnology, 2. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Liu, Y., et al. (2020). Hybrid Mesoporous Silica Nanoparticles Grafted with 2-(tert-butylamino)ethyl Methacrylate-b-poly(ethylene Glycol) Methyl Ether Methacrylate Diblock Brushes as Drug Nanocarrier. Molecules, 25(1), 195. [Link]

  • Le, D., et al. (2021). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. Soft Matter, 17(25), 6246-6258. [Link]

  • Simon, A., et al. (2002). Study of Two Grafting Methods for Obtaining a 3-aminopropyltriethoxysilane Monolayer on Silica Surface. Journal of Colloid and Interface Science, 251(2), 278-283. [Link]

  • Simon, A., et al. (2002). Study of Two Grafting Methods for Obtaining a 3-Aminopropyltriethoxysilane Monolayer on Silica Surface. ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis of Antibody-Drug Conjugates via Cysteine Alkylation with 2-Bromoethyl 2-Propynyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Precision in Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the high specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2][3] This synergy allows for the selective delivery of a therapeutic payload to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[4][5] An ADC is comprised of three core components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[2][]

The linker is a critical determinant of the ADC's overall performance, influencing its stability in circulation, pharmacokinetic properties, and the mechanism of payload release.[][8][9] The evolution of ADC technology has moved towards site-specific conjugation methods to overcome the heterogeneity of traditional approaches, which often resulted in unpredictable drug-to-antibody ratios (DAR) and suboptimal performance.[10][11][12]

This guide details a robust, site-specific conjugation strategy employing 2-bromoethyl 2-propynyl ether, a heterobifunctional linker. This approach involves a two-stage process:

  • Site-Specific Alkylation: The antibody's interchain disulfide bonds are first reduced to generate reactive thiol groups. These thiols are then alkylated by the bromoethyl moiety of the linker, covalently attaching a terminal alkyne group to the antibody.[13][14][15]

  • Bio-orthogonal Ligation: The alkyne-functionalized antibody is then conjugated to an azide-modified payload via the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[][17][18]

This methodology provides precise control over the conjugation site and stoichiometry, leading to the production of homogeneous and well-defined ADCs with optimized therapeutic potential.

Principle of the Method: A Two-Stage Chemo-Selective Strategy

The synthesis of a homogeneous ADC using 2-bromoethyl 2-propynyl ether is a sequential process grounded in the principles of protein chemistry and bio-orthogonal ligation. Each stage is designed for high efficiency and selectivity to preserve the antibody's structural and functional integrity.

Stage I: Introduction of an Alkyne Handle via Cysteine Alkylation

The process begins with the generation of reactive nucleophiles on the antibody backbone. In a typical IgG1 antibody, the four interchain disulfide bonds in the hinge region are more accessible and susceptible to reduction than the intrachain disulfide bonds that are crucial for immunoglobulin domain stability.

  • Selective Reduction: A mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is used to selectively cleave these interchain disulfide bonds, yielding eight free cysteine thiols (-SH).[2] This step is critical as it defines the potential sites for conjugation. The number of available thiols can be controlled by modulating the concentration of the reducing agent and reaction conditions.[][13]

  • Covalent Alkylation: Following reduction, the 2-bromoethyl 2-propynyl ether linker is introduced. The thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group in a classic SN2 reaction. This forms a stable thioether bond, covalently attaching the propynyl (alkyne) functional group to the antibody. This step effectively transforms the antibody into a scaffold primed for click chemistry.

Stage II: Payload Attachment via Copper-Catalyzed Click Chemistry (CuAAC)

With the alkyne handle installed, the cytotoxic payload can be attached. The payload must first be chemically modified to contain an azide (-N₃) group. The CuAAC reaction then forges a highly stable triazole ring, linking the payload to the antibody.

  • Bio-orthogonal Reaction: The CuAAC reaction is renowned for its high efficiency, selectivity, and compatibility with biological macromolecules under mild, aqueous conditions.[10][] The reaction is catalyzed by a Copper(I) species, typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[19] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproine disulfonate (BCS), is often included to enhance catalyst performance and protect the antibody from copper-mediated damage. The alkyne on the antibody and the azide on the payload react specifically with each other, without cross-reactivity with other functional groups on the protein, ensuring a clean and specific conjugation.[18][20]

This two-stage approach ensures that the payload is attached only at the intended cysteine sites, leading to a homogeneous ADC population with a defined DAR.

Experimental Workflow and Reaction Scheme

The overall process can be visualized as a streamlined workflow from the native antibody to the final, purified ADC.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Functionalization cluster_1 Stage 2: Drug Conjugation Native_mAb Native Monoclonal Antibody (mAb) Reduction Selective Reduction (e.g., TCEP) Native_mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Alkylation Alkylation with 2-Bromoethyl 2-Propynyl Ether Reduced_mAb->Alkylation Alkyne_mAb Alkyne-Functionalized mAb Alkylation->Alkyne_mAb Purification1 Purification (Desalting / TFF) Alkyne_mAb->Purification1 CuAAC CuAAC Click Chemistry (CuSO₄, Ascorbate, Ligand) Purification1->CuAAC Azide_Drug Azide-Modified Payload Azide_Drug->CuAAC Crude_ADC Crude Antibody-Drug Conjugate CuAAC->Crude_ADC Purification2 Purification (Protein A / SEC) Crude_ADC->Purification2 Final_ADC Characterized Final ADC Purification2->Final_ADC

Caption: High-level workflow for ADC synthesis.

Sources

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with a 3-(2-bromoethoxy)prop-1-yne Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the critical event that triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[5][7]

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][8][] Its length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex.[4][5][] This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing a versatile 3-(2-bromoethoxy)prop-1-yne linker, offering a practical approach for researchers venturing into the exciting field of targeted protein degradation.

The Architect's Blueprint: Designing a PROTAC with the this compound Linker

The this compound linker is a bifunctional molecule that provides two reactive handles for sequential conjugation to the target protein ligand (warhead) and the E3 ligase ligand. The alkyne group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific method for conjugation.[11] The bromoethoxy group, on the other hand, can participate in nucleophilic substitution reactions. This modular design allows for the flexible and efficient assembly of a diverse library of PROTAC molecules.

Visualizing the PROTAC Synthesis Workflow

The overall strategy involves a convergent synthesis where the linker is first attached to either the warhead or the E3 ligase ligand, followed by the final conjugation to the second ligand.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Stepwise Conjugation Target Protein Ligand (Warhead) Target Protein Ligand (Warhead) Intermediate 1: Warhead-Linker Intermediate 1: Warhead-Linker Target Protein Ligand (Warhead)->Intermediate 1: Warhead-Linker Reaction 1 (e.g., Nucleophilic Substitution) This compound Linker This compound Linker This compound Linker->Intermediate 1: Warhead-Linker E3 Ligase Ligand E3 Ligase Ligand Final PROTAC Molecule Final PROTAC Molecule E3 Ligase Ligand->Final PROTAC Molecule Intermediate 1: Warhead-Linker->Final PROTAC Molecule Reaction 2 (e.g., Click Chemistry) caption Figure 1. General workflow for PROTAC synthesis.

Caption: General workflow for PROTAC synthesis.

Part 1: Synthesis of the this compound Linker

This protocol outlines the synthesis of the key bifunctional linker.

Materials and Reagents:

ReagentSupplierCAS NumberNotes
Propargyl alcoholSigma-Aldrich107-19-7
1,2-DibromoethaneSigma-Aldrich106-93-4Caution: Toxic
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich7646-69-7Caution: Flammable, reacts violently with water
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich109-99-9
Diethyl etherSigma-Aldrich60-29-7
Saturated aqueous ammonium chloride
Anhydrous magnesium sulfateSigma-Aldrich7487-88-9

Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Slowly add propargyl alcohol (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This step generates the sodium propargyl oxide.

  • Linker Formation: Cool the reaction mixture back to 0°C. Add 1,2-dibromoethane (3.0 equivalents) dropwise. The large excess of 1,2-dibromoethane is used to minimize the formation of the dialkylated byproduct.

  • Reaction Progression: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (approximately 66°C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound linker.

Part 2: Conjugation of the Linker to the Warhead and E3 Ligase Ligand

This section provides a general protocol for the two-step conjugation process. The specific reaction conditions will depend on the functional groups present on the warhead and E3 ligase ligand.

Step 2A: Attachment of the Linker to the Warhead (Example: Nucleophilic Substitution)

This example assumes the warhead has a nucleophilic group (e.g., a phenol or an amine) that can displace the bromide from the linker.

Materials and Reagents:

ReagentNotes
Warhead with a nucleophilic handle (e.g., -OH, -NH2)
This compound linkerFrom Part 1
A suitable base (e.g., potassium carbonate, cesium carbonate, or triethylamine)
Anhydrous solvent (e.g., acetonitrile, DMF)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the warhead (1.0 equivalent) and the base (1.5-2.0 equivalents) in the appropriate anhydrous solvent.

  • Linker Addition: Add the this compound linker (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup followed by extraction with an organic solvent. Dry the organic layer, concentrate, and purify the resulting warhead-linker conjugate by flash column chromatography.

Step 2B: Final PROTAC Assembly via Click Chemistry

This step utilizes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to connect the warhead-linker conjugate with an azide-functionalized E3 ligase ligand.

Materials and Reagents:

ReagentNotes
Warhead-linker conjugate (with a terminal alkyne)From Step 2A
Azide-functionalized E3 ligase ligand
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
Sodium ascorbate
A suitable solvent system (e.g., t-BuOH/H2O, DMF)

Protocol:

  • Reaction Setup: In a reaction vial, dissolve the warhead-linker conjugate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Progression: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the final PROTAC molecule can be purified by preparative HPLC or flash column chromatography.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC PROTAC->PROTAC Recycled POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->Ubiquitinated_POI caption Figure 2. PROTAC mechanism of action.

Caption: PROTAC mechanism of action.

Part 3: Characterization and Validation of the Synthesized PROTAC

After synthesis and purification, it is crucial to confirm the identity and purity of the final PROTAC molecule and then validate its biological activity.

Physicochemical Characterization:

TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight and assess the purity of the final compound.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) To confirm the chemical structure of the PROTAC.
HRMS (High-Resolution Mass Spectrometry) To determine the exact mass and elemental composition.

Biological Validation:

A series of cellular and biochemical assays are necessary to confirm that the synthesized PROTAC is functional.

  • Target Engagement Assays: Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to confirm that the PROTAC binds to both the target protein and the E3 ligase.[12]

  • Ternary Complex Formation Assays: Methods such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or NanoBRET can be employed to demonstrate the formation of the crucial ternary complex in cells.[2][12]

  • Western Blotting: This is a fundamental assay to measure the reduction in the levels of the target protein upon PROTAC treatment in a dose- and time-dependent manner.

  • Quantitative Mass Spectrometry (Proteomics): This provides a global view of protein level changes in the cell, confirming the selectivity of the PROTAC for the intended target.

  • Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo) are used to assess the functional consequence of target protein degradation, such as the inhibition of cancer cell growth.[13]

Troubleshooting Common Synthesis and Activity Issues

IssuePossible Cause(s)Suggested Solution(s)
Low yield in linker synthesis - Incomplete deprotonation of propargyl alcohol.- Formation of dialkylated byproduct.- Ensure anhydrous conditions and sufficient reaction time for deprotonation.- Use a larger excess of 1,2-dibromoethane.
Inefficient "click" reaction - Inactive copper catalyst.- Poor solubility of reactants.- Use freshly prepared solutions of copper sulfate and sodium ascorbate.- Try different solvent systems or co-solvents to improve solubility.
PROTAC binds to targets but does not induce degradation - Unfavorable geometry of the ternary complex.- Linker length is not optimal.- Synthesize a library of PROTACs with varying linker lengths and attachment points.[6][]- Consider using a different E3 ligase ligand.
Off-target protein degradation - The warhead has low selectivity.- Redesign the warhead for improved target specificity.

Conclusion

The modular and efficient synthesis of PROTACs using the this compound linker provides a powerful platform for researchers to explore the vast potential of targeted protein degradation. By carefully following these protocols and validation steps, scientists can develop novel PROTACs to probe biological systems and potentially create next-generation therapeutics for a wide range of diseases.

References

  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Precise PEG. Linkers in PROTACs.
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Benchchem. Application Notes and Protocols for Bifunctional Linkers in PROTAC Development.
  • Benchchem. Introduction: The Critical Role of Linkers in PROTAC Technology.
  • Benchchem. Step-by-Step Synthesis of PROTACs Using S-acetyl-PEG3-Boc: Application Notes and Protocols.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312.
  • CD Bioparticles. PROTAC Linkers.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis.
  • Sigma-Aldrich. This compound.
  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936.
  • Biocompare. (2022, August 11). PROTACs: A Practical Guide.
  • BOC Sciences. Linkers for PROTAC Design.

Sources

Application Notes and Protocols for Efficient Conjugation of 3-(2-bromoethoxy)prop-1-yne to Azides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of a Bifunctional Linker

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust and highly efficient method for forging stable triazole linkages between molecules.[1] This reaction's reliability, stereospecificity, and compatibility with a wide range of functional groups have cemented its role in drug discovery, chemical biology, and materials science. The reagent 3-(2-bromoethoxy)prop-1-yne is a particularly valuable building block in this context. It incorporates a terminal alkyne for participation in the CuAAC reaction and a bromoethyl group, which serves as a versatile handle for subsequent nucleophilic substitution reactions. This bifunctionality allows for a modular and sequential approach to synthesizing complex molecular architectures, conjugating molecules to biomacromolecules, or creating novel drug-linker constructs.[2]

This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and detailed protocols for the efficient conjugation of this compound with various azide-containing molecules. The protocols are designed to be self-validating, with explanations for each experimental choice to empower researchers to optimize the reaction for their specific applications.

Reaction Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is often slow and requires elevated temperatures, which can lead to a mixture of 1,4- and 1,5-regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸-fold) and provides exclusive regiocontrol, yielding only the 1,4-disubstituted 1,2,3-triazole product.[1]

The catalytic cycle, depicted below, is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne, this compound.[2][] This step is facilitated by the copper catalyst, which significantly lowers the pKa of the terminal alkyne proton.[3] The copper acetylide then reacts with the azide partner to form a six-membered copper-containing intermediate.[1] This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[1][]

CuAAC_Mechanism Alkyne R1-C≡CH (this compound) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Intermediate Six-membered Cu-containing intermediate Cu_I Cu(I) Cu_Acetylide->Intermediate + R2-N3 Triazole_Cu Triazolyl-Copper Intermediate Intermediate->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product + H+ General_Protocol_Workflow Setup 1. Dissolve Alkyne & Azide in Solvent Catalyst 2. Prepare Catalyst (CuSO4/TBTA) & Reductant (Na-Ascorbate) Stocks Setup->Catalyst Initiate 3. Add Na-Ascorbate, then CuSO4/TBTA Catalyst->Initiate Monitor 4. Stir at RT Monitor by TLC/LC-MS Initiate->Monitor Workup 5. Quench, Extract, Dry & Concentrate Monitor->Workup Purify 6. Purify by Column Chromatography Workup->Purify Product Pure Triazole Product Purify->Product

Sources

Methods for Introducing 3-(2-bromoethoxy)prop-1-yne into Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the intracellular delivery of the bifunctional chemical probe, 3-(2-bromoethoxy)prop-1-yne. This small molecule possesses two key reactive moieties: a terminal alkyne for bioorthogonal ligation and a bromoethoxy group that can act as an electrophile. This dual functionality makes it a versatile tool for probing biological systems, enabling applications from target identification to the specific labeling of intracellular components. We will explore various delivery strategies, from passive diffusion to carrier-mediated transport, and provide detailed protocols for their implementation. The causality behind experimental choices, necessary controls, and methods for validating successful intracellular delivery are discussed in detail to ensure scientific rigor and reproducibility.

Introduction to this compound: A Bifunctional Probe

This compound is a small organic molecule with significant potential in chemical biology and drug discovery. Its utility stems from its bifunctional nature, which allows for a two-step "click-and-tag" approach within a cellular context.

  • The Alkyne Handle: The terminal propargyl group is a key component for bioorthogonal chemistry.[1][2] This alkyne can undergo highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2] These "click chemistry" reactions enable the covalent attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), to the probe after it has interacted with its cellular targets.[3] The small size of the alkyne group minimizes perturbations to the parent molecule's biological activity.[2]

  • The Electrophilic Bromoethoxy Moiety: The 2-bromoethoxy group provides an electrophilic site. Electrophiles can form covalent bonds with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues in proteins.[4][5] This reactivity can be harnessed to identify the cellular targets of the molecule. The formation of a stable covalent bond allows for the subsequent enrichment and identification of adducted proteins. It is important to note that electrophilic compounds can induce cellular stress responses, such as the activation of the Nrf2 pathway, which should be considered during experimental design.[6][7]

The combination of these two functional groups in a single, small molecule opens up possibilities for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors.[4]

Strategic Planning for Intracellular Delivery

The successful introduction of this compound into live cells is paramount for its use as a chemical probe. The choice of delivery method depends on several factors, including the cell type, the experimental objective, and the inherent properties of the compound. A key initial step is to assess the passive permeability of the molecule.

Diagram: Decision Workflow for Delivery Method Selection

G cluster_0 Initial Assessment cluster_1 Delivery Strategy cluster_2 Validation start Start: Characterize this compound solubility Determine solubility in aqueous buffer (e.g., PBS) start->solubility stability Assess stability in cell culture medium solubility->stability cytotoxicity Evaluate baseline cytotoxicity (e.g., MTT/LDH assay) stability->cytotoxicity passive Method 1: Passive Diffusion cytotoxicity->passive Low cytotoxicity & sufficient uptake? carrier Method 2: Carrier-Mediated Delivery passive->carrier No/Low Uptake permeabilization Method 3: Transient Permeabilization passive->permeabilization No/Low Uptake & short-term experiment validation Validate Intracellular Delivery & Target Engagement carrier->validation permeabilization->validation microscopy Fluorescence Microscopy (post-click reaction) validation->microscopy western_blot Western Blot (post-click reaction with biotin) validation->western_blot mass_spec Mass Spectrometry (target identification) validation->mass_spec end End: Analyze Results microscopy->end western_blot->end mass_spec->end

Caption: Decision workflow for selecting and validating a delivery method.

Methodologies for Intracellular Delivery

Method 1: Passive Diffusion

For small, moderately lipophilic molecules, direct addition to the cell culture medium is the simplest delivery method. The molecule may be able to passively diffuse across the cell membrane.

Rationale: This method avoids the use of potentially confounding delivery vehicles. Its success is contingent on the physicochemical properties of the compound.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).

  • Cell Plating: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 1-24 hours). The optimal time will depend on the rate of uptake and reaction with cellular targets.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any excess, unreacted compound.

Validation and Controls:

  • Dose-Response and Time-Course: Perform experiments with varying concentrations of the compound and different incubation times to determine the optimal conditions.

  • Cytotoxicity Assessment: Concurrently, assess cell viability using assays such as MTT, PrestoBlue, or LDH release to identify a non-toxic working concentration.[8]

  • Vehicle Control: Treat a parallel set of cells with the same concentration of DMSO used in the experimental conditions.

Method 2: Carrier-Mediated Delivery

If passive diffusion is inefficient, carrier-mediated approaches can be employed to enhance cellular uptake.

Rationale: These methods utilize agents that can encapsulate or complex with the small molecule, facilitating its entry into the cell, often via endocytosis.[9][10]

Example Carrier: Cell-Penetrating Peptides (CPPs)

CPPs, such as TAT-derived peptides, can be used to deliver cargo into cells.[9][10] While often used for larger molecules, they can be adapted for small molecules, potentially through a non-covalent complex or by co-incubation.

Protocol using a Co-incubation Strategy with dfTAT:

  • Reagent Preparation: Synthesize or procure dfTAT (a fluorescently labeled dimer of the TAT peptide) as described in the literature.[11] Prepare a stock solution in sterile water or PBS.

  • Cell Plating: Plate cells as described in Method 1.

  • Complex Formation/Co-incubation: In a sterile tube, mix this compound with the dfTAT reagent in serum-free medium. The optimal ratio will need to be determined empirically.

  • Treatment: Replace the cell culture medium with the compound/dfTAT mixture.

  • Incubation: Incubate for 1-4 hours. CPP-mediated delivery is often rapid.[11]

  • Washing and Recovery: Wash the cells with PBS and replace with complete medium.

Validation and Controls:

  • Carrier-Only Control: Treat cells with the CPP alone to assess its intrinsic effects.

  • Compound-Only Control: Treat cells with this compound without the carrier.

  • Colocalization Analysis: If a fluorescent CPP is used, microscopy can be employed to observe the uptake of the carrier. Subsequent click-labeling of the alkyne will allow for assessment of co-localization.

Post-Delivery Validation: Bioorthogonal Labeling

Regardless of the delivery method, it is essential to confirm that this compound has entered the cells and is available to react with its targets. This is achieved by using a bioorthogonal "click" reaction.

Diagram: Intracellular Reaction and Labeling Workflow

G cluster_0 Step 1: Intracellular Delivery & Reaction cluster_1 Step 2: Cell Lysis or Fixation/Permeabilization cluster_2 Step 3: Bioorthogonal Ligation (Click Chemistry) cluster_3 Step 4: Downstream Analysis delivery Introduce This compound into live cells reaction Incubate to allow covalent reaction with cellular targets (e.g., Protein-Cys) delivery->reaction wash Wash to remove excess probe reaction->wash lysis Lysis for Biochemical Analysis (e.g., Western Blot, MS) wash->lysis fixation Fixation & Permeabilization for Imaging wash->fixation click_lysis Add Azide-Reporter (e.g., Azide-Biotin) + CuAAC reagents lysis->click_lysis click_imaging Add Azide-Fluorophore + CuAAC reagents fixation->click_imaging analysis_biochem SDS-PAGE, Western Blot, Affinity Purification, Mass Spectrometry click_lysis->analysis_biochem analysis_imaging Fluorescence Microscopy click_imaging->analysis_imaging

Sources

Application Notes & Protocols: 3-(2-bromoethoxy)prop-1-yne as a Versatile Building Block for Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Heterobifunctional Linker

Dendrimers, with their highly branched, monodisperse, and globular architecture, represent a unique class of polymers poised to revolutionize fields from drug delivery to materials science.[1][2][3] The precise, step-by-step synthesis required to build these structures demands building blocks that are not only reactive but also exceptionally versatile.[4][5] 3-(2-bromoethoxy)prop-1-yne is one such building block, offering a powerful combination of two distinct and orthogonally reactive functional groups: a terminal alkyne and a primary alkyl bromide.

This unique heterobifunctional nature is the cornerstone of its utility. The terminal alkyne serves as a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—the quintessential "click" reaction.[1][6] This reaction is prized in dendrimer synthesis for its high efficiency, mild reaction conditions, and remarkable chemoselectivity, which are crucial for achieving the near-perfect conversions required at each growth step.[1][2] Simultaneously, the 2-bromoethyl ether group provides a classic site for nucleophilic substitution (SN2) reactions, allowing for covalent attachment to hydroxyl- or amine-bearing molecules or, critically, for conversion to other functional groups like azides for subsequent iterative growth steps.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the modular synthesis of dendrimers. We will explore both divergent and convergent synthetic strategies, provide detailed, field-tested protocols, and discuss critical aspects of characterization and experimental design.

Properties of this compound

A clear understanding of the building block's physical and chemical properties is essential for experimental design and safety.

PropertyValueReference
Synonym 2-bromoethyl 2-propynyl ether
CAS Number 18668-74-1
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol -
Appearance Liquid
Purity ≥95%
Storage Sealed in dry, 2-8°C

Synthetic Strategy I: The Divergent "Click-and-Functionalize" Approach

The divergent method is a powerful strategy where the dendrimer is built outwards from a central core molecule.[5] Using this compound, this approach becomes a highly efficient two-stage iterative process: (1) a CuAAC "click" reaction to add a new layer (generation), followed by (2) a nucleophilic substitution to convert the terminal bromo groups into azides, preparing the dendrimer for the next round of "clicking."

Workflow for Divergent Dendrimer Synthesis

The diagram below illustrates the iterative cycle for growing a dendrimer from a multi-azide core.

cluster_0 Generation G(n) cluster_1 Step 1: Click Reaction cluster_2 Generation G(n) - Bromo Terminated cluster_3 Step 2: Functionalization cluster_4 Generation G(n+1) G_n Azide-Terminated Dendrimer (Core or G(n-1)) CuAAC CuAAC Reaction (CuSO₄, NaAsc, Ligand) G_n->CuAAC BuildingBlock This compound BuildingBlock->CuAAC G_n_Br Bromo-Terminated Dendrimer CuAAC->G_n_Br Forms 1,2,3-triazole linkage Azidation Azidation Reaction (NaN₃, DMF) G_n_Br->Azidation Converts -Br to -N₃ G_n_plus_1 Azide-Terminated Dendrimer (Ready for next cycle) Azidation->G_n_plus_1 G_n_plus_1->CuAAC Iterate for higher generations cluster_0 Dendron Synthesis (Iterative) cluster_1 Final Coupling Step cluster_2 Final Product Monomer AB₂ Monomer (e.g., 3,5-dihydroxybenzyl alcohol) Etherification Williamson Ether Synthesis (K₂CO₃, Acetone) Monomer->Etherification BuildingBlock This compound BuildingBlock->Etherification Reacts via bromo group Dendron_G1 G1 Dendron (Alkyne Focal Point) Etherification->Dendron_G1 CuAAC CuAAC Reaction Dendron_G1->CuAAC Reacts via alkyne focal point Core Multi-Azide Core (e.g., Tris(azidoethyl)amine) Core->CuAAC FinalDendrimer Final Dendrimer CuAAC->FinalDendrimer

Sources

Topic: A Dual-Functionality Approach to Enzyme Immobilization using 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Enzyme immobilization is a cornerstone of biotechnology, enhancing enzyme stability, reusability, and applicability in industrial processes, diagnostics, and drug development. This guide details a robust and versatile method for covalent enzyme immobilization utilizing the heterobifunctional linker, 3-(2-bromoethoxy)prop-1-yne . This strategy employs a two-stage, bio-orthogonal approach: (1) initial, gentle alkylation of the enzyme via the bromoethoxy moiety, introducing a terminal alkyne group, followed by (2) highly efficient and specific covalent attachment to an azide-functionalized support via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". We provide a comprehensive overview of the mechanism, detailed step-by-step protocols for support preparation, enzyme modification, and final immobilization, as well as methods for characterization and validation.

Principle of the Method: A Two-Stage Covalent Strategy

The elegance of using this compound lies in its orthogonal reactivity, which allows for a controlled, stepwise immobilization process. This minimizes undesirable side reactions, such as enzyme-enzyme cross-linking, that can occur with homobifunctional reagents.

Stage 1: Enzyme Modification (Alkylation) The process begins with the covalent modification of the target enzyme. The bromoethoxy group on the linker is an alkylating agent that preferentially reacts with nucleophilic side chains of amino acids on the enzyme's surface. Common targets include the thiol group of cysteine, the imidazole group of histidine, and to a lesser extent, the amino groups of lysine and the N-terminus under controlled pH conditions. This reaction covalently attaches the linker to the enzyme, effectively "installing" a terminal alkyne handle for the next stage. The choice of buffer and pH is critical; a slightly alkaline pH (7.5-8.5) typically facilitates the reaction without denaturing the enzyme.

Stage 2: Immobilization (Click Chemistry) Once the enzyme is "alkyne-tagged," it is introduced to a solid support that has been pre-functionalized with azide groups. The immobilization is achieved via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms an extremely stable triazole linkage between the enzyme and the support. The bio-orthogonal nature of this reaction means it does not interfere with the biological activity of the enzyme, as neither alkynes nor azides are typically found in biological systems.

Reaction Mechanism Overview

Immobilization_Mechanism cluster_0 Stage 1: Enzyme Modification cluster_1 Stage 2: Immobilization via CuAAC Enzyme Enzyme (with Nucleophile, e.g., Cys-SH) Modified_Enzyme Alkyne-Modified Enzyme (Enzyme-S-CH₂CH₂-O-CH₂-C≡CH) Enzyme->Modified_Enzyme Alkylation (pH 7.5-8.5) Linker This compound (Br-CH₂CH₂-O-CH₂-C≡CH) Linker->Modified_Enzyme Immobilized_Enzyme Immobilized Enzyme (Stable Triazole Linkage) Modified_Enzyme->Immobilized_Enzyme Click Reaction Support Azide-Functionalized Support (Support-N₃) Support->Immobilized_Enzyme Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Na-Ascorbate) Catalyst->Immobilized_Enzyme

Caption: The two-stage mechanism for enzyme immobilization.

Experimental Protocols

This section provides detailed methodologies for the entire workflow. It is imperative to perform all steps involving enzymes at 4°C (on ice) unless otherwise specified to maintain protein integrity.

Protocol 1: Preparation of Azide-Functionalized Agarose Support

Causality: Agarose is a common, hydrophilic support material that minimizes non-specific binding. We must first activate it and then introduce the azide group that is required for the subsequent click reaction. This protocol uses tosyl activation as an efficient method for creating a reactive site for azide introduction.

Materials:

  • Sepharose or other agarose-based chromatography beads

  • Tosic anhydride (p-toluenesulfonyl anhydride)

  • Anhydrous pyridine

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Wash buffers: Isopropanol, deionized water, PBS

Procedure:

  • Activation:

    • Wash 10 mL of settled agarose beads thoroughly with 10 volumes of deionized water, followed by 10 volumes of isopropanol.

    • Transfer the beads to a flask and add 15 mL of anhydrous pyridine.

    • Add 1.5 g of tosic anhydride and stir the suspension gently at room temperature for 1.5 hours.

    • Wash the tosyl-activated beads extensively with isopropanol and then deionized water to remove all traces of pyridine.

  • Azide Functionalization:

    • Transfer the activated beads to a solution of 1.0 M sodium azide in 20 mL of DMF.

    • Incubate the suspension at 50°C for 12-16 hours with gentle shaking.

    • Cool the mixture to room temperature. Wash the beads thoroughly with DMF, followed by deionized water (at least 10 volumes each) to remove unreacted sodium azide.

    • Store the azide-functionalized beads in a 20% ethanol solution at 4°C.

Protocol 2: Modification of Enzyme with this compound

Causality: This step attaches the alkyne handle to the enzyme. The molar ratio of linker to enzyme is a critical parameter. Too little results in inefficient modification, while too much can lead to multiple modifications per enzyme, potentially impacting the active site and causing denaturation. A 10- to 50-fold molar excess of the linker is a good starting point for optimization.

Materials:

  • Enzyme of interest (e.g., Lysozyme, BSA, β-Galactosidase)

  • This compound

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 8.0

  • Desalting column or dialysis tubing (10 kDa MWCO)

  • Quenching reagent: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare a 1-5 mg/mL solution of the enzyme in the reaction buffer.

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Add a 20-fold molar excess of the linker stock solution to the enzyme solution. For example, for 1 mL of a 0.1 mM enzyme solution, add 20 µL of the 100 mM linker stock.

  • Incubate the reaction at room temperature for 2-4 hours with gentle agitation.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50 mM to consume any unreacted linker.

  • Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column or by dialyzing against the reaction buffer overnight at 4°C.

  • The resulting alkyne-modified enzyme is now ready for immobilization.

Protocol 3: Immobilization of Alkyne-Modified Enzyme via CuAAC

Causality: This is the final "click" step. The reaction requires a Cu(I) catalyst, which is typically generated in situ from Cu(II) (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Materials:

  • Alkyne-modified enzyme from Protocol 2

  • Azide-functionalized agarose support from Protocol 1

  • Click Reaction Buffer: 100 mM phosphate buffer, pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • TBTA stock solution (20 mM in DMSO)

Procedure:

  • Wash the azide-functionalized agarose beads (e.g., 1 mL settled volume) with the click reaction buffer.

  • Add the alkyne-modified enzyme solution (e.g., 1-2 mg) to the beads.

  • Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and TBTA stock solutions to achieve a final reaction concentration of 1 mM CuSO₄ and 1 mM TBTA.

  • Initiate the click reaction by adding the catalyst premix to the enzyme/bead slurry, followed immediately by the freshly prepared sodium ascorbate to a final concentration of 2 mM.

  • Incubate the reaction at room temperature for 4-8 hours (or overnight at 4°C) with gentle end-over-end rotation.

  • After incubation, pellet the beads by centrifugation (500 x g, 2 min).

  • Collect the supernatant to measure the amount of unbound protein (for immobilization efficiency calculation).

  • Wash the beads extensively with a high-salt buffer (e.g., PBS + 0.5 M NaCl) to remove non-covalently bound enzyme, followed by a final wash with the storage buffer (e.g., PBS).

  • The immobilized enzyme is now ready for characterization and use.

Overall Experimental Workflow

Workflow A 1. Prepare Support (Activate Agarose & Add Azide Group) E 5. Immobilize Enzyme (Combine Support, Enzyme & CuAAC Reagents) A->E B 2. Prepare Enzyme (Dissolve in pH 8.0 Buffer) C 3. Modify Enzyme (Add this compound) B->C D 4. Purify Modified Enzyme (Desalting Column / Dialysis) C->D D->E F 6. Wash & Isolate (Remove Unbound Enzyme & Reagents) E->F G 7. Characterize (Activity, Stability, Kinetics) F->G

Caption: High-level experimental workflow for enzyme immobilization.

Characterization and Data Analysis

Validating the success of immobilization and understanding its effect on the enzyme's properties are crucial.

A. Immobilization Efficiency and Enzyme Loading

  • Efficiency (%): Calculated by measuring the protein concentration in the supernatant before and after the immobilization step using a standard protein assay (e.g., Bradford or BCA).

    • Efficiency (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

  • Loading (mg/g): The total amount of protein bound per gram of wet support.

B. Activity and Kinetic Parameters The activity of the immobilized enzyme should be compared to that of the free enzyme under identical conditions. Changes in Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) can provide insight into conformational changes or substrate diffusion limitations.

ParameterFree Enzyme (β-Galactosidase)Immobilized Enzyme (β-Galactosidase)Interpretation of Change
Specific Activity 100% (Reference)75%A slight decrease is common due to steric hindrance or minor conformational changes.
Kₘ (mM) 1.52.5An increase often suggests reduced substrate affinity or mass transfer limitations.
Vₘₐₓ (µmol/min/mg) 250190A decrease may indicate that not all active sites are accessible or are slightly distorted.
Thermal Stability (T₅₀) 50°C62°CA significant increase is a primary benefit of immobilization due to structural rigidity.
pH Optimum 7.07.5A shift can occur due to the microenvironment created by the support matrix.

C. Reusability A key advantage of immobilization is reusability. The immobilized enzyme should be tested over multiple reaction cycles. After each cycle, the enzyme is washed and reused with fresh substrate. Activity should be measured and plotted against the cycle number to determine its operational stability.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Immobilization Efficiency 1. Incomplete enzyme modification (alkynylation).2. Inactive azide support.3. Ineffective CuAAC reaction.1. Optimize linker:enzyme ratio and reaction time. Confirm modification via mass spectrometry if possible.2. Verify azide functionalization using an appropriate analytical method (e.g., FTIR).3. Use freshly prepared sodium ascorbate. Ensure TBTA ligand is used. Degas solutions to remove oxygen.
Low Activity Retention 1. Enzyme denaturation during modification.2. Active site blockage or modification.3. Inactivation by copper catalyst.1. Perform modification at a lower temperature or for a shorter duration.2. Use a lower linker:enzyme ratio. Consider adding a competitive inhibitor to protect the active site during modification.3. Ensure all residual copper is washed away. Consider using copper-free click chemistry methods (SPAAC) if the enzyme is highly sensitive.
High Non-Specific Binding 1. Insufficient washing after immobilization.2. Hydrophobic interactions between enzyme and support.1. Wash with a high-salt buffer (0.5-1.0 M NaCl) or a mild non-ionic detergent (e.g., 0.1% Tween-20).2. If the problem persists, consider a more hydrophilic support material.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Kohn, J., & Wilchek, M. (1982). A new approach for the activation of agarose and its application in affinity chromatography. Biochemical and Biophysical Research Communications, 107(3), 878-884. [Link]

  • Lundblad, R. L. (2016

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst and Ligand Ratios for 3-(2-Bromoethoxy)prop-1-yne Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on the versatile yet reactive substrate, 3-(2-bromoethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency and reproducibility of their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the copper catalyst and the ligand in a CuAAC reaction?

A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][] The catalyst, specifically the Copper(I) ion (Cu⁺), is central to the reaction mechanism. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper-acetylide intermediate.[4][5] This intermediate then readily reacts with the azide partner.[4][]

However, Cu(I) is unstable in many solvents, particularly aqueous media, and can disproportionate into the inactive Cu(II) and Cu(0) states or be oxidized.[7][8] This is where the ligand comes in. A suitable ligand serves two primary purposes:

  • Stabilization: The ligand coordinates with the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a sufficient concentration of the active catalyst throughout the reaction.[7][9]

  • Acceleration: By modulating the electronic environment of the copper center, the ligand can significantly enhance the reaction rate.[7]

Q2: Why is the ratio of ligand to copper so critical for the success of my click reaction?

A: The ligand-to-copper ratio is a critical parameter that can profoundly impact reaction kinetics, yield, and even the potential for side reactions. An optimal ratio ensures that the Cu(I) catalyst is both stabilized and highly active.

  • Insufficient Ligand: A low ligand-to-copper ratio can leave the Cu(I) catalyst vulnerable to oxidation or disproportionation, leading to a stalled or incomplete reaction.[7][8]

  • Excessive Ligand: While a moderate excess of certain ligands can be beneficial, a large excess can sometimes lead to the formation of catalytically inactive copper complexes, where the metal center is too crowded to allow the alkyne substrate to coordinate effectively.[8] However, for many bioconjugation applications using ligands like THPTA, a significant excess (e.g., 5:1) is often recommended to not only accelerate the reaction but also to act as a sacrificial reductant, protecting sensitive biomolecules from oxidative damage.[10][11][12]

Q3: I'm using this compound. Are there any specific challenges I should be aware of?

A: Yes, this compound is a valuable building block, but its structure presents specific challenges. The presence of a bromine atom makes it a reactive alkylating agent.[1] This means it can potentially participate in side reactions, especially with nucleophilic functional groups present in your azide-containing molecule or in the reaction medium. It is also a lachrymator and should be handled with appropriate safety precautions in a fume hood.[1] Careful optimization of reaction conditions and purification of the final product are crucial to mitigate these potential issues.

Q4: How do I choose the right ligand for my specific application?

A: The choice of ligand depends on several factors, primarily the solvent system and the nature of your reactants.

  • For Aqueous/Biological Systems: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[13] They are effective in bioconjugation reactions where reactants are often in aqueous buffers and at low concentrations.[10][12]

  • For Organic Solvents: In organic media, ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are a common choice due to their excellent solubility.[7]

  • For Mixed Solvent Systems or Challenging Substrates: Other ligands like BTTAA, BTTES, and BTTP offer varying degrees of water and organic solvent solubility and can provide very high reaction kinetics with low cytotoxicity, making them suitable for a range of applications, including in vivo studies.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[14] 2. Ensure your copper source (e.g., CuSO₄·5H₂O) is of high quality. 3. Pre-complex the copper sulfate with the ligand before adding it to the reaction mixture.[10][13]Sodium ascorbate reduces Cu(II) to the active Cu(I) state.[5] Ascorbate solutions can degrade over time when exposed to air. Pre-complexing the copper with the ligand protects the newly formed Cu(I) from immediate re-oxidation.[11][13]
Incorrect Catalyst/Ligand Ratio 1. For bioconjugation with THPTA, start with a 5:1 ligand-to-copper ratio.[10][11][12][13] 2. For organic synthesis with TBTA, a 1:1 or 2:1 ratio is a good starting point.[14][15] 3. Systematically screen different ratios to find the optimum for your specific system.An excess of a protective ligand like THPTA is often necessary in aqueous media to maintain the catalyst's activity and protect sensitive biomolecules.[10][12] In organic solvents, a lower ratio is often sufficient.[14][15]
Oxygen Contamination 1. Degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Maintain a positive pressure of inert gas over the reaction.Dissolved oxygen will rapidly oxidize the active Cu(I) catalyst to the inactive Cu(II) state, halting the reaction.
Inhibition by Reactants 1. Some ligands, like THPTA, can be inhibited by high concentrations of the alkyne.[11][13] Consider diluting the reaction mixture if you are working with high alkyne concentrations.High substrate concentrations can sometimes lead to the formation of unproductive copper-alkyne complexes, effectively sequestering the catalyst.
Issue 2: Presence of Significant Side Products
Possible Cause Troubleshooting Step Scientific Rationale
Glaser Coupling (Alkyne Dimerization) 1. Increase the ligand-to-copper ratio. 2. Ensure thorough degassing of the reaction mixture.Glaser coupling is an oxidative homocoupling of terminal alkynes, which is promoted by Cu(II) and oxygen. A higher concentration of a suitable ligand can help to suppress this side reaction by stabilizing the Cu(I) state.
Reaction of this compound with Azide Partner 1. Lower the reaction temperature. 2. Reduce the reaction time by optimizing catalyst and ligand concentrations for faster conversion. 3. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[1]The bromo- moiety can act as an electrophile. By accelerating the desired click reaction, you can minimize the time available for this slower, undesired alkylation side reaction to occur.
Degradation of Biomolecules 1. Use a 5:1 or higher ligand-to-copper ratio (e.g., THPTA).[10][12] 2. Consider adding a radical scavenger like aminoguanidine.[10][13]The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS) that can damage sensitive biomolecules like proteins and nucleic acids.[10] The excess ligand acts as a sacrificial reductant, and aminoguanidine can trap byproducts of ascorbate oxidation.[10][13]
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step Scientific Rationale
Residual Copper 1. After the reaction, quench with a saturated aqueous solution of ammonium chloride.[1] 2. Use a copper-chelating resin to remove residual copper. 3. For biomolecules, use size exclusion chromatography or dialysis.Ammonium chloride helps to complex and remove the copper catalyst during the aqueous workup. Chelating resins provide a more stringent method for removing trace amounts of copper that might interfere with downstream applications.
Unreacted Starting Materials 1. Optimize the reaction to drive it to completion. 2. Use flash column chromatography on silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) for small molecules.[1] 3. For biomolecules, purification methods like HPLC can be effective.[16]Proper optimization should minimize unreacted starting materials. Chromatographic techniques are essential for separating the desired product from any remaining reactants and byproducts.

Data and Protocols

Table 1: Recommended Starting Concentrations and Ratios
ComponentTypical Concentration RangeRecommended RatioNotes
Alkyne Substrate 25 µM - 10 mM1 equivalentHigh concentrations (>5 mM) can sometimes inhibit the reaction when using the Cu-THPTA catalyst system.[11][13]
Azide Substrate 25 µM - 12 mM1 - 1.2 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 50 µM - 1 mM-Typically used to generate Cu(I) in situ with a reducing agent.
Ligand (THPTA) 250 µM - 5 mM5:1 (Ligand:Cu)Ideal for bioconjugation to accelerate the reaction and protect biomolecules.[10][12]
Ligand (TBTA) 50 µM - 2 mM1:1 to 2:1 (Ligand:Cu)A common choice for reactions in organic solvents.[14][15]
Sodium Ascorbate 1 mM - 5 mM10-50 equivalents to CuShould be prepared fresh to ensure maximum reducing capability.
Experimental Protocol: Optimization of a Small-Scale Click Reaction

This protocol provides a general framework for optimizing the reaction between this compound and an azide-containing molecule.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or a water/t-BuOH mixture).
  • Prepare a 10 mM stock solution of your azide partner in the same solvent.
  • Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
  • Prepare a 100 mM stock solution of your chosen ligand (e.g., THPTA) in water.
  • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be made fresh immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the desired amount of your azide stock solution.
  • Add the desired amount of the this compound stock solution.
  • Add the appropriate volume of reaction buffer or solvent to bring the mixture to the desired final concentration.
  • In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For a 5:1 ratio, you would mix 1 part CuSO₄ solution with 5 parts ligand solution. Let this mixture stand for 1-2 minutes.
  • Add the pre-mixed catalyst/ligand solution to the reaction tube containing the alkyne and azide.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Reaction Monitoring and Work-up:

  • Vortex the tube gently and allow the reaction to proceed at room temperature. For sensitive substrates, you may consider a lower temperature.
  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).[1]
  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
  • Extract the product with an organic solvent like ethyl acetate.[1]
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
  • Purify the crude product by flash column chromatography.[1]
Visualizations
CuAAC Catalytic Cycle

CuAAC_Cycle CuAAC Catalytic Cycle Cu_II Cu(II) + Ligand Cu_I [L-Cu(I)]+ Cu_II->Cu_I Reduction Cu_Acetylide [L-Cu-C≡C-R1] Cu_I->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide + Azide R2-N3 Metallacycle Six-membered Cu-containing intermediate Azide->Metallacycle + Cu_Acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu_I Catalyst Regeneration Product Triazole Product Triazolide->Product + H+ Ascorbate Sodium Ascorbate Ascorbate->Cu_II Troubleshooting_Workflow Troubleshooting Workflow: Low Reaction Yield decision decision outcome outcome decision->outcome No (Prepare fresh reagents, degas thoroughly) Optimize_Ratio Optimize Ligand:Cu Ratio (e.g., screen 2:1, 5:1, 10:1) decision->Optimize_Ratio Yes Start Low Yield Observed Check_Catalyst Check Catalyst Activity: - Fresh Ascorbate? - Degassed Solvents? Start->Check_Catalyst Check_Catalyst->decision Catalyst OK? Check_Concentration Review Reactant Concentrations Optimize_Ratio->Check_Concentration Monitor_Time Monitor Reaction Over Time (TLC/LC-MS) Check_Concentration->Monitor_Time Success Yield Improved Monitor_Time->Success

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References
  • BenchChem. (2025). Application Notes and Protocols for Click Chemistry Reactions with 3-(Bromomethoxy)
  • SciSpace. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace.
  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Presolski, S. J., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]

  • Adzima, B. J., et al. (2016). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry, 7(12), 2189-2196. [Link]

  • BenchChem. (2025).
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • National Institutes of Health. (2014). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. PMC. [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • National Institutes of Health. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring. Mettler Toledo. [Link]

  • ResearchGate. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate. [Link]

  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick GmbH. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]

  • National Institutes of Health. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC. [Link]

  • ResearchGate. (2014). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Organic Chemistry Portal. (2011). [CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions. Organic Chemistry Portal. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • National Institutes of Health. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC. [Link]

  • National Institutes of Health. (2008). Strain-promoted “click” chemistry for terminal labeling of DNA. PMC. [Link]

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identifying and minimizing side products in 2-bromoethyl 2-propynyl ether reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromoethyl 2-propynyl ether. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction efficiency and product purity. Our guidance is rooted in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the synthesis of 2-bromoethyl 2-propynyl ether, which is typically prepared via a Williamson ether synthesis. This reaction involves the deprotonation of propargyl alcohol to form an alkoxide, followed by its reaction with an excess of 1,2-dibromoethane.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in this synthesis can often be attributed to several competing side reactions and suboptimal reaction conditions. Let's break down the common culprits:

  • E2 Elimination: The primary competing reaction is the E2 elimination of HBr from 1,2-dibromoethane, which is promoted by the basic conditions of the reaction.[1][2] This side reaction produces vinyl bromide and depletes the alkylating agent.

  • Dialkylation: The desired product, 2-bromoethyl 2-propynyl ether, can react further with the propargyl alkoxide to form a diether byproduct, bis(2-propynyl) ether.

  • Alkyne Dimerization/Trimerization: Under certain conditions, especially in the presence of metal catalysts, terminal alkynes like propargyl alcohol can undergo dimerization or trimerization.[3][4][5]

  • Incomplete Deprotonation: If the base used is not strong enough or is used in insufficient quantity, the propargyl alcohol will not be fully converted to the nucleophilic alkoxide, leading to unreacted starting material.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base such as Sodium Hydride (NaH).NaH effectively deprotonates the alcohol to form the alkoxide without introducing a competing nucleophile. Weaker bases may not drive the initial deprotonation to completion.[1]
Reaction Temperature Maintain a low to moderate reaction temperature (e.g., 0°C to room temperature).Lowering the reaction temperature generally favors the desired SN2 substitution reaction over the E2 elimination pathway, which has a higher activation energy.[1][6]
Reagent Addition Add the 1,2-dibromoethane slowly to the solution of the pre-formed propargyl alkoxide.This maintains a low concentration of the alkylating agent, which helps to minimize the competing E2 elimination and dialkylation side reactions.
Solvent Choice Use a polar aprotic solvent such as DMF or DMSO.These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the SN2 reaction.[1][7]
Question 2: I'm observing a significant amount of an alkene byproduct in my crude NMR. How can I minimize this?

The presence of an alkene byproduct is a clear indicator that the E2 elimination of 1,2-dibromoethane is a major competing pathway.[8][9]

Visualizing the Competing Pathways:

G cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway SN2_start Propargyl Alkoxide + 1,2-Dibromoethane SN2_product 2-Bromoethyl 2-Propynyl Ether SN2_start->SN2_product SN2 Attack E2_start 1,2-Dibromoethane + Base E2_product Vinyl Bromide (Alkene Byproduct) E2_start->E2_product E2 Elimination

Figure 1: A simplified diagram illustrating the competition between the desired SN2 reaction and the E2 elimination side reaction.

Minimization Strategies:

  • Choice of Base: While a strong base is necessary, a very bulky base can favor elimination. Sodium hydride is a good choice as it is strong but not sterically hindered.

  • Temperature Control: As mentioned, lower temperatures significantly favor the SN2 reaction.[1] Running the reaction at 0°C or even lower initially can suppress alkene formation.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Anhydrous conditions are crucial, as water can interfere with the reaction.[8] Using an ethanolic solution of a base, for instance, is known to promote elimination reactions of haloalkanes.[6][10]

Question 3: My final product is difficult to purify. What purification methods are most effective?

Purification of 2-bromoethyl 2-propynyl ether can be challenging due to the presence of unreacted starting materials and side products with similar boiling points.

General Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Work-up start->workup drying Drying Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification distillation Fractional Distillation purification->distillation For volatile impurities chromatography Column Chromatography purification->chromatography For non-volatile impurities product Pure 2-Bromoethyl 2-Propynyl Ether distillation->product chromatography->product

Figure 2: A general workflow for the purification of 2-bromoethyl 2-propynyl ether.

Detailed Purification Protocols:

  • Extractive Work-up: This is a critical first step to remove water-soluble impurities.

    • Quench the reaction mixture carefully with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with a saturated brine solution to remove residual water-soluble components.[11][12]

  • Fractional Distillation: If the primary impurities are unreacted 1,2-dibromoethane and propargyl alcohol, fractional distillation under reduced pressure can be effective.

    • Boiling Points:

      • Propargyl alcohol: ~114 °C

      • 1,2-dibromoethane: ~131 °C

      • 2-Bromoethyl 2-propynyl ether: ~180.4 °C at 760 mmHg[13]

  • Flash Column Chromatography: For the removal of less volatile byproducts like the diether, flash column chromatography is the preferred method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is generally effective. The polarity can be adjusted based on TLC analysis of the crude mixture.

Experimental Protocols

Optimized Synthesis of 2-Bromoethyl 2-Propynyl Ether

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-dibromoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Alkoxide Formation: Add anhydrous DMF to the flask, and cool the suspension to 0°C using an ice bath. Slowly add a solution of propargyl alcohol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional hour.

  • SN2 Reaction: Cool the reaction mixture back down to 0°C. Add 1,2-dibromoethane (3.0 equivalents) dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Work-up: Dilute the mixture with water and extract with diethyl ether (3 x volumes). Wash the combined organic layers with water and then with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Wikipedia. Alkyne trimerisation. [Link]

  • Zhang, S., et al. (2025). Alkyne dimerization-hydroarylation to form pentasubstituted 1,3-dienes via binuclear nickel catalysis.
  • ChemTalk. (2023). Williamson Ether Synthesis. [Link]

  • BenchChem. (2023). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. Williamson ether synthesis. [Link]

  • FranklyChemistry. (2016). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube. [Link]

  • BenchChem. (2023).
  • MANAC Inc. (2022). Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7)
  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Nevado, C. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Wiley-VCH. (2011).
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). 11.
  • Science of Synthesis. (2007). Product Class 3: Propargylic Alcohols.
  • ResearchGate. (2017).
  • Organic Syntheses. (2016). PREPARATION OF N-(tert-BUTOXYCARBONYL)-L-ALANINE METHYLAMIDE.
  • Royal Society of Chemistry. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
  • Kyoto University Research Information Repository. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol.
  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • PLOS. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • BenchChem.
  • Google Patents. (1995).
  • Save My Exams. (2023).
  • FranklyChemistry. (2016). Simply Mechanisms 12a. Elimination reaction 1 (bromoethane & ethanolic KOH). YouTube. [Link]

  • OpenStax. (2023). 11.
  • ResearchGate. (2014).
  • PubChem. 2-Bromoethyl ethyl ether. [Link]

  • Google Patents. (2012). Preparation method of 2-bromoethyl methyl ether.
  • ResearchGate. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • PubMed. (2015).
  • PubChem. Propargyl ether. [Link]

  • Organic Syntheses. (1941). β-ETHOXYETHYL BROMIDE.
  • Google Patents. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Patsnap. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • Google Patents. (1992).
  • PubMed. (2006).

Sources

Technical Support Center: Purification and Analysis of 3-(2-Bromoethoxy)prop-1-yne Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and analysis of 3-(2-bromoethoxy)prop-1-yne and its conjugates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these reactive molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Introduction: The Challenge of this compound Conjugates

This compound is a bifunctional linker containing a reactive bromo group for nucleophilic substitution and a terminal alkyne for "click" chemistry reactions.[1] Its conjugates are often intermediates in the synthesis of complex molecules, including pharmaceuticals and bioconjugates. The inherent reactivity of the bromoalkane moiety and the potential for side reactions with the propargyl group present unique challenges during purification and characterization. This guide provides a structured approach to overcoming these hurdles using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: HPLC Purification - Troubleshooting & FAQs

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules.[2] For this compound conjugates, reverse-phase HPLC (RP-HPLC) is typically the method of choice due to the moderate polarity of these compounds.[3]

Frequently Asked Questions (HPLC)

Q1: What is the best starting point for developing an HPLC method for my this compound conjugate?

A1: A good starting point is a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (MeCN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[3] The acid helps to protonate any ionizable groups, leading to sharper peaks and more reproducible retention times. Begin with a broad gradient (e.g., 5% to 95% MeCN over 20 minutes) to determine the approximate elution time of your compound, then optimize the gradient to improve separation from impurities.

Q2: My compound seems to be degrading on the HPLC column. What can I do?

A2: Degradation can be a significant issue due to the reactive nature of the bromo group. Here are several strategies to mitigate this:

  • Reduce Temperature: Perform the purification at a lower temperature (e.g., 4 °C) if your HPLC system has temperature control. This will slow down degradation kinetics.

  • pH Control: The pH of the mobile phase is critical.[4][5] While acidic conditions are common, they might promote hydrolysis of certain conjugates. Consider using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) at a neutral pH if your compound is acid-sensitive.

  • Minimize Time on Column: Develop a rapid purification method. Use shorter columns or faster flow rates to minimize the residence time of the compound on the column.

  • Inert Column Hardware: For sensitive compounds, consider using bio-inert HPLC columns to minimize interactions with metal surfaces that can catalyze degradation.[6]

Q3: I'm seeing broad or tailing peaks for my conjugate. How can I improve the peak shape?

A3: Poor peak shape is a common issue that can often be resolved by addressing the following:[7]

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[8] Injecting in a strong solvent like pure acetonitrile or methanol can cause peak distortion.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic moieties in your molecule, causing tailing. Adding a competitive base like triethylamine (TEA) to the mobile phase in small concentrations (0.05-0.1%) can help, but it is not compatible with mass spectrometry detection. Using a high-purity, end-capped column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Compound is not eluting. 2. Compound has degraded. 3. Detection issue (incorrect wavelength).1. Increase the organic solvent percentage in the mobile phase. 2. See Q2 on degradation. Inject a fresh, unpurified sample to confirm its presence. 3. Check the UV absorbance spectrum of your compound and set the detector to the λmax.
Split or Shouldered Peaks 1. Column frit is partially blocked. 2. Column bed has collapsed or has a void. 3. Co-elution of a closely related impurity.1. Reverse and flush the column (follow manufacturer's instructions). Install an in-line filter.[7] 2. Replace the column. 3. Optimize the gradient to be shallower around the elution time of your peak.
High Backpressure 1. Blockage in the system (tubing, injector, column). 2. Mobile phase precipitation (if using buffers). 3. Particulate matter from the sample.1. Systematically disconnect components to isolate the blockage. 2. Ensure buffer solubility in the organic phase. Filter the mobile phase.[8] 3. Filter your sample through a 0.22 µm syringe filter before injection.
Irreproducible Retention Times 1. Inconsistent mobile phase preparation. 2. Column not equilibrated. 3. Fluctuations in temperature.1. Prepare fresh mobile phase daily and use a graduated cylinder for accurate mixing.[8] 2. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. 3. Use a column oven for temperature control.
Experimental Workflow: HPLC Purification

HPLC_Workflow cluster_prep Method Development & Preparation cluster_run Purification Run cluster_post Post-Purification prep_sample Dissolve Sample in Weak Solvent inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate C18 Column prep_mobile->equilibrate equilibrate->inject run_gradient Run Gradient (e.g., H2O/MeCN + 0.1% TFA) inject->run_gradient detect Monitor at λmax run_gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC or TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate characterize Characterize by NMR & MS evaporate->characterize

Caption: HPLC Purification Workflow for this compound Conjugates.

Section 2: NMR Analysis - Troubleshooting & FAQs

NMR spectroscopy is indispensable for the structural confirmation and purity assessment of your synthesized conjugates. The proton (¹H) NMR is particularly informative.

Frequently Asked Questions (NMR)

Q1: What are the characteristic ¹H NMR signals for the this compound moiety?

A1: You should look for the following signals:

  • Terminal Alkyne (HC≡C-): A triplet around δ 2.5 ppm.

  • Methylene adjacent to alkyne (-C≡C-CH₂-O-): A doublet around δ 4.2 ppm.

  • Methylene ether (-O-CH₂-CH₂-Br): A triplet around δ 3.8 ppm.

  • Methylene bromide (-CH₂-Br): A triplet around δ 3.5 ppm. The exact chemical shifts can vary depending on the solvent and the structure of the conjugate.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can be due to several factors:[9]

  • Poor Solubility: If your compound is not fully dissolved, you will see broad signals. Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) or gently warm the sample.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you used a metal catalyst in your synthesis, ensure it has been completely removed.

  • Chemical Exchange or Aggregation: The compound may be undergoing dynamic exchange or aggregation. Try acquiring the spectrum at a different temperature (higher or lower) to see if the peaks sharpen.

  • Poor Shimming: The magnetic field homogeneity might be poor. The instrument's auto-shim routine is usually sufficient, but manual shimming may be required for challenging samples.

Q3: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?

A3: Unidentified peaks are often due to residual solvents or impurities.[10]

  • Common Solvents: Peaks from common lab solvents like acetone (δ ~2.17 in CDCl₃), ethyl acetate (δ ~2.05, 4.12, 1.26 in CDCl₃), or dichloromethane (δ ~5.30 in CDCl₃) are frequent.[9] Consult a table of common NMR solvent impurities.[10][11]

  • Side Products: Consider potential side reactions. For instance, the bromo group could be substituted by residual nucleophiles from a previous step, or the alkyne could have undergone hydration.

  • Hydrolysis: The parent this compound can hydrolyze to form 2-(prop-2-yn-1-yloxy)ethan-1-ol. Look for the disappearance of the -CH₂-Br signal and the appearance of a new -CH₂-OH signal.

  • D₂O Shake: To identify exchangeable protons (like -OH or -NH), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The corresponding peak should disappear or diminish significantly.[9]

NMR Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Inaccurate Integration 1. Overlapping peaks. 2. Poor phasing of the spectrum. 3. Insufficient relaxation delay (d1).1. Try a different NMR solvent to improve peak separation.[9] 2. Manually re-phase the spectrum to ensure a flat baseline. 3. Increase the relaxation delay (d1) to at least 5 times the longest T1 of your compound (a value of 5-10 seconds is often sufficient for small molecules).
"Rolling" or Distorted Baseline 1. Poor shimming. 2. Receiver gain is too high ("clipping" the FID). 3. First data points of the FID are corrupted.1. Re-run the auto-shim routine. 2. Re-acquire the spectrum with a lower receiver gain. 3. Apply a backward linear prediction to reconstruct the initial points of the FID during processing.
Water Peak Obscuring Signals 1. Wet NMR solvent. 2. Wet sample.1. Use a fresh, sealed bottle of deuterated solvent. Store solvents over molecular sieves. 2. Thoroughly dry your sample under high vacuum before preparing the NMR sample. Use a solvent suppression technique during acquisition if the peak is still problematic.
Logical Workflow: Structure Verification

NMR_Verification cluster_sample Sample Preparation cluster_acquire Data Acquisition cluster_analysis Spectral Analysis dry_sample Dry Purified Conjugate (High Vacuum) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) dry_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample & Lock/Shim transfer->load_sample acquire_1h Acquire ¹H Spectrum load_sample->acquire_1h process Process Data (Fourier Transform, Phase, Baseline) acquire_1h->process acquire_13c Acquire ¹³C & DEPT Spectra acquire_13c->process acquire_2d Acquire 2D Spectra (COSY, HSQC) if needed acquire_2d->process assign_peaks Assign Characteristic Peaks process->assign_peaks check_impurities Check for Solvent/Impurity Peaks assign_peaks->check_impurities confirm_structure Confirm Structure & Purity check_impurities->confirm_structure

Caption: Logical Workflow for NMR-based Structure Verification.

Section 3: Detailed Protocols

Protocol 1: General Purpose RP-HPLC Purification
  • Column: C18, 5 µm particle size, 4.6 x 150 mm (analytical) or 10 x 250 mm (preparative).

  • Mobile Phase A: HPLC-grade water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1 mL/min (analytical) or 5 mL/min (preparative).

  • Detection: UV detector set at the absorbance maximum (λmax) of the conjugate (e.g., 220 nm or 254 nm if an aromatic group is present).

  • Gradient (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: 90% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter.

  • Procedure: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. Inject the sample and run the gradient. Collect fractions based on the UV chromatogram.

  • Post-Run: Analyze collected fractions by analytical HPLC or TLC. Pool pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the compound is water-soluble).

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Weigh 1-5 mg of the purified, dry compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolution: Vortex the sample until it is completely dissolved. If necessary, gently warm the sample.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-64 scans, relaxation delay d1 = 5s).

  • Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and assign them to the corresponding protons in the molecule.

References

  • Google Patents. (n.d.). HPLC method for purifying organic compounds.
  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • ResearchGate. (2018). What is causing extra peaks to appear in 1H NMR of Propargyl bromide when recorded in D2O? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubMed. (2018). Unstable Protein Purification Through the Formation of Stable Complexes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Bromoethane on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Retrieved from [Link]

  • YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl 3... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]

  • Glycopedia. (n.d.). 3,3-Dimethoxy-1-propyne. Retrieved from [Link]

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Technical Support Center: A-Z Guide for Using 3-(2-bromoethoxy)prop-1-yne in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 3-(2-bromoethoxy)prop-1-yne. This document provides in-depth troubleshooting, validated protocols, and expert-driven insights to overcome the primary challenge associated with this compound: its poor water solubility. Our goal is to empower you to achieve reliable, reproducible results in your biological experiments.

Part 1: Understanding the Core Problem - Physicochemical Properties

This compound is a valuable bifunctional molecule, featuring both a reactive bromoethyl group and a terminal alkyne.[1] This structure makes it a versatile tool in chemical biology and drug discovery, particularly for applications like bioconjugation and as a building block for more complex molecules.[1][2] However, its utility is often hampered by its hydrophobic nature, leading to significant challenges in aqueous experimental systems.

PropertyValueImplication for Biological Experiments
Molecular Formula C₅H₇BrOSmall, relatively nonpolar structure.
Molecular Weight ~163.01 g/mol [1][3]
Predicted XLogP3 1.03[4] Indicates a preference for lipid environments over aqueous ones, predicting low water solubility.
Physical Form Liquid[3] Requires careful handling and precise measurement by volume or density-corrected weight.
Storage 2-8°C, sealed, dry[1][3] Protects from degradation; crucial for maintaining compound integrity.

The positive XLogP3 value is the key predictor of the solubility issue. Compounds with low aqueous solubility can precipitate out of solution in cell culture media or buffers, leading to a host of experimental artifacts.[5][6][7] These include:

  • Inaccurate final compound concentration.

  • Variable and non-reproducible data.[5][7]

  • Underestimated biological activity.[8]

  • Physical damage to cells from compound crystals.

  • Clogging of liquid handling instrumentation.

Part 2: Strategic Approaches to Solubilization

Overcoming the solubility barrier requires a systematic approach. The choice of strategy depends on the final required concentration, the sensitivity of the biological system (e.g., cell type), and the duration of the experiment.

Frequently Asked Questions (FAQs) - Initial Strategy Selection

Q1: What is the first and most common method I should try for solubilizing this compound?

A1: The universally accepted first step is to prepare a high-concentration stock solution in an organic co-solvent, most commonly Dimethyl Sulfoxide (DMSO).[7][8] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8][9] The high-concentration stock (e.g., 10-100 mM) is then serially diluted into your aqueous experimental medium to achieve the final desired concentration.[5] This method ensures the final concentration of DMSO in your assay remains low and non-toxic to the cells.[10]

Q2: My compound precipitates immediately when I add my DMSO stock to the aqueous media. What's happening and how do I fix it?

A2: This is a classic issue known as "crashing out".[5] It occurs when the compound, stable in 100% DMSO, is rapidly transferred to an environment where it is not soluble. The DMSO quickly diffuses, leaving the hydrophobic compound to precipitate.[5]

Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Perform a solubility test to find the maximum achievable concentration.[5]

  • Use Pre-warmed Media: Adding stock solution to cold media can decrease solubility. Always use media pre-warmed to 37°C.[5]

  • Optimize the Dilution Technique: Instead of adding the stock directly to the full volume, perform a serial dilution. Add the stock solution dropwise to the media while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[5][10]

  • Lower the Stock Concentration: A very high stock concentration (e.g., >50 mM) requires a large dilution factor, which can exacerbate precipitation. Try preparing a lower concentration stock (e.g., 10 mM) in DMSO.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is highly cell-line specific. Most robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can handle 1%.[10] However, primary cells and sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[10][11] It is imperative to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to ensure it does not affect the biological endpoint you are measuring.[12][13] For example, studies have shown that DMSO concentrations above 1% can significantly reduce cell proliferation.[12]

Q4: DMSO is affecting my experimental results. What are the alternatives?

A4: When DMSO is not a viable option, you can explore more advanced formulation strategies. Two powerful methods are the use of surfactants and cyclodextrins.

  • Surfactants (e.g., Kolliphor® EL, Tween®): These are amphiphilic molecules that form micelles in aqueous solutions.[14] Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, effectively "dissolving" them in the bulk aqueous phase. Kolliphor® EL (formerly Cremophor® EL) is a non-ionic solubilizer widely used in pharmaceutical formulations for this purpose.[15][16] However, be aware that Kolliphor® EL can have its own biological effects and may not be suitable for all applications.[14][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18][19] They can encapsulate hydrophobic "guest" molecules, like your compound, forming a water-soluble inclusion complex.[17][18] This complex effectively shields the hydrophobic molecule from the water, dramatically increasing its apparent solubility without the need for organic co-solvents.[20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[17]

Part 3: Visualization & Workflow Diagrams

To aid in your experimental design, we've developed the following decision-making and workflow diagrams.

Diagram 1: Solubilization Strategy Decision Tree

This flowchart will guide you in selecting the most appropriate solubilization method for your specific experimental needs.

Solubilization_Strategy A Start: Need to solubilize This compound B Prepare 10-50 mM Stock in 100% DMSO A->B C Does compound dissolve in DMSO? B->C D Yes C->D  Yes E No C->E  No I Dilute to final concentration in pre-warmed aqueous media. Does it precipitate? D->I F Try gentle warming (37°C) or brief sonication. Still not dissolved? E->F G Yes F->G  Yes H No F->H  No Q Consult literature for alternative solvents (e.g., Ethanol). Compound may be degraded. G->Q H->I J No I->J  No K Yes I->K  Yes M Is final DMSO conc. >0.5% or toxic to cells? J->M R Troubleshoot Dilution: - Lower final concentration - Use serial dilution - Add dropwise with mixing K->R L Proceed with Experiment. Run DMSO vehicle control. N No M->N  No O Yes M->O  Yes N->L P Consider Advanced Formulation: - Cyclodextrins (HP-β-CD) - Surfactants (Kolliphor®) O->P R->I

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: Experimental Workflow for Solubility Validation

Follow this workflow to prepare and validate your working solution, ensuring your compound is truly in solution before starting your experiment.

Solubility_Workflow cluster_prep Preparation cluster_validation Validation cluster_outcome Outcome A 1. Weigh Compound & Prepare High-Conc. Stock in 100% DMSO B 2. Create Serial Dilutions in Pre-warmed (37°C) Aqueous Media/Buffer A->B C 3. Visual Inspection: Check for cloudiness or precipitate immediately B->C D 4. Incubate under Experimental Conditions (e.g., 37°C, 1-2 hours) C->D E 5. Centrifuge Samples (e.g., 14,000 x g, 15 min) D->E F 6. Analyze Supernatant: Check for pellet and visually inspect supernatant again E->F G Solution is Clear: Proceed to Experiment F->G Clear H Precipitate Observed: Re-evaluate. Highest clear conc. is max solubility. F->H Precipitate

Caption: Workflow for preparing and validating a soluble compound.

Part 4: Step-by-Step Experimental Protocols

These protocols provide a starting point for your experiments. Always optimize for your specific conditions.

Protocol 1: Kinetic Solubility Assessment in Experimental Media

This protocol helps determine the maximum soluble concentration of your compound under your specific experimental conditions.[6][22]

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Media Dilutions: Set up a series of microcentrifuge tubes. In each, place 990 µL of your complete, pre-warmed (37°C) cell culture medium.

  • Create Concentration Gradient:

    • To the first tube, add 10 µL of your 10 mM stock to make a 100 µM solution (1% DMSO). Vortex gently.

    • Perform serial dilutions (e.g., 1:2) down the line of tubes to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Equilibrate: Incubate the tubes under your standard culture conditions (e.g., 37°C, 5% CO₂) for 1-2 hours. This mimics the experimental timeframe and allows for detection of delayed precipitation.[5]

  • Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate.[5]

  • Confirmation (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. Carefully inspect the bottom of the tube for a pellet.

  • Determine Maximum Solubility: The highest concentration that remains completely clear, with no visible precipitate or pellet, is your working maximum kinetic solubility. Do not exceed this concentration in your experiments.

Protocol 2: Preparing a Working Solution Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Use this protocol when DMSO is not suitable for your system.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer or basal cell culture medium. Gentle warming (37-40°C) may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (the goal is to use as little as possible).

  • Form the Inclusion Complex: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock dropwise. The continuous mixing is crucial for efficient encapsulation of the drug within the cyclodextrin cavity.[20]

  • Equilibrate: Allow the solution to stir or shake at room temperature for at least 1-4 hours (or overnight) to ensure maximum complex formation.

  • Sterilize & Validate: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This also serves to remove any small, undissolved particulates. Perform the solubility validation steps described in Protocol 1 (visual inspection, centrifugation) to confirm the compound is fully solubilized.

  • Vehicle Control: Remember to prepare a vehicle control containing the same concentration of HP-β-CD and any residual organic solvent used.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Grokipedia. (n.d.). Kolliphor EL.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • PubMed. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Eppendorf Denmark. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ChemicalBook. (n.d.). 3-(2-(2-bromoethoxy)ethoxy)prop-1-yne.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Nano Micro Biosystems. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review.
  • MySkinRecipes. (n.d.). This compound.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • UL Prospector. (n.d.). Kolliphor® EL by BASF Pharma Solutions - Personal Care & Cosmetics.
  • Sigma-Aldrich. (n.d.). This compound.
  • Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.
  • Pharma Excipients. (2021, August 16). Temperature Effect on the Adsorption and Volumetric Properties of Aqueous Solutions of Kolliphor® ELP.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.

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strategies to improve the yield and purity of 3-(2-bromoethoxy)prop-1-yne synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-bromoethoxy)prop-1-yne (CAS 18668-74-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this versatile synthetic intermediate.

Introduction

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the propargyl alkoxide, formed by the deprotonation of propargyl alcohol, attacks an electrophilic source of a 2-bromoethyl group, typically 1,2-dibromoethane.

The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance and reaction conditions.[1][2][3] The primary challenges in this synthesis are often competing side reactions, primarily the E2 elimination, and the formation of impurities that can be difficult to separate from the desired product.[4] This guide will provide a comprehensive overview of strategies to overcome these challenges and achieve high-yield, high-purity synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Ineffective Deprotonation of Propargyl Alcohol: The Williamson ether synthesis requires the formation of a potent nucleophile, the propargyl alkoxide. If the base used is not strong enough or if the reaction conditions are not anhydrous, the deprotonation will be incomplete, leading to low yields.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[2] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Poor Quality of Reagents: The purity of the starting materials, particularly the propargyl alcohol and 1,2-dibromoethane, is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

    • Solution: Use freshly distilled propargyl alcohol and 1,2-dibromoethane. Check the purity of the reagents by GC or NMR before use.

  • Suboptimal Reaction Temperature: The SN2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be very slow, resulting in low conversion.

    • Solution: The reaction is typically performed at temperatures ranging from room temperature to a gentle reflux, depending on the solvent.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Problem 2: Formation of a Significant Amount of Byproducts

Possible Causes and Solutions:

  • E2 Elimination: The primary competing side reaction is the E2 elimination of HBr from 1,2-dibromoethane, promoted by the basic propargyl alkoxide. This leads to the formation of vinyl bromide and other elimination products.

    • Solution:

      • Control Stoichiometry: Use a slight excess of 1,2-dibromoethane to favor the SN2 reaction over elimination. A molar ratio of 1.2 to 1.5 equivalents of 1,2-dibromoethane to propargyl alcohol is often a good starting point.

      • Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, which has a higher activation energy.

  • Formation of Dipropargyl Ether: If the reaction is not carefully controlled, the propargyl alkoxide can react with the already formed product, this compound, or with unreacted propargyl bromide (if used as a starting material), leading to the formation of dipropargyl ether.

    • Solution: Add the deprotonated propargyl alcohol solution slowly to the 1,2-dibromoethane to maintain a low concentration of the alkoxide in the reaction mixture.

  • Formation of 1,4-Dioxane: Under certain conditions, especially in the presence of a strong base, 1,2-dibromoethane can self-condense to form 1,4-dioxane.

    • Solution: Careful control of reaction temperature and stoichiometry can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of propargyl alcohol in this synthesis?

A1: Sodium hydride (NaH) is a highly effective and commonly used base for this purpose. It provides irreversible deprotonation to form the sodium propargyl alkoxide. Other strong bases like potassium tert-butoxide can also be used, but NaH in an anhydrous aprotic solvent like THF or DMF is generally preferred for clean and efficient deprotonation.[2]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are ideal for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[4] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices. Anhydrous conditions are critical to prevent the quenching of the alkoxide.

Q3: Can I use a phase-transfer catalyst to improve the reaction?

A3: Yes, phase-transfer catalysis (PTC) can be a highly effective strategy for this synthesis. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the alkoxide from a solid or aqueous phase to the organic phase containing the 1,2-dibromoethane. This can allow for the use of milder bases like solid potassium hydroxide and can lead to faster reaction times and higher yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The starting materials (propargyl alcohol and 1,2-dibromoethane) and the product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution.

Q5: What is the best method for purifying the final product?

A5: The primary purification methods for this compound are distillation and column chromatography.

  • Distillation: If the primary impurities have significantly different boiling points from the product (Boiling Point of this compound is approximately 70-72 °C at 22 mmHg), vacuum distillation can be an effective purification method.[5]

  • Column Chromatography: For removing impurities with similar boiling points, flash column chromatography using silica gel is the preferred method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[6][7]

Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Hydride

Materials:

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propargyl alcohol (1.0 eq.) dissolved in anhydrous THF dropwise to the sodium hydride suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Slowly add 1,2-dibromoethane (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Add water and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

Materials:

  • Propargyl alcohol

  • Potassium hydroxide (solid)

  • Tetrabutylammonium bromide (TBAB)

  • 1,2-Dibromoethane

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add propargyl alcohol (1.0 eq.), powdered potassium hydroxide (2.0 eq.), tetrabutylammonium bromide (0.05 eq.), and toluene.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.5 eq.) to the mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

ParameterStandard NaH MethodPTC MethodExpected Outcome
Base Sodium HydridePotassium HydroxidePTC allows for a milder, easier-to-handle base.
Solvent Anhydrous THF/DMFToluenePTC method avoids the need for strictly anhydrous solvents.
Temperature Reflux50-60 °CPTC method often proceeds at lower temperatures.
Reaction Time Several hoursTypically fasterPTC can accelerate the reaction rate.
Yield Moderate to GoodGood to ExcellentPTC often leads to higher yields due to fewer side reactions.
Safety Requires handling of pyrophoric NaHSafer, avoids pyrophoric reagentsPTC offers a safer reaction profile.

Visualization

Troubleshooting Logic for Low Yield

Caption: Troubleshooting flowchart for low product yield.

Experimental Workflow for PTC Synthesis

Caption: Workflow for PTC synthesis of the target molecule.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

  • Google Patents. (2005, June 22). United States Patent.
  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • Patent 0946478. (2007, February 14). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.
  • Google Patents. (n.d.). EP1097152B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS/EI analysis of the thiol derivatives of 2-bromoethanol, 3-bromopropanol, 1-bromopinacolone, and 6-bromohexanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bromoacetone. Retrieved from [Link]

  • Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.
  • Pharmacognosy Magazine. (2021). Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-methyl-2-[(prop-2-yn-1-yl)oxy]oxiranes and 5-[3-Chloro(bromo)phenyl]. Retrieved from [Link]

  • SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2024, June 13). GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.). Retrieved from [Link]

  • Pharmacognosy Research. (2025, January 26). Phytochemical Evaluation, Gas Chromatography-Mass Spectroscopy (GC-MS) and Anti-Bacterial Activity Studies from Crataeva nurvala Buch Ham. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Labeling Efficiency of Proteins with 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protein labeling using 3-(2-bromoethoxy)prop-1-yne. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the labeling process. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and specificity of your protein modifications.

Understanding the Chemistry: The "Why" Behind the Protocol

This compound is a bifunctional reagent featuring a bromo-alkane group for covalent modification and a terminal alkyne for subsequent bioorthogonal reactions, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The primary mechanism of labeling with this reagent is the alkylation of nucleophilic amino acid residues. Due to the high nucleophilicity of its thiol group, cysteine is the most common target for such modifications.[1][2]

The success of this SN2 reaction is contingent on several factors, including the accessibility of the target residue, the nucleophilicity of the thiol group, and the absence of competing nucleophiles. Low labeling efficiency is a frequent hurdle, and this guide will systematically address its potential causes and solutions.

Troubleshooting Guide: Common Issues & Solutions in a Q&A Format

Question 1: My protein labeling efficiency is significantly lower than expected. What are the most common culprits?

Low labeling efficiency can stem from several factors, ranging from the state of your protein to the reaction conditions. Here's a breakdown of the most probable causes:

  • Oxidation of Cysteine Residues: The target thiol groups on cysteine residues are susceptible to oxidation, forming disulfide bonds (cystine). Oxidized cysteines are not nucleophilic and will not react with this compound.

  • Suboptimal Reaction pH: The alkylation of cysteine is highly pH-dependent. The thiol group (-SH) must be in its deprotonated, thiolate form (-S⁻) to act as an effective nucleophile.[3]

  • Presence of Competing Nucleophiles: Other components in your reaction buffer, such as certain reducing agents or buffer components themselves, can compete with your protein for the labeling reagent.

  • Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure, rendering it inaccessible to the labeling reagent.

  • Reagent Instability or Degradation: The quality and storage of this compound are critical. The reagent can degrade over time, especially if not stored under appropriate conditions.

Question 2: How can I ensure my cysteine residues are in a reduced, reactive state?

This is a critical first step for successful labeling. The use of a reducing agent is essential to break any disulfide bonds and maintain the cysteine thiols in their free, reduced form.

  • Choice of Reducing Agent: TCEP vs. DTT:

    • Tris(2-carboxyethyl)phosphine (TCEP): TCEP is often the preferred reducing agent for labeling reactions. It is a non-thiol-based reductant and therefore does not compete with the protein's thiols for the alkylating reagent.[4][5][6][7] It is also stable over a wider pH range.[6]

    • Dithiothreitol (DTT): DTT is a potent thiol-based reducing agent. However, its own thiol groups will react with this compound. If DTT is used, it must be removed from the protein solution before adding the labeling reagent.[4][8] This can be achieved through methods like dialysis or size-exclusion chromatography.[8]

Parameter TCEP DTT Reference(s)
Chemical Nature Non-thiol basedThiol based[4][6]
Compatibility with Alkylation Compatible, no removal neededIncompatible, must be removed[4][8]
Optimal pH Range Wide (1.5 - 8.5)Neutral to alkaline (7.0 - 9.0)[6]
Stability More stable in the absence of metal chelatorsProne to air oxidation[5][6]

Recommendation: Use TCEP at a final concentration of 1-5 mM in your reaction buffer to ensure complete reduction of disulfide bonds without the need for a removal step.

Question 3: What is the optimal pH for the labeling reaction, and why is it so important?

The pH of the reaction buffer directly influences the nucleophilicity of the cysteine thiol group. For the thiol to be reactive, it needs to be deprotonated to its thiolate form. The pKa of the cysteine thiol is typically around 8.3-8.6.

  • pH below 7.0: At acidic pH, the thiol group is predominantly in its protonated (-SH) form, which is a poor nucleophile, leading to very slow or no reaction.

  • pH between 7.0 and 8.0: This is generally the recommended range for cysteine alkylation.[9][10] It provides a good balance between having a sufficient concentration of the reactive thiolate anion and maintaining protein stability.

  • pH above 8.0: While a higher pH will increase the concentration of the thiolate anion, it can also promote the hydrolysis of the labeling reagent and may lead to side reactions with other amino acid residues like lysine. It can also risk denaturing the protein.

Recommendation: Start with a reaction buffer at pH 7.2-7.5, such as phosphate-buffered saline (PBS) or HEPES.[9][11]

Question 4: I'm observing protein precipitation during my labeling reaction. What could be the cause and how can I prevent it?

Protein precipitation during labeling is a sign of instability, which can be triggered by several factors:

  • Modification of Critical Residues: The labeling of cysteine residues that are crucial for maintaining the protein's native conformation can lead to unfolding and aggregation.

  • Hydrophobicity of the Label: The addition of the this compound label can increase the local hydrophobicity of the protein surface, potentially leading to aggregation.[12]

  • Incorrect Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your specific protein's stability.

  • Over-labeling: Excessive labeling of multiple sites on the protein can significantly alter its properties and cause it to precipitate.[12]

Troubleshooting Steps:

  • Reduce the Molar Excess of the Labeling Reagent: Start with a lower molar ratio of this compound to protein (e.g., 5:1 or 10:1).[10]

  • Optimize Reaction Time and Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration, or shorten the incubation time at room temperature.[10]

  • Screen Different Buffers: Test a range of buffer systems with varying pH and ionic strengths to find conditions that maintain your protein's solubility.

  • Include Solubility-Enhancing Additives: Consider adding small amounts of non-ionic detergents or glycerol to the reaction buffer.

Question 5: How can I be sure that my labeling is specific to cysteine residues?

While cysteine is the primary target for alkylating agents like this compound, non-specific labeling of other residues can occur, especially under harsh conditions.

  • Potential Off-Target Residues: Methionine, histidine, and lysine can also be alkylated, particularly at higher pH and with a large excess of the labeling reagent.[13][14]

  • Minimizing Non-Specific Labeling:

    • Strict pH Control: Maintain the reaction pH in the recommended range of 7.0-7.5.[10]

    • Limit Reagent Concentration: Use the lowest effective concentration of this compound.

    • Optimize Reaction Time: Avoid unnecessarily long incubation times.

Verification of Specificity:

  • Mass Spectrometry (MS): The most definitive way to confirm the site of labeling is through mass spectrometry. By analyzing the mass shift of tryptic peptides, you can pinpoint which residues have been modified.

  • Control Experiments: Perform the labeling reaction on a mutant version of your protein where the target cysteine has been replaced with another amino acid (e.g., serine or alanine).

Experimental Protocols

Protocol 1: Standard Labeling of a Cysteine-Containing Protein

This protocol provides a starting point for the labeling reaction. Optimization may be required for your specific protein.

Materials:

  • Protein of interest with accessible cysteine residue(s).

  • This compound.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Reducing Agent: TCEP-HCl.

  • Quenching Solution: 1 M L-cysteine or β-mercaptoethanol.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Protein Preparation: Dissolve your protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add TCEP-HCl to the protein solution to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect from light if the downstream application is light-sensitive.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Protocol 2: Optimization of Labeling Conditions

To maximize labeling efficiency and minimize non-specific reactions, it is advisable to perform a systematic optimization.

Variables to Test:

  • Molar Ratio of Reagent: Test a range of molar excesses of this compound to protein (e.g., 5:1, 10:1, 20:1, 50:1).

  • pH: Perform the reaction at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Incubation Time: Analyze aliquots of the reaction at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs).

  • Temperature: Compare the reaction efficiency at 4°C versus room temperature.

Analysis:

  • Analyze the labeling efficiency for each condition using SDS-PAGE (if the label imparts a significant mass shift or is fluorescent) or, more definitively, by mass spectrometry.

Visualizing the Process

Diagram 1: Cysteine Alkylation Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Alkylation cluster_2 Step 3: Quenching & Purification Protein_Disulfide Protein with Oxidized Cysteines (Disulfide Bonds) TCEP Add TCEP Protein_Disulfide->TCEP Reduced_Protein Reduced Protein with Free Thiols (-SH) TCEP->Reduced_Protein Labeling_Reagent Add this compound Reduced_Protein->Labeling_Reagent Labeled_Protein Labeled Protein Labeling_Reagent->Labeled_Protein Quench Quench Excess Reagent Labeled_Protein->Quench Purify Purify Quench->Purify Final_Product Purified Labeled Protein Purify->Final_Product G Start Low Labeling Efficiency? Check_Reduction Cysteines Fully Reduced? Start->Check_Reduction Check_pH Reaction pH Optimal (7.0-7.5)? Check_Reduction->Check_pH Yes Add_TCEP Use TCEP; Remove DTT if used Check_Reduction->Add_TCEP No Check_Reagent Reagent Concentration and Quality OK? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 7.2-7.5 Check_pH->Adjust_pH No Check_Accessibility Cysteine Accessible? Check_Reagent->Check_Accessibility Yes Optimize_Reagent Optimize Reagent Molar Ratio; Verify Reagent Integrity Check_Reagent->Optimize_Reagent No Success High Efficiency Labeling Check_Accessibility->Success Yes Denature Consider Partial Denaturation or Mutagenesis Check_Accessibility->Denature No Add_TCEP->Check_pH Adjust_pH->Check_Reagent Optimize_Reagent->Check_Accessibility

Caption: A decision tree to systematically troubleshoot low protein labeling efficiency.

References

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]

  • Zhuang, M., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(9), 4046–4055. [Link]

  • Parker, C. E., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]

  • ResearchGate. (n.d.). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2014, May 30). TCEP or DTT?. [Link]

  • ResearchGate. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]

  • ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]

  • Mureşan, S. A., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(9), 4349–4357. [Link]

  • Michigan State University. (n.d.). Selectivity of labeled bromoethylamine for protein alkylation. [Link] (Note: While the direct link is to a general organic chemistry resource, the principles discussed are relevant to the reaction mechanism.)

  • Paulech, J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1251–1258. [Link]

  • ResearchGate. (n.d.). Selectivity of labeled bromoethylamine for protein alkylation. [Link]

  • Semantic Scholar. (n.d.). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1469–1485. [Link]

  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 785–815. [Link]

  • Kim, D. E., & Saleh, O. A. (2010). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 21(11), 1849–1853. [Link]

  • LUMICKS Store. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]

  • ResearchGate. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. [Link]

Sources

assessing and preventing the degradation of 3-(2-bromoethoxy)prop-1-yne during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-bromoethoxy)prop-1-yne (CAS 18668-74-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the assessment and prevention of degradation of this versatile bifunctional molecule during storage and experimental use.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The container should be flushed with an inert gas, such as argon or nitrogen, to minimize contact with oxygen.

Q2: I've noticed a discoloration in my stored this compound. What could be the cause?

A2: Discoloration, often appearing as a yellow or brownish tint, can be an indicator of degradation. This could be due to several factors, including exposure to light, air (oxidation), or elevated temperatures. The terminal alkyne and the bromoalkane functionalities are susceptible to degradation pathways that can produce colored byproducts.

Q3: Is this compound compatible with all common laboratory solvents?

A3: While soluble in many common organic solvents, care should be taken with nucleophilic or basic solvents, as they can promote the degradation of the molecule via nucleophilic substitution of the bromide. It is advisable to use dry, aprotic solvents for reactions and storage of solutions.

Q4: Can I use a standard freezer (-20°C) for long-term storage?

A4: While storage at 2-8°C is the generally recommended condition, long-term storage at -20°C in a properly sealed container under an inert atmosphere is also a viable option and may further slow down potential degradation processes. However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to problem-solving.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions

Question: I am using a previously opened bottle of this compound and observing lower than expected yields in my coupling reaction. What could be the problem?

Answer:

Lowered reactivity is a strong indicator of degradation. The two primary reactive sites on the molecule are the terminal alkyne and the carbon-bromine bond. Degradation at either of these sites will reduce the concentration of the active starting material.

Potential Causes & Solutions:

  • Hydrolysis of the Bromoalkane: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of the bromoalkane to the corresponding alcohol, 2-(prop-2-yn-1-yloxy)ethanol. This impurity will not participate in reactions requiring the bromo functionality.

    • Troubleshooting Step: Confirm the purity of your material using the analytical protocols outlined in Section III. If significant hydrolysis has occurred, it is recommended to use a fresh bottle or purify the existing material.

  • Degradation of the Terminal Alkyne: The terminal alkyne is susceptible to oxidative degradation or dimerization/polymerization, especially in the presence of certain metal contaminants or oxygen.

    • Troubleshooting Step: Analyze your sample for the presence of oligomeric or polymeric byproducts. If degradation of the alkyne is suspected, ensure that all subsequent reactions are performed under strictly inert conditions and with purified reagents.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, GC-MS, HPLC)

Question: I am analyzing a sample of this compound and see additional peaks that are not present in the reference spectrum of a fresh sample. What are these impurities?

Answer:

Unexpected peaks can arise from either impurities from the synthesis of the material or from degradation during storage. Identifying the nature of these impurities is crucial for understanding the stability of your compound and for ensuring the integrity of your experimental results.

Potential Impurities & Degradation Products:

Compound Name Potential Origin Significance
2-(Prop-2-yn-1-yloxy)ethanolDegradation (Hydrolysis)Inactive in reactions requiring the bromide.
Propargyl alcoholImpurity/DegradationCan compete in reactions involving the alkyne.
1,2-DibromoethaneImpurityA potential starting material or byproduct from synthesis.
Polymeric materialsDegradation (Polymerization)Can interfere with reactions and purification.

Troubleshooting Workflow:

G start Unexpected Peaks Observed check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Protection from light? start->check_storage analyze_sample Perform Analytical Characterization (NMR, GC-MS, HPLC) check_storage->analyze_sample compare_data Compare Data to Reference Spectra and Impurity Profiles analyze_sample->compare_data impurity Impurity from Synthesis compare_data->impurity Peak matches known synthetic byproduct degradation Degradation Product compare_data->degradation Peak corresponds to likely degradation product (e.g., hydrolysis product) action_impurity Consider Purification or Use New Batch impurity->action_impurity action_degradation Discard or Purify; Implement Stricter Storage Protocols degradation->action_degradation

Caption: Troubleshooting workflow for identifying unknown peaks.

III. Analytical Protocols for Quality Assessment

Regularly assessing the purity of your this compound is the most effective way to prevent the use of degraded material in your experiments. Below are recommended starting protocols for analysis.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is an excellent technique for assessing the purity of this compound and identifying volatile impurities or degradation products.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.

  • Data Analysis: The purity can be determined by the relative peak area of the main component. Degradation products and impurities can be identified by their mass spectra and comparison to library data. The expected mass spectrum of the parent compound will show characteristic fragments corresponding to the propargyl and bromoethoxy moieties.

B. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Degradation Products

HPLC is particularly useful for detecting non-volatile degradation products, such as oligomers or polymers, and can be developed into a stability-indicating method.[2][3][4][5][6]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Instrumentation:

    • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

      • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detection at a low wavelength (e.g., 210 nm) to detect the chromophores present in the molecule and potential degradation products.

  • Data Analysis: Purity is assessed by the relative peak area. The development of a full stability-indicating method would require forced degradation studies to ensure separation from all potential degradation products.

C. ¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR provides a rapid and straightforward method for confirming the structure of the compound and identifying major impurities or degradation products.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Expected Chemical Shifts (approximate):

      • δ ~4.2 ppm (d, 2H, -O-CH₂-C≡CH)

      • δ ~3.8 ppm (t, 2H, -O-CH₂-CH₂-Br)

      • δ ~3.5 ppm (t, 2H, -CH₂-Br)

      • δ ~2.5 ppm (t, 1H, -C≡CH)

    • The presence of a peak around δ ~2.1 ppm (singlet) could indicate the presence of propargyl alcohol. A broad peak in the hydroxyl region could suggest the presence of the hydrolysis product. The integration of these peaks relative to the parent compound can provide an estimate of purity.

IV. Understanding and Preventing Degradation Pathways

A proactive approach to preventing degradation requires an understanding of the potential chemical reactions that can occur.

G cluster_0 Degradation Pathways cluster_1 Bromoalkane Moiety cluster_2 Terminal Alkyne Moiety A This compound B Hydrolysis (+H₂O) A->B Moisture D Oxidation (+[O]) A->D Air F Polymerization (Metal traces, O₂) A->F Impurities C 2-(Prop-2-yn-1-yloxy)ethanol (Degradation Product) B->C E Carboxylic Acids / Cleavage Products (Degradation Products) D->E G Oligomers/Polymers (Degradation Product) F->G

Caption: Primary degradation pathways for this compound.

Prevention Strategies:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the alkyne and to displace moisture.

  • Dry Conditions: Use anhydrous solvents and handle in a dry environment (e.g., glove box or with dry glassware) to minimize hydrolysis of the bromoalkane.

  • Avoid Incompatible Materials: Do not store in the presence of strong bases, oxidizing agents, or reactive metals.

  • Light Protection: Store in amber vials or protect from light to prevent photo-induced degradation.

By adhering to these storage, handling, and analytical guidelines, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes.

V. References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2025). A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Wikipedia. (n.d.). 2-Bromoethyl ether. [Link]

  • PubChem. (n.d.). Bis(2-bromoethyl) ether. [Link]

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  • Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. [Link]

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how to avoid non-specific binding of 3-(2-bromoethoxy)prop-1-yne in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 3-(2-bromoethoxy)prop-1-yne in cellular assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about this compound and the challenges associated with its use.

Q1: What is this compound and what is it used for in cellular assays?

A1: this compound is a bifunctional chemical probe. It contains two key reactive groups:

  • An alkyne group (-C≡CH): This group is used in "click chemistry," most commonly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the attachment of a reporter tag (like a fluorophore or biotin) for visualization or enrichment.[1][2][3]

  • A bromoethoxy group (-OCH₂CH₂Br): This is an electrophilic group that can react with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues, forming a stable thioether bond.[4]

In cellular assays, it is often used in chemical proteomics and activity-based protein profiling (ABPP) to identify and study the function of specific proteins.[5][6][7] The probe is introduced to live cells or cell lysates, where it covalently binds to its protein targets. The alkyne handle is then used to attach a reporter molecule for downstream analysis, such as fluorescence imaging or mass spectrometry-based protein identification.[2][8]

Q2: What is non-specific binding and why is it a problem with this probe?

A2: Non-specific binding is the interaction of the probe with unintended molecules or surfaces, rather than its specific protein target.[9] With a reactive electrophile like this compound, this can lead to covalent labeling of numerous proteins that are not the intended targets. This is a significant problem because it generates high background noise, which can obscure the true signal from the target of interest, leading to false positives and making data interpretation difficult.[10][11][12]

Q3: What causes the non-specific binding of this compound?

A3: The primary cause of non-specific binding for this probe is its electrophilic nature. The bromoethoxy group can react with various nucleophiles present in the cell, not just the intended cysteine residue of a target protein. Several factors contribute to this:

  • High Probe Concentration: Using an excessive concentration of the probe increases the likelihood of off-target reactions.[12]

  • Hydrophobic and Electrostatic Interactions: The probe can associate with proteins and cellular structures through non-covalent forces, increasing its local concentration and the chance of a covalent reaction.[9][13][14]

  • Abundant Nucleophiles: The cellular environment is rich in nucleophilic amino acid residues (like cysteine, lysine, and histidine) and other molecules that can react with the probe.[4][15]

  • Insufficient Washing: Inadequate removal of the unbound probe after the labeling step can lead to its reaction during subsequent sample processing steps.[16][17][18]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High background fluorescence or too many bands on a gel.

This is a classic sign of excessive non-specific binding. Here’s how to address it:

Q4: My fluorescent images have high background, or my gel shows a smear/many non-specific bands. How can I reduce this?

A4: This indicates widespread, non-specific labeling. The key is to optimize your labeling and washing conditions.

Root Cause Analysis & Solution Workflow

HighBackground High Background Signal OptimizeProbe Optimize Probe Concentration HighBackground->OptimizeProbe Primary Cause: Excess Probe BlockingStep Implement Blocking Step HighBackground->BlockingStep Cause: Reactive Nucleophiles Washing Optimize Washing Protocol HighBackground->Washing Cause: Insufficient Removal Controls Include Proper Controls HighBackground->Controls Validation ReducedBackground Reduced Background Signal OptimizeProbe->ReducedBackground BlockingStep->ReducedBackground Washing->ReducedBackground Controls->ReducedBackground

Caption: Troubleshooting workflow for high background signal.

Step-by-Step Optimization Protocols:

1. Optimize Probe Concentration:

  • Rationale: The simplest way to reduce off-target effects is to use the lowest effective concentration of the probe.

  • Protocol:

    • Perform a dose-response experiment by treating your cells or lysate with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

    • After labeling, proceed with the click chemistry reaction to attach a fluorescent reporter.

    • Analyze the results by in-gel fluorescence or microscopy.

    • Select the lowest concentration that gives a clear signal for your target of interest with the minimal background.

2. Implement a Pre-blocking Step:

  • Rationale: To prevent the probe from reacting with highly abundant, reactive nucleophiles (especially cysteines), you can block them with a less reactive electrophile before adding your probe.[4] Iodoacetamide (IAM) is a common blocking agent for this purpose.[19]

  • Protocol:

    • Before adding this compound, pre-incubate your cell lysate with a low concentration of iodoacetamide (e.g., 10-50 µM) for 30 minutes at room temperature.

    • Crucially, you must remove the excess IAM before adding your probe , for example, by using a desalting column for lysates. For intact cells, this approach is more complex and may require careful optimization of IAM concentration and incubation time, followed by washing.

    • Proceed with your standard labeling protocol using this compound.

3. Optimize Washing Steps:

  • Rationale: Thorough washing is critical to remove any unbound probe before cell lysis or downstream processing.[11][16][18]

  • Protocol:

    • Increase the number of washes after probe incubation (e.g., from 3 to 5 washes).

    • Increase the volume of wash buffer for each wash.

    • Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound probe.[10][13]

    • Increase the duration of each wash, allowing for a few minutes of gentle agitation.[11]

4. Use Protein-based Blocking Agents:

  • Rationale: For assays involving membranes (like Western blots) or plates (like ELISAs), blocking unoccupied sites is essential to prevent non-specific binding of detection reagents.[10][20][21]

  • Protocol:

    • After transferring proteins to a membrane, or for coating plates, incubate with a blocking buffer.

    • Common blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in a buffer like TBS or PBS, often with 0.1% Tween-20.[10][22]

    • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[10][22]

Problem 2: No signal or very weak signal from the target protein.

This could be due to several factors, from experimental design to the nature of the target itself.

Q5: I'm not seeing my expected signal. What could be wrong?

A5: A weak or absent signal can be frustrating. Let's break down the potential causes.

Troubleshooting Logic for Weak/No Signal

NoSignal Weak or No Signal ProbeIssue Probe Inactivity/ Concentration Too Low NoSignal->ProbeIssue TargetIssue Target Accessibility/ Abundance NoSignal->TargetIssue ReactionIssue Inefficient Click Reaction NoSignal->ReactionIssue DetectionIssue Detection Problem NoSignal->DetectionIssue SuccessfulSignal Signal Restored ProbeIssue->SuccessfulSignal TargetIssue->SuccessfulSignal ReactionIssue->SuccessfulSignal DetectionIssue->SuccessfulSignal

Caption: Diagnostic flowchart for weak or absent signals.

Troubleshooting Steps:

1. Verify Probe Integrity and Concentration:

  • Action: Ensure your probe has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Confirm the concentration of your stock solution. If in doubt, use a fresh vial of the probe.

2. Assess Target Accessibility and Abundance:

  • Rationale: The cysteine residue on your target protein may not be accessible to the probe, or the protein itself may be of very low abundance.

  • Action:

    • Control Experiment: Include a positive control protein that is known to be reactive with similar electrophilic probes.

    • Increase Protein Input: If you are working with lysates, increase the total protein amount in your assay.[12]

    • Denaturing Conditions: As a control, try labeling under denaturing conditions (e.g., in a buffer containing SDS). If you get a signal here but not under native conditions, it suggests the target site is not accessible in the protein's native conformation.

3. Optimize the Click Reaction:

  • Rationale: The downstream detection depends on the efficiency of the click chemistry step.

  • Action:

    • Use fresh solutions of your copper catalyst, reducing agent (e.g., sodium ascorbate), and ligand (e.g., TBTA).

    • Ensure the reaction is performed under anaerobic conditions if possible, as oxygen can inhibit the reaction.

    • Titrate the concentration of your reporter azide (fluorophore or biotin).

4. Validate Your Detection System:

  • Action:

    • For fluorescence: Check that you are using the correct filter sets for your fluorophore.

    • For biotin-streptavidin: Ensure your streptavidin conjugate is active and that you are not using blocking buffers like milk, which can contain endogenous biotin.[21] Use BSA or a commercial blocking buffer instead.

Problem 3: Inconsistent results between experiments.

Reproducibility is key. If your results are varying, it points to uncontrolled variables in your protocol.

Q6: Why am I getting variable results from one experiment to the next?

A6: Inconsistency often stems from minor, overlooked variations in protocol execution.

Key Parameters for Consistency

ParameterRecommendation for ConsistencyRationale
Cell Health & Density Use cells from the same passage number range. Seed at a consistent density and ensure they are in a healthy, logarithmic growth phase.[23]Cellular metabolism and protein expression can change with passage number and confluence, affecting probe reactivity.
Reagent Preparation Prepare fresh buffers and probe dilutions for each experiment.[16] Use aliquots of stock solutions to avoid freeze-thaw cycles.Reagent degradation can significantly impact results.
Incubation Times & Temps Strictly adhere to the same incubation times and temperatures for probe labeling, blocking, and washing steps.[10]These parameters directly affect reaction kinetics and binding equilibria.
Washing Procedure Use an automated plate washer if possible, or be highly consistent with manual washing technique (volume, force, duration).[18]Inconsistent washing is a major source of variable background.

III. Essential Control Experiments

Q7: What control experiments are essential when using this compound?

A7: Running the right controls is non-negotiable for interpreting your results correctly.

1. No-Probe Control:

  • Description: A sample of cells or lysate that goes through the entire procedure, including the click reaction with the reporter azide, but is never treated with this compound.

  • Purpose: This control reveals any background signal originating from the reporter molecule binding non-specifically to proteins or from autofluorescence in the sample.

2. Competition Assay (Competitive ABPP):

  • Description: Pre-incubate your cells or lysate with a known, specific inhibitor of your target protein before adding this compound.

  • Purpose: If the probe is labeling your intended target, pre-blocking the active site with an inhibitor should lead to a significant reduction in the probe's signal for that specific protein.[8][24] This is a powerful way to confirm target engagement.

3. Heat-Inactivated Control:

  • Description: A sample of cell lysate is heated (e.g., 95°C for 10 minutes) to denature the proteins before adding the probe.

  • Purpose: This helps to distinguish between specific, conformation-dependent binding and non-specific reactions with accessible nucleophiles on denatured proteins.

By systematically applying these troubleshooting strategies and incorporating rigorous controls, you can overcome the challenges of non-specific binding and generate high-quality, reliable data in your cellular assays with this compound.

References

  • ACS Publications. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • PubMed. (n.d.). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, April 21). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

  • Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay? Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Tips for Step 8 - Block Non-specific Binding Sites. Retrieved from [Link]

  • Nature. (n.d.). Optimizing the Cell Painting assay for image-based profiling. Retrieved from [Link]

  • ResearchGate. (2024, September 9). Fluorescence signal higher with iodoacetamide (IAA) blocking (redox proteomic) - any insights? Retrieved from [Link]

  • NIH. (2011, July 1). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Retrieved from [Link]

  • YouTube. (2018, February 2). 1.4 Blocking–Fixed cell imaging: 5 steps for publication-quality images. Retrieved from [Link]

  • Corning. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays. Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]

  • ResearchGate. (n.d.). Three strategies to design activity-based probes and general workflow... Retrieved from [Link]

  • Biocompare Bench Tips. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • NIH. (2014, August 19). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Retrieved from [Link]

  • Technology Networks. (2025, October 29). Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • LabTAG. (2025, August 27). A Scientist's Guide to Conquering High Background in Western Blotting. Retrieved from [Link]

  • ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Reddit. (2025, December 4). How to reduce nonspecific protein binding in alkyne agarose pull-downs? Retrieved from [Link]

  • Chromatography Online. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Retrieved from [Link]

  • NIH. (2023, April 14). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Retrieved from [Link]

  • Biotech Support Group. (n.d.). New Chemical Proteomic Methods To Access Drug-Protein Interactions. Retrieved from [Link]

  • AIMS Press. (2019, May 21). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene. Retrieved from [Link]

  • Frontiers. (2018, April 8). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]

  • bioRxiv. (2023, June 29). Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. Retrieved from [Link]

  • NIH. (n.d.). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Retrieved from [Link]

  • PubMed. (2024, November 7). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. Retrieved from [Link]

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Technical Support Center: Catalyst Removal for Biocompatible Applications of 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and troubleshooting information for the critical step of catalyst removal in reactions involving 3-(2-bromoethoxy)prop-1-yne, ensuring the biocompatibility of your final products. Residual catalyst metals can compromise biological assays, induce cytotoxicity, and affect the stability of your compounds.[1] This resource is designed to help you navigate the challenges of producing highly pure, metal-free materials for your sensitive applications.

The Critical Importance of Catalyst Removal in Bioconjugation

This compound is a versatile reagent often employed in bioconjugation and drug delivery systems due to its terminal alkyne functionality. This group readily participates in powerful coupling reactions such as the Sonogashira coupling (palladium-catalyzed) and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] While these reactions are highly efficient, the metallic catalysts—typically palladium and copper—must be rigorously removed from the final product to ensure its suitability for biological applications.

Why is catalyst removal so critical?

  • Cytotoxicity: Many transition metals, particularly copper, are toxic to cells even at low concentrations, which can invalidate in vitro and in vivo experimental results.[1][4]

  • Interference with Biological Assays: Residual metals can interfere with fluorescence-based assays, enzymatic reactions, and other sensitive analytical techniques.

  • Product Stability: Metal ions can catalyze the degradation of your final product, affecting its shelf-life and efficacy.

  • Regulatory Scrutiny: For therapeutic applications, regulatory bodies have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[5]

This guide will focus on the two most common types of catalysts used in conjunction with this compound: palladium and copper.

Palladium Catalyst Removal from Sonogashira Couplings

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, the residual palladium catalyst can be challenging to remove.

Troubleshooting Guide & FAQs: Palladium Removal

Q1: I've performed a Sonogashira coupling and now have a black precipitate in my reaction mixture. What is this and what should I do?

A1: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst decomposes and agglomerates.[6] This can be caused by the presence of oxygen or impurities in your reagents. While its formation indicates some catalyst deactivation, it does not mean your reaction has failed. The primary concern is the removal of all palladium species, both soluble and insoluble.

  • Initial Step: Before workup, it is often beneficial to filter the reaction mixture through a pad of Celite to remove the bulk of the precipitated palladium black.[7] This will reduce the burden on subsequent purification steps.

Q2: My product is soluble in organic solvents. What is the most straightforward method for palladium removal?

A2: For organic-soluble products, a combination of techniques is often most effective.

  • Filtration: As mentioned, a preliminary filtration through Celite is a good starting point.[7]

  • Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can effectively remove a significant amount of palladium.[7]

  • Metal Scavengers: For achieving very low residual palladium levels (<10 ppm), the use of solid-supported metal scavengers is highly recommended.[5][8] These are functionalized silica gels or polymers that selectively bind to the metal.[8]

Q3: Which palladium scavenger should I choose?

A3: The choice of scavenger depends on the nature of your product and the solvent system. Thiol- and thiourea-functionalized silica scavengers are particularly effective for palladium.[8][9]

Scavenger Type Target Palladium Species Key Advantages Considerations
SiliaMetS® Thiol (Si-Thiol) Pd(II)Robust, versatile, effective for a wide range of metals including Pd, Pt, Cu, Ag, and Pb.[8]May require longer reaction times or elevated temperatures for optimal scavenging.
SiliaMetS® Thiourea (Si-THU) All forms of PalladiumHighly versatile, widely used in the pharmaceutical industry.[8][9]Can also scavenge other metals like Ag, Pt, Ru, and Rh.
SiliaMetS® DMT (Dimercaptotriazine) Hindered Pd complexes, RutheniumPreferred for ruthenium catalysts and sterically hindered palladium complexes.[9]Broad reactivity with many metals.

Q4: I've tried silica gel chromatography, but my palladium levels are still too high. What can I do?

A4: This is a common issue, as some palladium complexes can co-elute with the product. In this case, employing a metal scavenger post-chromatography is the best approach.

Experimental Protocol: Palladium Scavenging with SiliaMetS® Thiourea
  • Dissolve the Crude Product: After your initial workup and removal of any precipitated palladium, dissolve your crude product in a suitable organic solvent (e.g., THF, DCM, or Toluene).

  • Determine Residual Palladium (Optional but Recommended): If possible, determine the approximate concentration of residual palladium using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). This will help you calculate the required amount of scavenger.

  • Add the Scavenger: Add 4-8 molar equivalents of SiliaMetS® Thiourea relative to the estimated residual metal concentration.[10][11]

  • Stir the Mixture: Stir the resulting slurry at room temperature for 1-16 hours.[10] The progress of the scavenging can sometimes be visually monitored by a decrease in the color of the solution and the scavenger becoming colored.[10] If scavenging is slow, the temperature can be increased.[10]

  • Filter and Wash: Filter the mixture to remove the scavenger. Wash the collected scavenger with fresh solvent to ensure complete recovery of your product.[10]

  • Concentrate and Analyze: Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the final product for residual palladium to confirm successful removal.

Copper Catalyst Removal from CuAAC "Click" Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used bioconjugation technique. However, the cytotoxicity of copper makes its removal paramount for any biological application.[1] While copper-free click chemistry alternatives exist, CuAAC remains popular due to its fast kinetics.[4][12]

Troubleshooting Guide & FAQs: Copper Removal

Q1: What are the primary methods for removing copper from my bioconjugate?

A1: The main strategies for copper removal are chelation, solid-phase extraction, and precipitation.[1]

  • Chelation: Using agents like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed by aqueous extraction or dialysis.[1]

  • Solid-Phase Scavengers: Employing resins that selectively bind to copper, which are then removed by simple filtration.[1][13]

  • Precipitation: Inducing the precipitation of copper salts for removal by filtration.[1]

Q2: My product is a sensitive biomolecule (e.g., a protein or peptide). Which copper removal method is best?

A2: For sensitive biomolecules, it is crucial to use methods that avoid harsh conditions and organic solvents.

  • Dialysis with EDTA: This is a gentle and effective method for removing copper from protein and peptide conjugates.

  • Biocompatible Scavenger Resins: Certain solid-supported scavengers are designed for use in aqueous systems and are compatible with biomolecules.[1]

Q3: I am working with a small organic molecule. What is the most efficient way to remove copper?

A3: For small molecules, you have more flexibility.

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonium chloride can be very effective.[1]

  • Solid-Phase Scavengers: Scavengers like SiliaMetS® Thiourea and SiliaMetS® TAAcONa (the silica-bound version of EDTA) are excellent choices for efficiently removing copper.[9][13]

Q4: I see a blue color in my reaction mixture after a CuAAC reaction. What does this indicate?

A4: A blue color in the reaction mixture is indicative of the presence of oxidized Cu(II) ions.[14] While the active catalyst is Cu(I), some oxidation to Cu(II) is common. Your purification strategy should be able to remove all forms of copper.

Experimental Protocol: Copper Removal using a Scavenger Resin
  • Choose the Appropriate Scavenger: For copper removal, SiliaMetS® Thiourea is a highly effective option.[13]

  • Dissolve the Product: Dissolve your crude product in a suitable solvent.

  • Add the Scavenger: Add 4-8 molar equivalents of the scavenger relative to the initial amount of copper catalyst used in the reaction.[10][11]

  • Stir the Mixture: Stir the slurry at room temperature for 1-4 hours.[10]

  • Filter and Wash: Filter to remove the resin and wash the resin with fresh solvent to recover all of your product.[10]

  • Concentrate and Analyze: Combine the filtrate and washes, concentrate, and analyze for residual copper.

Workflow for Catalyst Removal

CatalystRemovalWorkflow cluster_palladium Palladium Removal cluster_copper Copper Removal pd_start Crude Product (from Sonogashira) pd_celite Filter through Celite pd_start->pd_celite Remove Pd Black pd_scavenger Treat with Thiol/Thiourea Scavenger pd_celite->pd_scavenger pd_filter Filter to Remove Scavenger pd_scavenger->pd_filter pd_final Pure Product (<10 ppm Pd) pd_filter->pd_final cu_start Crude Product (from CuAAC) cu_method Choose Method: Aqueous Wash (EDTA) or Scavenger Resin cu_start->cu_method cu_purify Perform Extraction or Filtration cu_method->cu_purify cu_final Pure Product (Biocompatible) cu_purify->cu_final

Caption: A generalized workflow for palladium and copper catalyst removal.

Analytical Techniques for Quantifying Residual Metals

Verifying the removal of catalyst residues is a critical final step. Several analytical techniques can be employed to quantify trace metal impurities.

Technique Typical Detection Limit Advantages Disadvantages
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) parts per billion (ppb)Extremely sensitive, can detect a wide range of elements simultaneously.Requires specialized equipment and sample digestion.
Atomic Absorption Spectroscopy (AAS) parts per million (ppm) to ppbHighly selective for specific elements, relatively low cost.Can only analyze one element at a time.
X-ray Fluorescence (XRF) ppmNon-destructive, can analyze solid samples directly.Lower sensitivity compared to ICP-MS and AAS.[15]

Concluding Remarks

The successful application of this compound in biocompatible systems is critically dependent on the thorough removal of reaction catalysts. By understanding the principles behind different removal techniques and implementing a systematic troubleshooting approach, researchers can confidently produce highly pure materials suitable for the most sensitive biological applications. The use of solid-supported metal scavengers offers a robust, efficient, and scalable solution for achieving the stringent purity requirements of the pharmaceutical and biotechnology industries.[8][11]

References

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  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021). (URL: [Link])

  • Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation - PubMed. (2018). (URL: [Link])

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  • 3-(2-Bromoethoxy)prop-1-ene | C5H9BrO | CID 4065630 - PubChem. (URL: [Link])

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refining reaction times and temperatures for 3-(2-bromoethoxy)prop-1-yne conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-bromoethoxy)prop-1-yne applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for refining reaction times and temperatures for your conjugation experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule. The terminal alkyne group is available for "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromoethoxy group allows for nucleophilic substitution reactions, primarily with amines and thiols. This guide will focus on the optimization and troubleshooting of these nucleophilic substitution reactions.

The key to successful conjugation lies in understanding the SN2 mechanism that governs the reaction of the primary bromide with your nucleophile of interest. The reaction rate and outcome are highly dependent on factors such as the nucleophilicity of your substrate, the choice of solvent and base, and, critically, the reaction temperature and duration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for conjugating this compound with a primary or secondary amine?

A1: For the N-alkylation of primary or secondary amines, a good starting point is to use a slight excess of the amine (1.2-1.5 equivalents) relative to this compound. The reaction is typically performed in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the HBr generated.

A starting temperature of 40-60°C is recommended, with the reaction monitored over 4-12 hours.[1] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-alkylation, where the secondary amine product reacts further to form a tertiary amine.[2][3]

Q2: What are the optimal conditions for reacting this compound with a thiol?

A2: Thiols are generally excellent nucleophiles, and their conjugation to this compound is often more straightforward than with amines. The reaction can typically be carried out at room temperature (20-25°C) in a polar aprotic solvent like DMF or THF. A mild base such as potassium carbonate or triethylamine (TEA) is sufficient to deprotonate the thiol to the more nucleophilic thiolate.

The reaction is usually much faster than with amines, often completing within 1-4 hours.[4] It's advisable to use a slight excess of the thiol to ensure full consumption of the bromo-alkyne.

Q3: Can the alkyne group of this compound interfere with the conjugation reaction at the bromoethoxy end?

A3: Under the conditions typically used for SN2 reactions with amines and thiols, the terminal alkyne is generally stable and unreactive. However, at elevated temperatures or in the presence of certain transition metals, side reactions involving the alkyne could potentially occur. It is always good practice to monitor your reaction for any unexpected byproducts.

Q4: What is the best way to store this compound?

A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light. The container should be tightly sealed to prevent moisture from entering, which could potentially lead to hydrolysis over extended periods.

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of this compound.

Issue 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature The activation energy for the SN2 reaction is not being met, leading to a very slow or stalled reaction. This is more common with less nucleophilic amines.Gradually increase the reaction temperature in 10°C increments, up to 80°C, while monitoring the reaction closely for product formation and potential degradation.[5]
Inappropriate Solvent The chosen solvent may not be suitable for an SN2 reaction, for example, protic solvents can solvate the nucleophile, reducing its reactivity.Switch to a polar aprotic solvent such as DMF, ACN, or DMSO to facilitate the SN2 reaction.[1]
Degraded Reagent This compound or the nucleophile may have degraded due to improper storage or age.Use fresh or properly stored reagents. Confirm the integrity of your starting materials via NMR or LC-MS.
Base is too weak or absent For thiol conjugations and some amine alkylations, a base is necessary to deprotonate the nucleophile, making it more reactive.For thiols, ensure a suitable base like K₂CO₃ or TEA is present. For amines, a stronger base like sodium hydride (NaH) might be necessary for less nucleophilic amines, used with caution at 0°C.[6]
Issue 2: Formation of Multiple Products
Potential Cause Explanation Suggested Solution
Over-alkylation of Amines The primary amine is alkylated to a secondary amine, which is often more nucleophilic and reacts further to form a tertiary amine.[7]Use a larger excess of the primary amine (3-5 equivalents) to increase the probability of the bromo-alkyne reacting with the starting amine. Alternatively, slowly add the this compound to the reaction mixture containing the amine.[8]
Formation of an Allene The propargyl group can rearrange to an isomeric allene under certain conditions, particularly with heat or certain bases.[1]This is less common for this specific molecule under standard SN2 conditions but can be checked for by ¹H NMR, where allenic protons have characteristic shifts. If observed, try lowering the reaction temperature or using a milder base.
Elimination Reaction Strong, sterically hindered bases can promote the elimination of HBr to form an alkene, although this is less likely with a primary bromide.Use a non-nucleophilic, less hindered base like K₂CO₃ or DIPEA. Avoid strong, bulky bases like potassium tert-butoxide if elimination is observed.
Issue 3: Difficult Purification
Potential Cause Explanation Suggested Solution
Close Polarity of Product and Starting Material The product and unreacted starting material may have similar retention factors (Rf) on silica gel, making chromatographic separation challenging.Adjust the polarity of the solvent system for column chromatography. A gradient elution might be necessary. If the product contains a basic amine, adding a small amount of triethylamine to the eluent can improve peak shape.
Presence of Salt Byproducts The salt formed from the base and HBr (e.g., KBr, DIPEA·HBr) can interfere with purification.Perform an aqueous workup before column chromatography. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts.

Experimental Protocols & Data

General Protocol for N-Alkylation of an Amine
  • To a solution of the amine (1.2 mmol) in anhydrous DMF (10 mL) is added K₂CO₃ (1.5 mmol).

  • This compound (1.0 mmol) is added, and the mixture is stirred at 50°C.

  • The reaction is monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for S-Alkylation of a Thiol
  • To a solution of the thiol (1.1 mmol) in anhydrous THF (10 mL) is added TEA (1.2 mmol).

  • This compound (1.0 mmol) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by column chromatography.

Table 1: Recommended Starting Conditions for Conjugations
NucleophileStoichiometry (Nucleophile:Bromo-alkyne)SolventBaseTemperature (°C)Typical Time (h)
Primary/Secondary Amine1.2:1 to 1.5:1DMF, ACNK₂CO₃, DIPEA40 - 604 - 12
Thiol1.1:1 to 1.2:1THF, DMFK₂CO₃, TEA20 - 251 - 4

Visualizing the Chemistry

Reaction Mechanisms

Conjugation_Mechanisms cluster_amine Amine Conjugation (N-Alkylation) cluster_thiol Thiol Conjugation (S-Alkylation) Amine R₂NH TransitionState_A [R₂NH···CH₂(Br)···]‡ Amine->TransitionState_A Bromoalkyne_A Br-CH₂-CH₂-O-CH₂-C≡CH Bromoalkyne_A->TransitionState_A Product_A R₂N⁺H-CH₂-CH₂-O-CH₂-C≡CH  Br⁻ TransitionState_A->Product_A FinalProduct_A R₂N-CH₂-CH₂-O-CH₂-C≡CH Product_A->FinalProduct_A Deprotonation BaseH_A Base-H⁺ Product_A->BaseH_A Base_A Base Base_A->FinalProduct_A Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Deprotonation BaseH_B Base-H⁺ Thiol->BaseH_B TransitionState_B [R-S⁻···CH₂(Br)···]‡ Thiolate->TransitionState_B Bromoalkyne_B Br-CH₂-CH₂-O-CH₂-C≡CH Bromoalkyne_B->TransitionState_B Product_B R-S-CH₂-CH₂-O-CH₂-C≡CH TransitionState_B->Product_B Base_B Base Base_B->Thiolate

Caption: SN2 mechanisms for amine and thiol conjugations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low/No Yield Problem->LowYield Yes, Low Yield MultipleProducts Multiple Products Problem->MultipleProducts Yes, Multiple Products PurificationIssue Purification Issues Problem->PurificationIssue Yes, Purification Success Successful Conjugation Problem->Success No CheckTemp Increase Temperature? LowYield->CheckTemp CheckStoichiometry Adjust Stoichiometry? MultipleProducts->CheckStoichiometry Workup Aqueous Workup? PurificationIssue->Workup CheckTemp->Monitor Yes CheckSolvent Change Solvent? CheckTemp->CheckSolvent No CheckSolvent->Monitor Yes End End CheckSolvent->End No CheckStoichiometry->Monitor Yes CheckBase Change Base? CheckStoichiometry->CheckBase No CheckBase->Monitor Yes CheckBase->End No Chromatography Optimize Chromatography? Workup->Chromatography No Workup->Success Yes Chromatography->Success Yes Chromatography->End No

Caption: A logical workflow for troubleshooting common issues.

References

  • Benchchem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations.
  • Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • J-Stage. (n.d.). Studies on ethinylation reactions, II : synthesis of propargyl alcohol.
  • ACS Omega. (2026, January 11). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • PubMed. (2024, March 16). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K2CO3 as a base (Procedure A).
  • Reddit. (2023, July 11). Issues during thiol synthesis.
  • National Institutes of Health. (n.d.). Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion.
  • Organic Syntheses. (n.d.). Buta-2,3-dien-1-ol.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Thiol-thiol cross-clicking using bromo-ynone reagents.
  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides.
  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?.
  • National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from Journal of Materials and Environmental Science website.
  • National Institutes of Health. (2021, January 7). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols.
  • Alfa Chemistry. (n.d.). CAS 1287660-82-5 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne.
  • AiFChem. (n.d.). 18668-74-1 | this compound.
  • PubChem. (n.d.). 3-(2-Bromoethoxy)prop-1-ene.
  • PubMed. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.
  • ChemRxiv. (2025, October 25). Accessing and Utilizing Thiols in Organic Chemistry.
  • PubMed. (n.d.). The role of conjugation reactions in detoxication.
  • Pearson+. (n.d.). Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep.
  • The Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from The Royal Society of Chemistry website.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.

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Validation & Comparative

A Senior Application Scientist's Guide to Site-Specific Protein Modification: Evaluating Alternatives to Alkyl Halide-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to precisely attach a functional molecule—be it a fluorophore, a drug payload, or an affinity tag—to a specific site on a protein is paramount. This guide provides an in-depth comparison of modern techniques for site-specific protein modification, using the bifunctional reagent 3-(2-bromoethoxy)prop-1-yne as a reference point for traditional chemical methods. We will explore the strengths and limitations of direct chemical modification and delve into more advanced, highly specific alternatives including the incorporation of unnatural amino acids and enzyme-mediated labeling strategies. This analysis is designed to equip you with the knowledge to select the optimal methodology for your experimental goals, balancing specificity, efficiency, and biological compatibility.

Chapter 1: The Benchmark - Direct Chemical Modification of Cysteine

The most straightforward approach to protein modification involves targeting the side chains of naturally occurring amino acids.[1] Among the 20 canonical amino acids, cysteine is a preferred target due to the high nucleophilicity and relatively low abundance of its thiol side chain, which minimizes random, heterogeneous labeling.[2]

Reagents like this compound exemplify this strategy. This molecule is bifunctional:

  • Bromoethoxy group: An alkyl halide that readily reacts with the cysteine thiol via nucleophilic substitution, forming a stable thioether bond.

  • Prop-1-yne group: A terminal alkyne that serves as a bioorthogonal "handle." This handle is chemically inert to most biological functionalities but can be specifically targeted in a second step by a molecule containing a complementary azide group, via the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3]

Workflow and Mechanism

The process involves an initial conjugation of the linker to the protein, followed by the bioorthogonal ligation of a probe. This two-step approach allows for flexibility in choosing the final functional molecule.

G cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) P_Cys Protein with Surface Cysteine P_Alkyne Protein with Alkyne Handle P_Cys->P_Alkyne Nucleophilic Substitution Reagent This compound Probe Azide-Probe (e.g., Fluorophore, Biotin) P_Labeled Site-Specifically Labeled Protein P_Alkyne->P_Labeled CuAAC Reaction

Caption: General workflow for cysteine modification using a bifunctional linker.

Inherent Limitations

While conceptually simple, this method's primary drawback is its lack of absolute site-specificity. If a protein contains multiple solvent-exposed cysteine residues, the modification will occur at all accessible sites, leading to a heterogeneous mixture of labeled products.[4] This heterogeneity complicates characterization and can negatively impact protein function, which is a significant concern for therapeutic applications like antibody-drug conjugates (ADCs).[1][4]

FeatureAssessment of Cysteine Alkylation
Site-Specificity Low to moderate; depends on the number of accessible cysteines.
Genetic Engineering Not required if a native cysteine is available in the desired location.
Reaction Conditions Generally mild, but alkyl halides can have off-target reactivity.
Complexity Low; the chemistry is straightforward and well-established.
In Vivo Suitability Limited due to potential reactions with other biological nucleophiles like glutathione.

Chapter 2: The Gold Standard for Specificity - Unnatural Amino Acid (UAA) Incorporation

To overcome the specificity limitations of targeting native amino acids, researchers have developed methods to expand the genetic code.[5][6] This technique allows for the site-specific incorporation of an unnatural amino acid (UAA) bearing a bioorthogonal handle directly into the protein's polypeptide chain during translation.[7][8]

Principle of Genetic Code Expansion

This powerful strategy requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair.[5] The orthogonal aaRS is evolved to exclusively recognize a specific UAA and charge it onto its partner tRNA. This tRNA, in turn, recognizes a unique codon—typically the amber stop codon (UAG)—that has been introduced into the gene of interest at the desired modification site.[6] When the ribosome encounters this UAG codon, instead of terminating translation, it incorporates the UAA, resulting in a homogenous protein population with a single, precisely placed chemical handle.[9]

G cluster_0 Genetic Engineering & Expression cluster_1 Labeling Reaction Plasmid Plasmids: 1. Target Gene (with UAG codon) 2. Orthogonal aaRS/tRNA Host Host Cell + UAA in media Plasmid->Host Expression Protein Expression Host->Expression P_UAA Protein with Bioorthogonal UAA Expression->P_UAA P_Labeled Homogenously Labeled Protein P_UAA->P_Labeled Bioorthogonal Ligation (e.g., SPAAC) Probe Complementary Probe

Caption: Workflow for site-specific labeling via UAA incorporation.

Key Bioorthogonal Reactions

Once the UAA is incorporated, it can be labeled using a variety of highly efficient and selective "click" reactions. The choice of reaction is critical and depends on factors like reaction speed and the need to avoid cytotoxic catalysts.[10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a widely used copper-free click reaction. A UAA containing a strained cyclooctyne (e.g., BCN, DIBO) reacts spontaneously with an azide-functionalized probe. Its key advantage is that it does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.[7]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction occurs between a tetrazine-bearing probe and a strained alkene (e.g., trans-cyclooctene, norbornene) on the UAA. IEDDA reactions boast the fastest kinetics among bioorthogonal reactions, enabling the labeling of low-abundance proteins or the tracking of rapid biological processes.[10][11]

Performance Comparison: SPAAC vs. IEDDA
ParameterSPAAC (Cyclooctyne + Azide)IEDDA (Tetrazine + TCO)
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~10⁻¹ to 1[12]~10³ to 10⁵[11]
Catalyst Required No (Copper-free)No
Biocompatibility ExcellentExcellent
Common UAA Handle Azido-lysine, AzidophenylalanineNorbornene-lysine, TCO-lysine
Best For General live-cell labeling, high-concentration targets.Low-abundance targets, rapid processes, in vivo imaging.
Experimental Protocol: UAA Incorporation and SPAAC Labeling in Mammalian Cells

This protocol outlines the general steps for labeling a target protein with a fluorescent dye using UAA incorporation and SPAAC.

1. Plasmid Preparation and Transfection:

  • Subclone your gene of interest (GOI) into a mammalian expression vector. Introduce an in-frame amber stop codon (TAG) at the desired labeling site via site-directed mutagenesis.
  • Co-transfect mammalian cells (e.g., HEK293T) with the GOI plasmid and a second plasmid encoding the orthogonal aaRS/tRNA pair specific for the chosen UAA (e.g., Azido-L-phenylalanine, AzF). Use a standard transfection reagent.

2. Protein Expression:

  • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with the UAA (e.g., 1 mM AzF).
  • Incubate the cells for 48-72 hours to allow for expression of the modified protein. The causality here is that the engineered aaRS will charge the supplied AzF onto the orthogonal tRNA, which will then deliver it to the ribosome at the TAG codon site.

3. Cell Lysis and Probe Labeling (for in vitro analysis):

  • Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
  • Clarify the lysate by centrifugation.
  • Add the cyclooctyne-conjugated probe (e.g., DBCO-Fluor 488) to the lysate at a final concentration of 50-100 µM.
  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

4. Analysis and Validation:

  • Confirm successful labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using an appropriate gel imager. A fluorescent band at the expected molecular weight of your protein confirms labeling.
  • This protocol is self-validating: a fluorescent signal will only appear if the UAA was successfully incorporated and the SPAAC reaction occurred. Further validation can be achieved by mass spectrometry to confirm the precise location of the modification.

Chapter 3: The Biocompatible Workhorse - Enzymatic Labeling

A third major strategy leverages the exquisite specificity of enzymes to catalyze the attachment of probes onto proteins.[13][14] In this approach, the protein of interest is genetically fused with a short peptide recognition sequence. A specific enzyme then recognizes this tag and transfers a molecular probe from a substrate to a specific residue within the tag.[15][16]

Prominent Enzymatic Systems
  • Sortase A (SrtA): This bacterial transpeptidase recognizes a specific C-terminal sorting signal (e.g., LPXTG) on the target protein. SrtA cleaves the peptide bond between the threonine and glycine and subsequently ligates a new substrate containing an N-terminal oligo-glycine motif.[13][16] This substrate can be pre-functionalized with virtually any probe.

  • Formylglycine-Generating Enzyme (FGE): FGE recognizes a 6- to 13-amino acid consensus sequence (the "sulfatase motif") and oxidizes a cysteine or serine residue within it to a formylglycine (fGly).[4][14] This fGly residue contains a bioorthogonal aldehyde handle, which can be selectively targeted with aminooxy- or hydrazine-functionalized probes to form stable oxime or hydrazone linkages.[4]

  • Biotin Ligase (BirA): BirA specifically ligates biotin to a single lysine residue within a 15-amino acid AviTag.[13] By using biotin analogues that carry other functionalities (e.g., an alkyne), this system can be adapted for two-step labeling procedures.

G P_Tag Protein fused with Enzyme Recognition Tag (e.g., LPXTG) Enzyme Labeling Enzyme (e.g., Sortase A) P_Tag->Enzyme P_Labeled Specifically Labeled Protein Enzyme->P_Labeled Catalytic Transfer Substrate Substrate-Probe (e.g., GGG-Fluorophore) Substrate->Enzyme

Caption: General principle of enzyme-mediated protein labeling.

Performance Comparison of Enzymatic Methods
FeatureSortase AFGEBiotin Ligase (BirA)
Recognition Tag C-terminal LPXTG motif6-13 aa sulfatase motif15 aa AviTag
Target Residue Threonine in tagCysteine/Serine in tagLysine in tag
Generated Handle Direct ligation of probeAldehydeBiotin (or analog)
Reaction Conditions Physiological (pH 7-8)PhysiologicalPhysiological
Advantages Direct one-step ligation of large probes.Creates a small, unique aldehyde handle.Extremely high specificity.
Limitations Requires oligo-glycine on probe; reaction can be reversible.Two-step labeling required.Limited to biotin or its analogs.
Experimental Protocol: Cell-Surface Labeling using Sortase A

This protocol describes the labeling of a cell-surface receptor with a fluorophore.

1. Genetic Construct Preparation:

  • Genetically fuse the coding sequence for the Sortase A recognition motif (e.g., LPETG) to the C-terminus of your cell-surface protein of interest.
  • Ensure a flexible linker (e.g., GGGGS) is placed between the protein and the tag to ensure accessibility.

2. Protein Expression:

  • Transfect mammalian cells with the construct and express the tagged protein on the cell surface.

3. Labeling Reaction:

  • Prepare the labeling solution containing:
  • Purified Sortase A enzyme (5-10 µM).
  • The probe, functionalized with an N-terminal triglycine (GGG) motif (e.g., GGG-Alexa Fluor 647, 50-100 µM).
  • Reaction buffer (e.g., PBS with 10 mM CaCl₂).
  • Wash the cells expressing the target protein to remove culture medium.
  • Incubate the live cells with the labeling solution for 30-60 minutes at 37°C. The enzyme works extracellularly to modify the protein tag.

4. Washing and Analysis:

  • Wash the cells thoroughly with PBS to remove excess enzyme and unlabeled probe.
  • Analyze the labeling efficiency and localization via flow cytometry or fluorescence microscopy. Successful labeling is confirmed by detecting the probe's fluorescence specifically on the transfected cells. This method is self-validating as the probe is only attached in the presence of the target protein tag and the active enzyme.

Chapter 4: Head-to-Head Comparison and Application Guide

Choosing the right modification strategy is critical for experimental success. The decision depends on factors like the required level of specificity, the biological context (in vitro vs. in vivo), and the available molecular biology tools.

Master Comparison Table
ParameterCysteine Alkylation (e.g., this compound)UAA IncorporationEnzymatic Labeling
Site-Specificity Low (targets all accessible Cys)Absolute (single codon precision)High (specific to recognition tag)
Genetic Modification Minimal (may need to mutate away extra Cys)Extensive (requires orthogonal pair)Moderate (requires fusing a tag)
Versatility of Probes High (via alkyne handle)High (via bioorthogonal handle)High (depends on enzyme tolerance)
Reaction Kinetics ModerateFast to Ultra-fast (IEDDA)[11]Moderate (enzyme-limited)
Live Cell Suitability PoorExcellent (especially SPAAC/IEDDA)Excellent
System Complexity LowHighModerate
Decision-Making Workflow

This flowchart can guide your selection process based on key experimental questions.

G q1 Is absolute, single-residue specificity essential? q2 Can you genetically modify the target protein? q1->q2 No m_uaa Use UAA Incorporation q1->m_uaa Yes q3 Are you working in live cells or in vivo? q2->q3 Yes q4 Does the protein have a single, well-placed Cysteine? q2->q4 No q3->q4 No m_enz Use Enzymatic Labeling q3->m_enz Yes m_cys Use Cysteine Alkylation q4->m_cys Yes m_fail Re-evaluate strategy or introduce Cys/tag via mutagenesis q4->m_fail No

Caption: Decision tree for selecting a protein modification method.

Conclusion

The field of site-specific protein modification has evolved significantly from relying on the variable specificity of direct chemical reactions. While reagents like this compound are useful for certain in vitro applications, the demand for precision and biocompatibility in modern cell biology and drug development has driven the adoption of more sophisticated techniques. The genetic incorporation of unnatural amino acids offers unparalleled spatial precision, allowing for modification at virtually any site in a protein.[5] Concurrently, enzymatic labeling provides a highly specific and biocompatible alternative that is particularly well-suited for modifying proteins in their native cellular environment.[4][14] By understanding the principles, advantages, and practical workflows of each approach, researchers can confidently select the most appropriate tool to unravel complex biological processes and engineer next-generation protein therapeutics.

References

  • An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling - Benchchem. (n.d.). BenchChem.
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  • Lee, H. J., & Heo, W. D. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PMC - NIH. Retrieved January 13, 2026, from [Link]

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  • Ojima, T. (n.d.). Enzyme-based protein tagging systems for site-specific labeling of proteins in living cells. Bio-Protocol.
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  • Kaplan, A., & Shav-Tal, Y. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. NIH. Retrieved January 13, 2026, from [Link]

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (2025). SpringerLink. Retrieved January 13, 2026, from [Link]

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  • Site-specific functionalization of proteins and their applications to therapeutic antibodies. (n.d.). Utrecht University. Retrieved January 13, 2026, from [Link]

  • Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Saal, K. A., & Neumann, H. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Enzymatic Labeling of Proteins: Techniques and Approaches. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

  • George, M. (2024). Methods and Mechanisms of Protein Labeling. PharmiWeb.com. Retrieved January 13, 2026, from [Link]

  • Zhang, C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Istrate, A., et al. (2022). Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Cysteine bioconjugation and some commonly used reagents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Kang, S., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Agard, N. J., & Bertozzi, C. R. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Reaction Kinetics of Terminal Alkynes: Featuring 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision guided by reactivity, yield, and the kinetics of bond-forming reactions. Terminal alkynes are a cornerstone of modern synthetic chemistry, prized for their versatility in reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) – the flagship of "click chemistry" – and the Sonogashira cross-coupling. This guide provides an in-depth comparison of the reaction kinetics of various terminal alkynes, with a special focus on the functionalized alkyne, 3-(2-bromoethoxy)prop-1-yne. While direct kinetic data for this specific compound is not extensively published, we will extrapolate its expected reactivity based on its structural features and compare it with well-documented terminal alkynes. This guide will also provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

The Significance of Terminal Alkyne Reactivity

Terminal alkynes are characterized by a carbon-carbon triple bond at the end of a molecule, which imparts unique chemical properties. The sp-hybridized terminal carbon is more acidic than its sp2 and sp3 counterparts, allowing for deprotonation and the formation of metal acetylides, which are key intermediates in many coupling reactions. The reactivity of a terminal alkyne is not solely dependent on the triple bond itself but is also influenced by the electronic and steric nature of its substituents. These factors can significantly alter reaction rates, making a thorough understanding of their kinetics essential for optimizing reaction conditions and achieving desired outcomes in complex syntheses.

Comparative Kinetics in Key Reactions

Two of the most powerful and widely used reactions involving terminal alkynes are the CuAAC and the Sonogashira coupling. We will use these two reactions as the basis for our kinetic comparison.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[1] The reaction rate is known to be influenced by the electronic nature of the alkyne.

Expected Reactivity of this compound:

The structure of this compound features a propargyl ether moiety with a bromoethyl group. The ether oxygen is electron-donating through resonance but the bromoethyl group is electron-withdrawing due to the inductive effect of the bromine atom. This interplay of electronic effects makes its precise reactivity difficult to predict without experimental data. However, we can hypothesize that the electron-withdrawing nature of the bromoethoxy group might slightly decrease the nucleophilicity of the alkyne, potentially leading to a slightly slower reaction rate compared to simple alkyl-substituted alkynes.

Comparative Kinetic Data for CuAAC:

The following table summarizes known kinetic data for the CuAAC reaction with various terminal alkynes. The reaction between benzyl azide and the respective alkyne is a common benchmark.

AlkyneCatalyst SystemSolventApparent Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
PhenylacetyleneCuILiquid Ammonia17.4[2]
Propargyl group (on a polymer brush)CuSO₄/Sodium AscorbateNot specified2.0 x 10⁻² s⁻¹ (pseudo-first-order)[3][4]
Hex-1-yne[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂NeatSlower than aromatic alkynes, full conversion in 3h[5]
Phenylacetylene derivatives (o, m, p-substituted)[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂NeatSimilar rates, full conversion in 5 min[5]

From the available data, aromatic alkynes like phenylacetylene tend to react faster than aliphatic alkynes such as hex-1-yne.[5] The reaction rate for a propargyl group attached to a solid support was also found to be rapid.[3][4]

Sonogashira Cross-Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, a cornerstone for the synthesis of complex organic molecules.[6][7] The reaction kinetics are influenced by the nature of the alkyne, the halide, the palladium catalyst, and the presence of a copper(I) co-catalyst.

Expected Reactivity of this compound:

In the Sonogashira reaction, the alkyne's acidity plays a role in the formation of the copper acetylide intermediate. The electron-withdrawing bromoethoxy group in this compound could increase the acidity of the terminal proton, potentially facilitating the formation of the copper acetylide and thus enhancing the reaction rate under certain conditions. However, the overall rate is a complex interplay of multiple steps in the catalytic cycle.

Comparative Kinetic Data for Sonogashira Coupling:

Quantitative kinetic comparisons for a wide range of terminal alkynes in the Sonogashira reaction are less common in the literature than for CuAAC. However, general reactivity trends are well-established.

Alkyne TypeGeneral Reactivity TrendReference
Aromatic Alkynes (e.g., Phenylacetylene)Generally more reactive than aliphatic alkynes.[8]
Aliphatic AlkynesGenerally less reactive than aromatic alkynes.[8]
Electron-poor AlkynesMay exhibit different mechanistic pathways.

A high-throughput study of the Sonogashira reaction of phenylacetylene with various aryl bromides has provided detailed kinetic data and activation parameters, highlighting the influence of the palladium-phosphine catalyst.[9]

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound and compare it to other terminal alkynes, the following detailed protocols can be employed.

Kinetic Analysis of the CuAAC Reaction

This protocol describes a method for monitoring the reaction progress using in-situ Fourier Transform Infrared (FTIR) spectroscopy, which allows for real-time tracking of the disappearance of the azide starting material.

Materials:

  • This compound

  • Benchmark alkynes (e.g., phenylacetylene, 1-hexyne)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous solvent (e.g., acetonitrile or a mixture of water and t-butanol)

  • In-situ FTIR spectrometer with a suitable probe

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the alkyne (e.g., 0.5 M in the chosen solvent).

    • Prepare a stock solution of benzyl azide (e.g., 0.5 M in the chosen solvent).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

    • Prepare a stock solution of THPTA (e.g., 0.5 M in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and the in-situ FTIR probe, add the solvent.

    • Add the alkyne stock solution to achieve the desired final concentration (e.g., 0.2 M).

    • Add the benzyl azide stock solution to achieve the desired final concentration (e.g., 0.2 M).

    • Add the CuSO₄ and THPTA stock solutions.

    • Allow the mixture to equilibrate to the desired reaction temperature.

  • Initiation and Data Collection:

    • Initiate the reaction by adding the sodium ascorbate stock solution.

    • Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

    • Monitor the disappearance of the characteristic azide peak (around 2100 cm⁻¹).

  • Data Analysis:

    • Plot the concentration of the azide versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

CuAAC_Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_alkyne Prepare Alkyne Stock Solution setup Combine Reactants & Catalyst in Vessel prep_alkyne->setup prep_azide Prepare Azide Stock Solution prep_azide->setup prep_cu Prepare CuSO4/Ligand Stock prep_cu->setup prep_asc Prepare Ascorbate Stock initiate Initiate with Ascorbate prep_asc->initiate setup->initiate monitor Monitor via in-situ FTIR initiate->monitor plot Plot [Azide] vs. Time monitor->plot rate Determine Initial Rate plot->rate kinetics Calculate Rate Constant rate->kinetics

Caption: Workflow for the kinetic analysis of a CuAAC reaction.

Kinetic Analysis of the Sonogashira Coupling

This protocol outlines a method for studying the kinetics of a Sonogashira reaction using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quenched aliquots.[10]

Materials:

  • This compound

  • Benchmark alkynes (e.g., phenylacetylene)

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., dilute HCl)

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, CuI, and the aryl halide.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add a known amount of the internal standard.

  • Initiation and Sampling:

    • Initiate the reaction by adding the terminal alkyne and start a timer.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

  • Sample Preparation:

    • Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the catalyst and salts.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Determine the concentration of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial reaction rate and subsequently the rate constant by analyzing the kinetic profile.

Sonogashira_Kinetic_Workflow cluster_setup Reaction Setup cluster_run Reaction & Sampling cluster_analysis Analysis flask Prepare Reaction Flask (Inert) reagents Add Catalyst, Halide, Base, Solvent flask->reagents standard Add Internal Standard reagents->standard initiate Initiate with Alkyne standard->initiate sample Take Aliquots at Time Intervals initiate->sample quench Quench Aliquots sample->quench gcms Analyze by GC-MS quench->gcms plot Plot [Product] vs. Time gcms->plot kinetics Determine Rate Constant plot->kinetics

Caption: Workflow for the kinetic analysis of a Sonogashira reaction.

Conclusion

References

  • A kinetics study of copper-catalysed click reactions in ionic liquids. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. (2023). RSC Publishing. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (a) The observed pseudo first order rate constant for the CuAAC... (n.d.). ResearchGate. Retrieved from [Link]

  • Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. (n.d.). ResearchGate. Retrieved from [Link]

  • Rate determination of azide click reactions onto alkyne polymer brush scaffolds: a comparison of conventional and catalyst-free cycloadditions for tunable surface modification. (2012). SciSpace. Retrieved from [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). (n.d.). Jena Bioscience. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating 3-(2-bromoethoxy)prop-1-yne Protein Conjugates Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the precise and verifiable conjugation of small molecules to proteins is paramount. The bifunctional linker, 3-(2-bromoethoxy)prop-1-yne, offers a versatile tool for introducing an alkyne handle onto proteins, enabling subsequent bioorthogonal reactions. However, the successful conjugation and the exact location of this modification must be rigorously validated. This guide provides an in-depth comparison of mass spectrometry-based methods for the characterization of this compound protein conjugates, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Chemistry of Conjugation: Understanding the Reactivity of this compound

This compound is an electrophilic reagent that primarily reacts with nucleophilic amino acid residues on the protein surface. The bromoethyl group is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond. The primary targets for this alkylation are the side chains of cysteine, histidine, and to a lesser extent, lysine and methionine, with the reactivity being pH-dependent. The terminal alkyne group remains available for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

A Multi-pronged Mass Spectrometry Approach for Comprehensive Validation

A single mass spectrometry technique is often insufficient to fully characterize a protein conjugate. A comprehensive validation strategy typically employs a combination of methods to provide orthogonal data, confirming the conjugation and pinpointing the modification sites. Here, we compare the three most powerful mass spectrometry workflows for this purpose: Intact Protein Analysis, Peptide Mapping with Tandem Mass Spectrometry (MS/MS), and Native Mass Spectrometry.

Table 1: Comparison of Mass Spectrometry Methods for Validating this compound Protein Conjugates
FeatureIntact Protein AnalysisPeptide Mapping with MS/MSNative Mass Spectrometry
Primary Information Degree of labeling (average number of modifications)Site of modification, sequence confirmationStoichiometry of conjugation, preservation of non-covalent interactions
Sample State DenaturedDenatured and digestedNative, folded state
Instrumentation High-resolution MS (e.g., Q-TOF, Orbitrap)LC-MS/MS (e.g., Q-TOF, Orbitrap, Ion Trap)MS with native ESI source (e.g., Q-TOF, Orbitrap)
Pros - Rapid assessment of conjugation efficiency- Minimal sample preparation- Precise localization of modification sites- High sequence coverage- Provides information on structural integrity- Can analyze non-covalent complexes[1]
Cons - Does not identify modification sites- Mass accuracy can be challenging for large proteins- Time-consuming sample preparation- Potential for missed cleavages and modifications- Not compatible with all buffers- Lower sensitivity for heterogeneous samples

Method 1: Intact Protein Analysis for Determining the Degree of Labeling

Intact protein analysis provides a rapid and straightforward assessment of the overall success of the conjugation reaction.[2] By comparing the mass of the modified protein to the unmodified protein, the average number of this compound molecules attached can be determined.

Expected Mass Shift:

The covalent attachment of this compound results in a specific mass increase. The molecular formula of this compound is C5H7BrO, with a monoisotopic mass of 161.968 g/mol . Upon reaction with a nucleophilic amino acid residue, a hydrogen atom is lost from the protein, and the bromine atom is lost from the reagent. Therefore, the net mass addition to the protein is the mass of C5H6O, which is 82.0419 Da .

Experimental Protocol: Intact Protein Mass Analysis
  • Sample Preparation:

    • Desalt the protein conjugate using a suitable method, such as a C4 ZipTip or dialysis, to remove non-volatile salts and excess reagents.[3]

    • Reconstitute the desalted protein in a solution compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and 0.1% formic acid.[3]

  • Mass Spectrometry Analysis:

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of the protein.

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the conjugated protein to the mass of the unmodified protein to determine the mass shift and calculate the average number of modifications.

Method 2: Peptide Mapping with Tandem Mass Spectrometry (MS/MS) for Pinpointing Modification Sites

While intact mass analysis confirms conjugation, peptide mapping is essential to identify the specific amino acid residues that have been modified.[2][4] This "bottom-up" approach involves enzymatically digesting the protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Peptide Mapping

PeptideMappingWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Denaturation Denaturation, Reduction, Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC_Separation Peptide Separation (LC) Digestion->LC_Separation MS1 MS1 Scan (Precursor Ion Mass) LC_Separation->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Database_Search Database Search & Spectral Matching MS2->Database_Search Site_Localization Modification Site Localization Database_Search->Site_Localization

Caption: Workflow for Peptide Mapping Analysis.

Experimental Protocol: Peptide Mapping by LC-MS/MS
  • In-solution Digestion:

    • Denature the protein conjugate in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent disulfide scrambling.

    • Dilute the solution to reduce the concentration of the denaturing agent and add a protease, such as trypsin, to digest the protein overnight.[5][6]

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer.

    • Elute the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each MS1 scan are selected for fragmentation in MS/MS scans.[7]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify the mass shift of 82.0419 Da as a variable modification on potentially reactive amino acid residues (C, H, K, M).

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

Interpreting MS/MS Spectra of Modified Peptides

The fragmentation of a peptide in the mass spectrometer provides sequence information. The presence of the 82.0419 Da mass shift on a fragment ion indicates that the modification is located on that portion of the peptide. By analyzing the series of fragment ions (b- and y-ions), the exact modified amino acid can be pinpointed.

Caption: Idealized MS/MS fragmentation of a modified peptide.

Method 3: Native Mass Spectrometry for Assessing Structural Integrity

Native mass spectrometry is a powerful technique for analyzing proteins and their complexes in their folded, native-like state.[1] This method is particularly useful for assessing whether the conjugation process has disrupted the protein's tertiary or quaternary structure.

Experimental Protocol: Native Mass Spectrometry
  • Sample Preparation:

    • Buffer exchange the protein conjugate into a volatile aqueous buffer, such as ammonium acetate, at a neutral pH.[3] It is crucial to avoid non-volatile salts and detergents.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.

    • Use gentle instrumental conditions (e.g., low cone voltage and collision energy) to preserve non-covalent interactions.

  • Data Analysis:

    • Observe the charge state distribution of the protein conjugate. A shift to higher charge states can indicate unfolding.

    • Determine the mass of the conjugate to confirm the stoichiometry of labeling under native conditions.

Causality Behind Experimental Choices

  • Choice of Denaturant: Urea and guanidine hydrochloride are used to unfold the protein, making it accessible to the protease for efficient digestion.

  • Reduction and Alkylation: This step is crucial to prevent the reformation of disulfide bonds, which can interfere with digestion and lead to complex and uninterpretable mass spectra.

  • Choice of Protease: Trypsin is the most commonly used protease as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a suitable size for MS/MS analysis.

  • Data-Dependent Acquisition: This mode of operation allows for the automated and unbiased selection of peptides for fragmentation, maximizing the chances of identifying modified peptides.

  • Volatile Buffers in Native MS: Non-volatile salts will crystallize in the mass spectrometer, leading to signal suppression and instrument contamination. Ammonium acetate is volatile and readily removed in the gas phase.

Trustworthiness: A Self-Validating System

The combination of these three mass spectrometry methods provides a self-validating system for the characterization of this compound protein conjugates. Intact mass analysis provides a global view of the conjugation, while peptide mapping provides the fine details of the modification sites. Native mass spectrometry offers an orthogonal assessment of the structural consequences of the conjugation. Concordance between the results from these different methods provides a high degree of confidence in the validation of the protein conjugate.

Conclusion

The validation of protein conjugates is a critical step in the development of novel biotherapeutics and research tools. Mass spectrometry offers an unparalleled suite of tools for the comprehensive characterization of these complex biomolecules. By employing a multi-pronged approach that includes intact protein analysis, peptide mapping with tandem mass spectrometry, and native mass spectrometry, researchers can confidently determine the degree of labeling, identify the specific sites of modification, and assess the structural integrity of their this compound protein conjugates. The detailed protocols and insights provided in this guide will empower scientists to perform these analyses with the rigor and confidence required for advancing their research and development goals.

References

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Gault, J., Donlan, J. A., Liko, I., & Robinson, C. V. (2021). Protein-Small Molecule Interactions in Native Mass Spectrometry. Chemical Reviews, 122(8), 7327–7385. [Link]

  • Ex-Cite. (n.d.). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Retrieved from [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Sticker, A., et al. (2020). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 11(1), 1-11. [Link]

  • De Smet, L., et al. (2015). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. In Plant Proteomics (pp. 143-154). Humana Press. [Link]

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A Senior Application Scientist's Guide to Quantitative Analysis of Protein Labeling Efficiency: A Comparative Study Featuring 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a foundational technique. The ability to attach probes, tags, or therapeutic payloads to specific amino acid residues underpins a vast array of applications, from elucidating complex biological pathways to engineering next-generation antibody-drug conjugates (ADCs). The success of these endeavors hinges on the efficiency and specificity of the labeling reagent employed.

This guide provides an in-depth technical comparison of protein labeling strategies, with a central focus on the bifunctional linker, 3-(2-bromoethoxy)prop-1-yne . We will objectively evaluate its performance characteristics in the context of established alternatives, supported by established experimental principles and methodologies. Our goal is to equip you with the knowledge to make informed decisions for your specific research needs, grounded in scientific integrity and practical insights.

The Two-Step Labeling Paradigm: A Strategy for Precision

Traditional protein labeling often involves a single reaction between a reactive group on the labeling reagent and a target amino acid residue. However, a more versatile approach involves a two-step strategy, where a bifunctional linker first introduces a "handle" onto the protein, which is then used for a subsequent, highly specific ligation reaction. This is where this compound comes into play.

This reagent possesses two key functional groups:

  • A bromoethoxy group : This acts as a moderately reactive electrophile, primarily targeting nucleophilic amino acid side chains, with a preference for the thiol group of cysteine residues via an S-alkylation reaction.

  • A terminal alkyne group : This serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, efficient, and can be performed in complex biological mixtures with minimal side reactions.[1][2]

This dual functionality allows for a sequential labeling approach: first, the protein is modified at cysteine residues with the alkyne handle, and then a molecule of interest (e.g., a fluorophore, biotin, or drug) bearing an azide group is "clicked" onto the alkyne-modified protein.

Visualizing the Two-Step Labeling Workflow

G cluster_0 Step 1: Cysteine Alkylation cluster_1 Step 2: Click Chemistry Protein_Cys Protein with Cysteine Residue (Protein-SH) Alkylated_Protein Alkyne-Modified Protein Protein_Cys->Alkylated_Protein S-Alkylation Reaction Bromoethoxy_Alkyne This compound Bromoethoxy_Alkyne->Alkylated_Protein Clicked_Product Labeled Protein Alkylated_Protein->Clicked_Product CuAAC Reaction (Cu(I) catalyst) Azide_Probe Azide-Functionalized Probe (e.g., Fluorophore-N3) Azide_Probe->Clicked_Product

Caption: Workflow for two-step protein labeling using this compound.

Comparative Analysis of Cysteine-Reactive Bifunctional Linkers

The choice of a bifunctional linker is critical and depends on factors such as reactivity, stability of the resulting bond, and potential for off-target reactions. Here, we compare this compound with two popular classes of alternative reagents.

FeatureThis compound (Haloacetamide-type)Maleimide-Alkyne LinkersOPA-NH-Alkyne Linkers
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Primary Amine)
Reaction Chemistry S-Alkylation (Nucleophilic Substitution)Michael AdditionIsoindole Formation
Reaction pH Typically pH 7.5 - 8.5pH 6.5 - 7.5[3]pH 7.0 - 8.0[2]
Bond Stability Stable Thioether BondThioether bond, but the succinimide ring can be prone to hydrolysis and retro-Michael addition (thiol-exchange reactions) in some contexts.[4]Stable Isoindole Conjugate
Specificity Good for cysteines, but potential for reaction with other nucleophiles (e.g., histidine, methionine) at higher pH and concentrations.[1][5]Highly selective for thiols at optimal pH, with reduced reactivity towards amines.[3]Highly specific for primary amines (N-terminus and lysine side chains).[2][6]
Key Advantage Simple structure, stable linkage.Fast reaction kinetics and high thiol specificity at neutral pH.[3]Optimal for labeling with minimal protein turbidity; targets abundant lysine residues.[2][6]
Potential Drawback Slower reaction kinetics compared to maleimides; potential for lower specificity under non-optimal conditions.Potential for instability of the conjugate in certain biological environments.[4]Targets lysine, which is often more abundant than cysteine, potentially leading to heterogeneous labeling.

Experimental Protocols for Quantitative Labeling Analysis

To objectively assess the labeling efficiency of any reagent, a rigorous and well-controlled experimental workflow is essential. Here, we provide a representative protocol for labeling a model protein (e.g., Bovine Serum Albumin - BSA, which contains a free cysteine) with this compound, followed by quantitative analysis using mass spectrometry.

Protocol 1: Labeling of a Model Protein with this compound

1. Protein Preparation: a. Dissolve the model protein (e.g., BSA) in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4. b. To ensure the target cysteine residue is in its reduced state, treat the protein solution with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group that could react with the labeling reagent.[7] c. Remove the excess TCEP using a desalting column or buffer exchange spin column equilibrated with PBS, pH 7.4.

2. Alkylation Reaction: a. Prepare a stock solution of this compound in a compatible organic solvent like DMSO. b. Add a 10- to 50-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal excess should be determined empirically. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. d. Quench the reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of 10 mM to react with any excess labeling reagent. e. Remove the unreacted labeling reagent and quenching agent by buffer exchange or dialysis.

3. Click Reaction (for attachment of a reporter tag): a. To the alkyne-modified protein, add an azide-functionalized reporter tag (e.g., Azide-PEG4-Biotin or a fluorescent azide) at a 5- to 10-fold molar excess. b. Prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing CuSO₄ and a reducing agent like sodium ascorbate. A copper ligand, such as TBTA, is often included to stabilize the Cu(I) and improve reaction efficiency.[8] c. Add the catalyst to the reaction mixture. d. Incubate for 1 hour at room temperature. e. The labeled protein can then be purified from excess click reagents using buffer exchange.

Protocol 2: Quantitative Analysis of Labeling Efficiency by Mass Spectrometry

1. Sample Preparation for Mass Spectrometry: a. Take an aliquot of the labeled protein from Protocol 1. b. Perform a standard in-solution or in-gel tryptic digest of the protein. c. Desalt the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

2. LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.[9]

3. Data Analysis: a. Search the acquired MS/MS data against a protein database containing the sequence of the model protein using a search engine like Mascot or Sequest. b. Specify the expected mass modification on the cysteine residue corresponding to the addition of the 3-(2-ethoxy)prop-1-yne moiety (mass shift of +99.02 Da). c. The labeling efficiency can be quantified by comparing the peak intensities or areas of the labeled peptide to the unlabeled peptide in the MS1 spectra.[10]

Labeling Efficiency (%) = [Intensity of Labeled Peptide / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide)] x 100

Visualizing the Quantitative Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Labeled_Protein Labeled Protein Tryptic_Digest Tryptic Digestion Labeled_Protein->Tryptic_Digest Peptide_Mix Peptide Mixture Tryptic_Digest->Peptide_Mix Desalting Desalting (C18) Peptide_Mix->Desalting Clean_Peptides Clean Peptides Desalting->Clean_Peptides LC_MSMS LC-MS/MS Analysis Clean_Peptides->LC_MSMS MS1 MS1 Spectra (Quantification) LC_MSMS->MS1 MS2 MS2 Spectra (Identification) LC_MSMS->MS2 Quantification Quantification of Labeled vs. Unlabeled Peptides MS1->Quantification Database_Search Database Search MS2->Database_Search Peptide_ID Peptide Identification Database_Search->Peptide_ID Peptide_ID->Quantification Efficiency Labeling Efficiency (%) Quantification->Efficiency

Caption: Workflow for quantitative analysis of protein labeling efficiency by mass spectrometry.

Conclusion and Future Perspectives

This compound represents a valuable tool in the protein chemist's arsenal, offering a straightforward means to introduce a versatile alkyne handle for subsequent bioorthogonal ligation. Its primary strength lies in the stability of the resulting thioether bond formed with cysteine residues. However, for applications demanding very rapid reaction kinetics or exquisite specificity at neutral pH, maleimide-based linkers may be a more suitable choice. For proteins where cysteine residues are sparse or inaccessible, the lysine-targeting OPA-based linkers provide a compelling alternative.

The quantitative methodologies outlined in this guide provide a robust framework for the empirical determination of labeling efficiency. As the field of chemical biology continues to advance, the development of novel bifunctional linkers with enhanced reactivity, specificity, and stability will undoubtedly expand the possibilities for precise protein modification in both basic research and therapeutic development.

References

  • Zhang, Q., et al. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Biochemistry, 2020, 59(2), 175-178. [Link]

  • Zhang, Q., et al. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. PubMed, 2020. [Link]

  • Wang, M., et al. Fast Cysteine Bioconjugation Chemistry. PMC, 2022. [Link]

  • Zhang, Q., et al. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. ResearchGate, 2019. [Link]

  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. PMC, 2013. [Link]

  • Zhang, Q., et al. OPA-Based Bifunctional Linker for Protein Labeling and Profiling. HKU Scholars Hub, 2020. [Link]

  • Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. PMC, 2022. [Link]

  • Efficient and irreversible antibody–cysteine bioconjugation using carbonylacrylic reagents. ResearchGate, 2022. [Link]

  • Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv, 2022. [Link]

  • Solid-Phase Compatible Silane-Based Cleavable Linker Enables Custom Isobaric Quantitative Chemoproteomics. PMC, 2023. [Link]

  • OPA-Based Bifunctional Linker for Protein Labeling and Profiling. HKU Scholars Hub, 2020. [Link]

  • OPA-Based Bifunctional Linker for Protein Labeling and Profiling. ACS Figshare, 2019. [Link]

  • Rapid and robust cysteine bioconjugation with vinylheteroarenes. PMC, 2021. [Link]

  • Well‐established alkyne‐linker approaches for cysteine functionalization. ResearchGate, 2020. [Link]

  • A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes. PMC, 2016. [Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. NIH Public Access, 2017. [Link]

  • Thiol–yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-l-lysine analogue. Organic & Biomolecular Chemistry, 2016. [Link]

  • Clickable report tags for identification of modified peptides by mass spectrometry. Open Access LMU, 2021. [Link]

  • Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids. PubMed, 2021. [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PubMed, 2024. [Link]

  • Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. PMC, 2013. [Link]

  • Chemical isotope labeling for quantitative proteomics. PMC, 2019. [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis, 2021. [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. OSTI.GOV, 2023. [Link]

  • An interactive mass spectrometry atlas of histone posttranslational modifications in T-cell acute leukemia. PMC, 2021. [Link]

Sources

A Senior Application Scientist's Guide to Cysteine Modification: 3-(2-bromoethoxy)prop-1-yne vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, the selective modification of cysteine residues stands as a cornerstone technique for protein labeling, functional analysis, and the construction of antibody-drug conjugates (ADCs). The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent modification. Among the diverse arsenal of reagents available, N-ethylmaleimide (NEM) is a classic and widely used compound, prized for its rapid kinetics. However, the emergence of bifunctional reagents like 3-(2-bromoethoxy)prop-1-yne, which install a bioorthogonal handle for downstream applications, presents a compelling alternative.

This guide provides an in-depth, objective comparison of these two reagents. We will move beyond a simple cataloging of features to explore the underlying chemical principles, kinetic profiles, and practical considerations that should guide your experimental design. Our focus is on providing you, the researcher, with the critical insights needed to select the optimal tool for your specific application, ensuring both efficiency and the integrity of your results.

At the Chemical Core: Understanding the Reaction Mechanisms

The choice between NEM and this compound begins with a fundamental understanding of their distinct reaction mechanisms with the cysteine thiol. The reactivity is dictated by the deprotonation of the thiol group (pKa ~8.5) to the more nucleophilic thiolate anion.

N-ethylmaleimide (NEM): The Michael Addition

NEM reacts with cysteine via a Michael-type addition. The thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide's carbon-carbon double bond.[1][2] This reaction is exceptionally rapid and forms a stable thioether bond.[3]

cluster_NEM N-ethylmaleimide (NEM) Reaction NEM_structure NEM Thioether_adduct Thioether Adduct NEM_structure->Thioether_adduct Cys_thiolate Cysteine Thiolate Cys_thiolate->NEM_structure Michael Addition

Caption: Mechanism of NEM reaction with a cysteine thiolate.

This compound: The SN2 Nucleophilic Substitution

In contrast, this compound is an alkylating agent. The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. The cysteine thiolate attacks the carbon atom bonded to the bromine, displacing the bromide leaving group to form a thioether bond. This reaction is generally slower than the Michael addition of NEM.

cluster_Bromo This compound Reaction Bromo_structure This compound Alkyne_adduct Alkyne-Thioether Adduct Bromo_structure->Alkyne_adduct Br⁻ displaced Cys_thiolate Cysteine Thiolate Cys_thiolate->Bromo_structure SN2 Reaction

Caption: Mechanism of this compound reaction.

Head-to-Head Comparison: Performance and Specificity

The efficiency of a cysteine modification strategy hinges on several key performance metrics. Here, we dissect the differences between NEM and this compound.

FeatureN-ethylmaleimide (NEM)This compound
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)
Reaction Kinetics Very rapid; can be complete within minutes.[4][5]Slower than NEM; may require longer incubation times.
Optimal pH 6.5 - 7.5 for maximal specificity.[6][7]Slightly alkaline (pH 7.5-8.5) to favor thiolate formation.
Specificity Highly specific for thiols at neutral pH.[2][4]Generally good for thiols, but potential for reaction with other nucleophiles.
Key Side Reactions Reactivity with primary amines (e.g., Lysine) and histidine at pH > 7.5.[1][6]Potential for reaction with other nucleophilic residues (e.g., His, Met) at higher pH or concentrations.
Bond Stability Thioether bond can undergo retro-Michael reaction, especially in the presence of other thiols.[8][9]Forms a highly stable, irreversible thioether bond.[10]
Bioorthogonal Handle NoneTerminal Alkyne (for "click chemistry")

Kinetics: A Need for Speed?

NEM is renowned for its rapid reaction kinetics, often achieving complete alkylation of accessible thiols within minutes.[5] This makes it an excellent choice for applications requiring a fast and efficient blocking of cysteine residues, such as in sample preparation for mass spectrometry to prevent disulfide bond formation.[4]

Alkyl halides like this compound generally exhibit slower reaction rates compared to maleimides. The efficiency of the SN2 reaction is dependent on the concentration of both the thiolate and the alkyl halide, and may require longer incubation periods or slightly elevated temperatures to achieve complete modification.

The Critical Role of pH

The pH of the reaction buffer is a critical parameter that governs both the rate and specificity of the modification.

  • NEM: The optimal pH range for NEM is between 6.5 and 7.5.[7] In this window, the cysteine thiol is sufficiently deprotonated to be reactive, while the reactivity of primary amines, such as the N-terminus or the lysine side chain, is minimized.[6] Above pH 7.5, the risk of off-target modification of amines increases significantly.[1][4]

  • This compound: As an alkyl halide, its reaction is highly dependent on the presence of the nucleophilic thiolate anion. Therefore, a slightly alkaline pH (e.g., 7.5 to 8.5) is often employed to increase the concentration of the thiolate and accelerate the reaction. However, this also increases the nucleophilicity of other residues, necessitating careful optimization to maintain specificity.

Specificity and Unwanted Side Reactions

While both reagents are largely selective for cysteine, off-target reactions can occur, leading to a heterogeneous product.

  • NEM: Under carefully controlled pH, NEM is highly specific. However, at alkaline pH, it can react with lysine and histidine residues.[1] It is crucial to restrict the pH to below neutral and use the lowest effective NEM concentration to ensure specificity.[4][5]

  • This compound: Bromoalkanes are susceptible to reaction with other strong nucleophiles. Besides cysteine, histidine and methionine are potential sites for alkylation, particularly under conditions that favor their nucleophilicity. Careful control of stoichiometry and reaction conditions is paramount.

Stability of the Final Conjugate

The stability of the newly formed thioether bond is a crucial consideration, especially for applications like ADCs where the linkage must remain intact in a biological environment.

  • NEM: The succinimidyl thioether formed by NEM is generally considered stable. However, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment.[9] This can lead to the transfer of the maleimide group and loss of the conjugate. Certain strategies, such as using N-terminal cysteines to induce a stabilizing thiazine rearrangement, can mitigate this instability.[11][12]

  • This compound: The thioether bond formed via SN2 reaction is exceptionally stable and considered essentially irreversible under physiological conditions, a significant advantage for applications requiring long-term stability.[10]

Application-Driven Choices

The decision between these two reagents should be driven by the ultimate goal of the experiment.

Choose N-ethylmaleimide when:

  • Speed is critical: You need to rapidly and irreversibly block all available cysteine thiols, for example, to quench an enzymatic reaction or to prepare a sample for proteomic analysis.[13]

  • A bioorthogonal handle is not needed: The primary goal is simply to modify or block the cysteine residue.

  • Working at neutral pH: The experimental conditions require maintaining a pH between 6.5 and 7.5.

Choose this compound when:

  • Downstream modification is planned: The terminal alkyne is invaluable for subsequent "click chemistry" reactions, allowing for the attachment of fluorophores, biotin, or other functional molecules.

  • High bond stability is paramount: The application, such as in vivo tracking or the development of stable ADCs, demands an irreversible covalent linkage.[14]

  • The retro-Michael reaction of NEM is a concern: You want to avoid potential thiol exchange reactions.

Experimental Protocols

The following protocols provide a general framework. It is imperative to optimize concentrations, incubation times, and buffer conditions for your specific protein and application.

Protocol 1: Cysteine Modification with N-ethylmaleimide (NEM)

  • Protein Preparation: Prepare your protein in a suitable buffer (e.g., phosphate-buffered saline) at a pH between 6.5 and 7.0. If reducing disulfide bonds is necessary, incubate with a reducing agent like DTT or TCEP, followed by its removal via dialysis or a desalting column.

  • Reagent Preparation: Prepare a fresh stock solution of NEM (e.g., 100 mM) in a solvent like DMSO or water immediately before use to prevent hydrolysis.[6]

  • Alkylation Reaction: Add a 10-fold molar excess of NEM to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.[6]

  • Quenching: Stop the reaction by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold) over the initial NEM concentration.

  • Purification: Remove excess NEM and quenching reagent by dialysis, size-exclusion chromatography, or a desalting column.

  • Validation: Confirm modification using mass spectrometry. Each NEM modification adds 125.13 Da to the protein's mass.[3]

Protocol 2: Cysteine Modification with this compound

  • Protein Preparation: Prepare the protein as described for NEM, but in a buffer with a pH of 7.5-8.0 to facilitate thiolate formation. Ensure all reducing agents are thoroughly removed.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

  • Alkylation Reaction: Add a 10- to 50-fold molar excess of the reagent to the protein solution. Optimization of this ratio is critical to balance efficiency and specificity.

  • Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C. Monitor the reaction progress if possible.

  • Quenching: Quench the reaction as described for NEM using a thiol-containing reagent.

  • Purification: Purify the protein conjugate to remove unreacted reagents.

  • Validation: Use mass spectrometry to confirm the addition of the this compound moiety (mass increase of 163.98 Da). The presence of the alkyne can be further confirmed by a subsequent click reaction with an azide-containing reporter molecule.

cluster_workflow General Cysteine Modification Workflow A Protein Preparation (pH 6.5-7.5 for NEM, 7.5-8.0 for Bromoalkyne) B Add Reagent (NEM or this compound) A->B C Incubate (Time & Temp Dependent on Reagent) B->C D Quench Reaction (e.g., with DTT) C->D E Purify Conjugate (e.g., Desalting Column) D->E F Validate (Mass Spectrometry) E->F G Downstream Application (e.g., Click Chemistry for Alkyne) F->G If applicable

Caption: A generalized workflow for cysteine modification experiments.

Conclusion

Both N-ethylmaleimide and this compound are effective reagents for cysteine modification, but they are not interchangeable. NEM offers the advantage of speed and is ideal for straightforward, rapid thiol blocking under neutral pH conditions. Its primary drawback is the potential instability of the resulting thioether bond to thiol exchange. Conversely, this compound provides a gateway to bioorthogonal chemistry through its terminal alkyne and forms a highly stable, irreversible thioether bond. This comes at the cost of slower reaction kinetics and the need for more careful optimization to ensure specificity at a slightly alkaline pH.

As a senior application scientist, my recommendation is to base your selection on a thorough consideration of your experimental endpoint. For rapid, bulk alkylation in proteomics, NEM remains a superior choice. For creating stable bioconjugates for in vivo studies or for multi-step labeling procedures requiring click chemistry, the stability and functionality offered by this compound are invaluable.

References

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). PubMed. [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (n.d.). PMC. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). ResearchGate. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.). ResearchGate. [Link]

  • Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. (1966). PubMed. [Link]

  • Reaction of NEM with cysteine. (n.d.). ResearchGate. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (n.d.). ResearchGate. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (n.d.). NIH. [Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.). PMC. [Link]

  • Reactions of N-ethylmaleimide With Peptides and Amino Acids. (1964). PubMed. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed. [Link]

  • N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players. (n.d.). Apiary. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). Chemistry – A European Journal. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. (n.d.). PMC. [Link]

Sources

A Senior Application Scientist's Guide to Cu(I) Catalysts for 3-(2-bromoethoxy)prop-1-yne Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of modern chemical synthesis, prized for its efficiency, reliability, and broad functional group tolerance.[1][2] This guide provides an in-depth comparative analysis of various Cu(I) catalyst systems for the cycloaddition of a functionally rich substrate, 3-(2-bromoethoxy)prop-1-yne, with organic azides. Our focus is to equip you with the rationale behind catalyst selection and to provide actionable experimental protocols grounded in scientific literature.

The cycloaddition of this compound is of particular interest as the resulting 1,2,3-triazole product is adorned with a bromoethoxy side chain, a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and material science.

The Catalytic Heart of the Reaction: Understanding the Cu(I) Manifold

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, provides exquisite control over the regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.[3]

The generally accepted mechanism, depicted below, involves the formation of a copper-acetylide intermediate. This intermediate then coordinates with the azide, leading to a six-membered copper-containing intermediate that rearranges to the triazole product.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R'-N₃ Cu_Azide_Complex [Cu(I)-acetylide-azide] Azide->Cu_Azide_Complex CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Cu_Azide_Complex + R'-N₃ Metallocycle Six-membered Cu-intermediate Cu_Azide_Complex->Metallocycle Cyclization Cu_Triazolide Cu(I)-triazolide Metallocycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole + H⁺ Catalyst_Selection Start Start: Define Synthetic Goal Goal1 High Throughput Screening (Many small-scale reactions) Start->Goal1 Goal2 Bioconjugation (Aqueous, mild conditions) Start->Goal2 Goal3 Scale-up Synthesis (Cost and purity are key) Start->Goal3 Catalyst1 CuSO₄/Ascorbate or [Cu(CH₃CN)₄]PF₆ Goal1->Catalyst1 Catalyst2 CuSO₄/Ascorbate with THPTA ligand Goal2->Catalyst2 Catalyst3 Heterogeneous Catalyst (e.g., Cu/C) Goal3->Catalyst3 Reason1 Rationale: Speed and simplicity Catalyst1->Reason1 Reason2 Rationale: Biocompatibility, fast kinetics in water Catalyst2->Reason2 Reason3 Rationale: Catalyst recovery, low product contamination Catalyst3->Reason3

Sources

assessing the in vivo stability of the triazole linkage formed from 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Stability of Triazole-Ether Linkages for Bioconjugation

For researchers, scientists, and drug development professionals, the performance of a therapeutic bioconjugate is critically dependent on the integrity of the linker connecting its constituent parts. An ideal linker must be robust enough to endure the physiological environment of the bloodstream, preventing premature payload release, yet perform its function as intended at the target site. This guide provides an in-depth assessment of the in vivo stability of the linkage formed from the precursor 3-(2-bromoethoxy)prop-1-yne. This linker, generated via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), features a highly stable 1,2,3-triazole ring flanked by an ether moiety. We will objectively compare its performance with common alternatives, provide supporting experimental data, and detail the methodologies required for its rigorous evaluation.

The Triazole-Ether Linker: A Structural and Stability Profile

The precursor this compound is designed for a two-step conjugation. Typically, the bromoethoxy group is used to first attach to a molecule (e.g., via an amine or thiol), leaving a terminal alkyne. This alkyne then "clicks" with an azide-functionalized partner (such as a payload or biomolecule) to form the final, stable linkage. The resulting structure contains two key components whose individual stabilities contribute to the overall performance of the conjugate.

Inherent Stability of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is the hallmark of click chemistry and is renowned for its exceptional chemical and metabolic stability.[1][2][3] This stability arises from its aromatic nature. The triazole ring is largely inert to a wide range of physiological conditions, including:

  • Hydrolysis: It is resistant to cleavage by both acidic and basic conditions found in vivo.[4]

  • Oxidation and Reduction: The ring system does not readily participate in common biological redox reactions.

  • Enzymatic Degradation: The triazole ring is not a substrate for common proteases or other metabolic enzymes, a key advantage over peptide or ester-based linkers.[5] In fact, it is often employed as a stable bioisostere to replace the more labile amide bond in peptidomimetics.[1][5]

Stability of the Flanking Ether Linkage

The "ethoxy" portion of the precursor results in an ether bond (-CH₂-O-CH₂-) within the final linker structure. Ethers are significantly more stable than esters, which are readily hydrolyzed by esterase enzymes in plasma.[6] While ether cleavage is possible, it typically requires harsh acidic conditions not encountered in physiological settings.[7][8][9] The primary route for metabolic cleavage of ethers in vivo is through oxidative O-dealkylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10] However, this process is generally slow compared to the enzymatic cleavage of purpose-built cleavable linkers. The stability of the triazole ring itself may also influence the metabolism of adjacent structures.

Performance Benchmark: Comparison with Alternative Linkers

The choice of linker is dictated by the therapeutic strategy. For applications requiring the conjugate to remain intact until it reaches the target cell (e.g., many antibody-drug conjugates or PROTACs), a highly stable linker is paramount. In other cases, controlled cleavage at the target site is desired. The triazole-ether linkage falls firmly into the "highly stable" category.

Linker TypeCleavage MechanismIn Vivo Stability ProfileTypical Applications
1,2,3-Triazole-Ether Non-Cleavable (Resistant to hydrolysis and enzymatic action)Very High: Long plasma half-life, minimal premature payload release. Potential for slow CYP-mediated metabolism.Antibody-Drug Conjugates (ADCs), PROTACs, PEGylation, Imaging Probes where long circulation is desired.
Peptide (e.g., Val-Cit) Enzymatic: Cleaved by lysosomal proteases like Cathepsin B.[11][12]High in circulation, low in lysosomes: Designed to be stable in the bloodstream but release payload after internalization into target cells.ADCs for cancer therapy where intracellular drug release is required.
Disulfide Reductive: Cleaved by glutathione and other reducing agents.Moderate: Relatively stable in the oxidative environment of the bloodstream, but readily cleaved in the reducing intracellular environment.[13]Intracellular drug delivery, release of siRNA.
Hydrazone pH-Sensitive: Hydrolyzed under acidic conditions (pH 4.5-6.5).Moderate: Relatively stable at physiological pH (7.4) but cleaves in the acidic microenvironments of endosomes, lysosomes, or tumors.ADCs, targeted delivery to acidic tissues.
Thioether (from Maleimide) Generally Non-Cleavable High: Very stable bond. However, can be susceptible to retro-Michael reaction, especially with free thiols like albumin, leading to payload deconjugation.[14]Bioconjugation of proteins and antibodies.

A Practical Guide to In Vivo Stability Assessment

To empirically validate the stability of a bioconjugate containing the triazole-ether linker, a multi-step experimental approach is required. The primary goal is to quantify the rate and extent of linker cleavage by measuring the concentrations of the intact conjugate, total biomolecule (e.g., total antibody), and any released payload over time.[15][16]

Protocol 1: In Vitro Plasma Stability Assay

This initial screen provides a rapid and cost-effective assessment of linker stability in a physiologically relevant matrix.

Objective: To determine the rate of conjugate degradation or payload release upon incubation in plasma from relevant species (e.g., mouse, rat, human).

Methodology:

  • Preparation: Spike the test conjugate into plasma at a defined concentration (e.g., 10-100 µg/mL). Prepare control samples in buffer (e.g., PBS) to assess chemical stability.

  • Incubation: Incubate samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours). Immediately quench any enzymatic activity by adding an organic solvent (e.g., acetonitrile) or freezing at -80°C.[11]

  • Sample Preparation: Process the plasma samples to extract the analytes. This may involve protein precipitation or immuno-affinity capture of the conjugate.[11][12][17]

  • Analysis: Quantify the concentration of the intact conjugate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can differentiate the intact molecule from its metabolites or free payload.[18][19]

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis p1 Spike Conjugate into Plasma (37°C) p2 Collect Aliquots at Time Points (0, 1, 6, 24... hrs) p1->p2 proc1 Quench Reaction (e.g., Acetonitrile) p2->proc1 proc2 Protein Precipitation or Affinity Capture proc1->proc2 a1 LC-MS/MS Analysis proc2->a1 a2 Quantify Intact Conjugate vs. Time a1->a2 end Result a2->end Determine In Vitro Half-Life

Workflow for an in vitro plasma stability assay.
Protocol 2: In Vivo Pharmacokinetic (PK) Study

This is the definitive experiment to assess linker stability in a complete biological system. It tracks the fate of the conjugate after administration to an animal model.[20][21]

Objective: To determine the pharmacokinetic profiles of the total biomolecule (e.g., antibody), the intact conjugate, and the released payload in circulation.

Methodology:

  • Animal Model: Select an appropriate species (typically mice or rats). Administer the conjugate via a clinically relevant route (e.g., intravenous injection).

  • Dosing: Administer a single dose at a defined concentration (e.g., 1-10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 1, 2, 4, 7, 14, 21 days). Process blood to obtain plasma.[16]

  • Bioanalysis: Employ a suite of analytical methods to measure three key analytes[14][15]:

    • Total Antibody/Biomolecule: Use a ligand-binding assay (LBA) such as ELISA that detects the antibody or protein scaffold, regardless of whether the payload is attached.

    • Intact Conjugate: Use an LBA that requires both the biomolecule and the payload to be present for detection, or more accurately, use an immuno-affinity capture LC-MS/MS method.[11][12][17]

    • Free Payload: Use LC-MS/MS to quantify the concentration of released payload in the plasma.

  • Data Interpretation: Plot the concentration of each analyte versus time. The rate of divergence between the "Total Antibody" curve and the "Intact Conjugate" curve is a direct measure of in vivo linker cleavage.[22]

G cluster_animal In Vivo Phase cluster_analysis Bioanalysis cluster_results Pharmacokinetics an1 Administer Conjugate to Animal Model (IV) an2 Collect Blood Samples at Time Points an1->an2 an3 Process to Plasma an2->an3 a1 ELISA: Total Antibody an3->a1 a2 Immuno-Capture LC-MS: Intact Conjugate an3->a2 a3 LC-MS/MS: Free Payload an3->a3 r1 Plot Concentration vs. Time Curves a1->r1 a2->r1 a3->r1 r2 Calculate PK Parameters (Half-life, AUC, Clearance) r1->r2 end Stability Profile r2->end Assess Linker Cleavage Rate

Sources

head-to-head comparison of different bioorthogonal ligation reactions with 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering reactions that proceed with high efficiency and selectivity within living systems without interfering with endogenous biochemical processes.[1][2][3] At the heart of many of these transformations are versatile chemical reporters, such as the terminal alkyne-containing molecule, 3-(2-bromoethoxy)prop-1-yne .

This guide provides a comprehensive, head-to-head comparison of the primary bioorthogonal ligation reactions in which this compound can participate. As Senior Application Scientists, we aim to move beyond a simple recitation of protocols, instead offering a deep dive into the mechanistic underpinnings, kinetic profiles, and practical considerations of each reaction. This will empower you to make informed decisions when designing your next bioconjugation experiment.

The Central Player: this compound

This compound is a bifunctional molecule featuring a terminal alkyne for bioorthogonal ligation and a bromoethyl group for further functionalization or as a payload attachment point. Its small size and the reactivity of the terminal alkyne make it an attractive building block for a variety of bioconjugation applications.

Bioorthogonal Ligation Strategies: A Comparative Analysis

The terminal alkyne of this compound is primarily amenable to two major classes of bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A third major bioorthogonal reaction, the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, is also discussed to provide a complete comparative landscape, although simple terminal alkynes are generally not reactive partners in this context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity.[4][5] It involves the copper(I)-catalyzed reaction between a terminal alkyne, such as that in this compound, and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.[4][6]

Mechanism of Action: The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate.[4] This intermediate then reacts with the azide, leading to the formation of a six-membered metallacycle which then rearranges to the stable triazole product. The catalyst is crucial as the uncatalyzed reaction requires high temperatures and results in a mixture of regioisomers.[5]

dot

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Considerations: A key consideration for CuAAC in biological systems is the cytotoxicity of the copper(I) catalyst.[7][8] To mitigate this, the reaction is typically performed using a copper(II) salt (e.g., CuSO4) in the presence of a reducing agent like sodium ascorbate to generate the active copper(I) species in situ.[6][9] Furthermore, the use of copper-chelating ligands, such as THPTA, can both stabilize the copper(I) catalyst and accelerate the reaction.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to accelerate the reaction with an azide.[11][12]

Mechanism of Action: SPAAC is a concerted [3+2] cycloaddition reaction.[13] The driving force is the release of ring strain in the cyclooctyne upon forming the more stable triazole ring.[14] While this compound itself is not strained, it would be the azide-containing partner that would be designed to react with a strained cyclooctyne. For the purpose of this guide, we will consider the reverse scenario where an azide-functionalized biomolecule reacts with a strained alkyne.

dot

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Considerations: The primary advantage of SPAAC is its biocompatibility due to the absence of a toxic metal catalyst, making it ideal for in vivo applications.[8][10] However, SPAAC reactions are generally slower than CuAAC.[10][15] The choice of the strained cyclooctyne is critical, as their structure influences both reaction kinetics and stability.[12]

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The inverse-electron-demand Diels-Alder (iEDDA) reaction is another prominent bioorthogonal ligation that is known for its exceptionally fast reaction rates.[16] It typically occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile.[17]

Mechanism of Action: The iEDDA reaction is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas, driving the reaction to completion.[18] The rate of the reaction is governed by the energy gap between the HOMO of the dienophile and the LUMO of the diene.[16]

dot

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Applicability to this compound: Standard terminal alkynes like this compound are generally poor dienophiles for iEDDA reactions as they are not sufficiently electron-rich or strained.[17] While some iEDDA reactions with alkynes are possible, they often require catalysis or are significantly slower than those with strained alkenes.[19] Therefore, for efficient bioorthogonal labeling, this compound is not the ideal choice for iEDDA ligations.

Quantitative Comparison of Bioorthogonal Reactions

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA)
Reaction Partners Terminal Alkyne + AzideStrained Alkyne + AzideElectron-poor Diene + Electron-rich/Strained Dienophile
Catalyst Required Yes (Copper I)NoNo
Typical Second-Order Rate Constant (M⁻¹s⁻¹) 10 to 10⁴[10]10⁻³ to 1Up to 10⁶
Biocompatibility Good (with ligands), but potential copper toxicity[7][8]Excellent[8][10]Excellent[20]
Reaction Conditions Aqueous buffer, room temperatureAqueous buffer, physiological pH and temperature[13]Aqueous buffer, physiological conditions
Byproducts NoneNoneNitrogen gas[21]
Linkage Formed 1,2,3-Triazole1,2,3-TriazoleDihydropyridazine
Suitability with this compound ExcellentNot directly applicable (requires azide partner)Poor

Experimental Protocols

Protocol 1: General Procedure for CuAAC Ligation

This protocol outlines a general procedure for the CuAAC reaction between an azide-containing biomolecule and this compound.

Materials:

  • Azide-modified biomolecule in a biocompatible buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in your chosen buffer. A 10- to 50-fold molar excess of the alkyne is a good starting point.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common.[9]

  • Add the CuSO₄/THPTA mixture to the reaction tube containing the biomolecule and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).[9]

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purify the labeled biomolecule using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and catalyst.

Causality Behind Experimental Choices: The use of a reducing agent (sodium ascorbate) is critical to maintain copper in its active Cu(I) oxidation state.[6] The THPTA ligand not only accelerates the reaction but also protects the biomolecule from damage by reactive oxygen species that can be generated.[9]

Protocol 2: General Procedure for SPAAC Ligation

This protocol describes a general procedure for the SPAAC reaction between an azide-modified biomolecule and a strained cyclooctyne.

Materials:

  • Azide-modified biomolecule in a biocompatible buffer (e.g., PBS)

  • Strained cyclooctyne (e.g., DBCO, BCN) derivative

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-modified biomolecule in the biocompatible buffer.

  • Add the strained cyclooctyne derivative to the solution. A 2- to 10-fold molar excess of the cyclooctyne is typically sufficient.[13]

  • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.[13] The reaction time will depend on the specific cyclooctyne used and the concentration of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique.

  • Purify the conjugated biomolecule to remove any unreacted cyclooctyne.

Causality Behind Experimental Choices: The absence of a catalyst simplifies the experimental setup and purification. The reaction is driven by the inherent reactivity of the strained alkyne, making the choice of cyclooctyne the most critical parameter for reaction efficiency.[11]

Conclusion

The choice of bioorthogonal ligation strategy for use with this compound is dictated by the specific requirements of the experiment.

  • CuAAC is the go-to reaction for rapid and efficient labeling when the potential for copper cytotoxicity can be managed, making it ideal for in vitro applications.

  • SPAAC is the superior choice for live-cell imaging and in vivo studies where biocompatibility is paramount, though it requires the use of a strained reaction partner in place of the simple terminal alkyne.

  • iEDDA is generally not a suitable reaction for this compound due to the poor reactivity of simple alkynes as dienophiles in this context.

By understanding the underlying principles and practical considerations of these powerful bioorthogonal reactions, researchers can effectively harness the capabilities of this compound to advance their research in chemical biology and drug development.

References

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco.
  • Unknown. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
  • PMC. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications.
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Unknown. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • PMC. (n.d.). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications.
  • SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • Unknown. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction.
  • Sigma-Aldrich. (n.d.). Inverse Electron Demand Diels-Alder Reactions.
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • PubMed. (n.d.). Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery.
  • Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Benchchem. (n.d.). understanding strain-promoted alkyne-azide cycloaddition (SPAAC).
  • PMC. (n.d.). Constructing new bioorthogonal reagents and reactions.
  • Moodle@Units. (n.d.). Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications.
  • ACS Publications. (n.d.). Bioorthogonal Chemistry and Its Applications.
  • Chemical Society Reviews (RSC Publishing). (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.
  • Unknown. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) As one of the most common click reactions, strain-promoted alkyne-azide cycl.
  • PMC. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Efficiency of Click Chemistry Reagents.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • PMC. (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes.
  • PMC. (n.d.). Bioorthogonal chemistry.
  • PubMed Central. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions.
  • ResearchGate. (n.d.). Representatives of bioorthogonal ligation reactions and cleavage....

Sources

The Cell Permeability of 3-(2-bromoethoxy)prop-1-yne: A Comparative Guide for Intracellular Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cell Permeability in Bioorthogonal Labeling

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. By introducing chemical reporters into biomolecules, we can visualize, track, and quantify them within the complex milieu of a living cell. A key requirement for successful intracellular labeling is that the bioorthogonal probe must efficiently cross the cell membrane to reach its target. Poor cell permeability can lead to low labeling efficiency, high background signals, and ultimately, inconclusive experimental results. Therefore, understanding and optimizing the cell permeability of labeling reagents is of paramount importance for researchers in cell biology, chemical biology, and drug development.

This guide provides a comparative analysis of the cell permeability of 3-(2-bromoethoxy)prop-1-yne , a versatile alkyne-containing labeling reagent, with other commonly used alkyne probes. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of small molecule membrane transport and physicochemical property analysis to provide a predictive comparison. Furthermore, we present a detailed experimental protocol for researchers to quantitatively assess and compare the cell permeability of these reagents in their own laboratories.

Factors Influencing the Cell Permeability of Small Molecule Probes

The ability of a small molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a set of physicochemical properties, often summarized by frameworks like Lipinski's Rule of Five.[1][2] While originally developed for oral drug bioavailability, these principles are highly relevant for the design of cell-permeable probes.[3][4] Key factors include:

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. A molecular weight of less than 500 Da is often cited as a guideline for good absorption.[1]

  • Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). A balanced lipophilicity is crucial; while the molecule needs to be hydrophobic enough to partition into the lipid bilayer, it must also have sufficient aqueous solubility to be delivered to the cell surface. A logP value between 1 and 3 is often considered optimal.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its interaction with water molecules. A high number of hydrogen bonds can hinder a molecule's ability to leave the aqueous environment and enter the hydrophobic core of the cell membrane.[2]

  • Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule. A lower PSA is generally associated with better cell permeability.

  • Charge: Charged molecules typically have poor passive permeability across the cell membrane and often require active transport mechanisms.

Comparative Analysis of Alkyne-Containing Labeling Reagents

Here, we compare the predicted cell permeability of this compound with two other common classes of alkyne labeling reagents: propargylamines and simple propargyl ethers. This comparison is based on their structural and physicochemical properties.

FeatureThis compoundPropargylaminePropargyl Ether
Structure HC≡CCH₂OCH₂CH₂BrHC≡CCH₂NH₂HC≡CCH₂OCH₂C≡CH
Molecular Weight ( g/mol ) 163.0155.0894.11
Predicted logP ~1.3~ -0.3~ 0.3
Hydrogen Bond Donors 020
Hydrogen Bond Acceptors 1 (ether oxygen)1 (amine nitrogen)1 (ether oxygen)
Predicted Permeability Good to Excellent Moderate Good

Analysis:

  • This compound: With a low molecular weight, no hydrogen bond donors, and a predicted logP in the optimal range, this molecule is expected to have excellent passive cell permeability. The ether linkage provides some polarity, ensuring sufficient aqueous solubility, while the overall structure remains largely lipophilic. The bromo-group increases its reactivity for covalent labeling applications.

  • Propargylamine: While having a very low molecular weight, the primary amine group introduces two hydrogen bond donors and can be protonated at physiological pH, leading to a positive charge.[5][6][7] This significantly increases its hydrophilicity (negative logP) and is likely to reduce its passive permeability compared to this compound.

  • Propargyl Ether: This molecule also has a low molecular weight and no hydrogen bond donors.[8] Its predicted logP is slightly lower than that of this compound, suggesting it is more hydrophilic. While still expected to be cell-permeable, its lower lipophilicity might result in a slightly lower rate of passive diffusion across the cell membrane.

Experimental Workflow for Assessing Cell Permeability

To empirically determine and compare the cell permeability of these labeling reagents, a Caco-2 cell permeability assay is the gold standard.[9][10][] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12] The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across this monolayer.[13][14]

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a polarized monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer add_compound Add test compound to the apical (donor) chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from the basolateral (receiver) chamber at set time points incubate->sample quantify Quantify compound concentration in samples (e.g., LC-MS/MS) sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Detailed Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a step-by-step guide for comparing the permeability of this compound and other alkyne-containing probes.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compounds (this compound, propargylamine, propargyl ether) dissolved in a suitable vehicle (e.g., DMSO)

  • Control compounds:

    • High permeability control: Caffeine or Propranolol

    • Low permeability control: Mannitol or Atenolol

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check:

    • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • Add 0.5 mL of transport buffer to the basolateral (receiver) chamber.

    • Prepare the dosing solutions of the test and control compounds in transport buffer at the desired concentration (e.g., 10 µM). The final concentration of the vehicle (e.g., DMSO) should be low (<1%) and consistent across all wells.

    • Add 0.4 mL of the dosing solution to the apical (donor) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber for analysis. Replace the collected volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

Conclusion

The selection of a bioorthogonal labeling reagent for intracellular studies is a critical decision that significantly impacts experimental success. Based on physicochemical principles, This compound is predicted to exhibit excellent cell permeability, potentially superior to more polar alternatives like propargylamine. Its favorable balance of lipophilicity and low molecular weight makes it a strong candidate for efficiently reaching intracellular targets.

However, theoretical predictions should always be validated by empirical data. The provided Caco-2 permeability assay protocol offers a robust and standardized method for researchers to directly compare the permeability of this compound with other labeling reagents. By generating quantitative Papp values, scientists can make informed decisions in selecting the optimal probe for their specific intracellular labeling experiments, ultimately leading to more reliable and reproducible results.

References

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-(2-bromoethoxy)prop-1-yne: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, 3-(2-bromoethoxy)prop-1-yne is a valuable reagent in the modern laboratory.[1] Its bifunctional nature, containing both an alkyl bromide and a terminal alkyne, allows for diverse synthetic applications. However, these same reactive groups, combined with the compound's inherent hazards, necessitate a rigorous and well-understood disposal protocol.

This guide provides a comprehensive framework for the safe handling and disposal of this compound and its associated waste streams. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The overriding principle is that no procedure involving this chemical should begin without a clear plan for the disposal of all potential waste.[2]

Core Principles: Understanding the Hazard Profile

The disposal strategy for any chemical is dictated by its specific hazard profile. This compound is classified as a hazardous substance, and its properties demand careful management.[3] The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4] As a halogenated organic compound, it falls into a waste category that requires specific disposal methods to prevent the formation of harmful byproducts during incineration.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 18668-74-1[5]
Molecular Formula C₅H₇BrO[1]
Molecular Weight 163.01 g/mol [1]
Appearance Liquid[6]
Boiling Point 70-72 °C at 22 mmHg[1]
Density ~1.425 g/cm³[1]
Storage 2-8°C, sealed in a dry environment[6]

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeDescriptionSource
Hazard H302Harmful if swallowed[3][4]
H315Causes skin irritation[3][4]
H319Causes serious eye irritation[3][4]
H335May cause respiratory irritation[3][4]
Precautionary P261Avoid breathing vapors/mist[7]
P280Wear protective gloves/eye protection/face protection[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P501Dispose of contents/container to an approved hazardous waste disposal plant[3]

The fundamental principle of disposal is waste segregation . Under no circumstances should waste containing this compound be mixed with non-hazardous refuse or other incompatible chemical waste streams.[8][9]

Standard Operating Procedure for Waste Collection

All materials that have come into contact with this compound must be considered hazardous waste. The following step-by-step process ensures proper segregation and collection.

Step 1: Designate Appropriate Waste Containers

Before beginning any experiment, prepare three distinct, clearly labeled waste containers:

  • Halogenated Organic Liquid Waste: For neat/concentrated this compound and organic solvent rinses. This container should be made of a compatible material (e.g., glass or polyethylene) with a secure screw cap.

  • Aqueous Waste: For any aqueous solutions (e.g., from workups) contaminated with the compound. Sewer disposal is strictly prohibited.[10]

  • Contaminated Solid Waste: For gloves, pipette tips, absorbent paper, and other solid materials. This should be a sealable plastic bag or a designated solid waste drum.[9]

Step 2: Segregate Waste During the Experiment
  • Pure or Concentrated Liquid Waste: Collect all unused or residual this compound directly into the "Halogenated Organic Liquid Waste" container.

  • Solvent Rinses: Use a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol) to rinse glassware. Collect these rinses in the "Halogenated Organic Liquid Waste" container.

  • Aqueous Layers: During reaction workups, collect all aqueous layers that have been in contact with the product into the designated "Aqueous Waste" container.

  • Solid Waste: Place all contaminated disposable items, such as gloves, weigh boats, and absorbent pads used for minor spills, immediately into the "Contaminated Solid Waste" bag or container.[9]

Step 3: Final Laboratory Disposal Logistics

Once your experiment is complete or the waste containers are full:

  • Ensure all containers are securely sealed to prevent leaks or evaporation.

  • Check that labels are accurate, legible, and include the full chemical name: "this compound".

  • Store the sealed containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department. They will manage the transport to a licensed hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste streams associated with this compound.

G Disposal Workflow for this compound Start Waste Generated from This compound Decision What is the waste type? Start->Decision Liquid Liquid Waste Decision->Liquid Liquid Solid Contaminated Solid Waste (Gloves, Pipettes, Absorbent Paper) Decision->Solid Solid Aqueous Dilute Aqueous Solution (e.g., from workup) Liquid->Aqueous Organic Neat Reagent or Organic Solvent Rinse Liquid->Organic Container_Solid Collect in Labeled 'Contaminated Solid Waste' Container Solid->Container_Solid Container_Aqueous Collect in Labeled 'Aqueous Waste' Container Aqueous->Container_Aqueous Container_Halogenated Collect in Labeled 'Halogenated Organic Liquid Waste' Container Organic->Container_Halogenated EHS Store in Satellite Accumulation Area for EHS Pickup and Disposal Container_Solid->EHS Container_Aqueous->EHS Container_Halogenated->EHS

Caption: Decision workflow for proper segregation of waste.

In-Lab Chemical Deactivation: An Advanced Option

For laboratories with experienced personnel and appropriate controls, chemical deactivation can be considered to render the waste less hazardous. This process should be treated as a distinct chemical reaction and must be documented. A potential method for bromoalkanes is nucleophilic substitution with a hydroxide source to hydrolyze the C-Br bond.[12]

Disclaimer: This procedure should only be performed by trained chemists in a controlled laboratory setting, using a fume hood and appropriate personal protective equipment (PPE). The efficacy of the neutralization must be validated.

Hypothetical Deactivation Protocol: Base Hydrolysis
  • Preparation: In a fume hood, prepare a reaction vessel of appropriate size equipped with a magnetic stirrer.

  • Dilution: If starting with concentrated waste, dilute it with a water-miscible solvent like tetrahydrofuran (THF) or isopropanol to better manage the reaction exotherm.

  • Reaction: Slowly add the diluted bromo-alkyne waste to a stirred, excess solution of 1M sodium hydroxide (NaOH). The reaction will be slow at room temperature and may require gentle heating.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography) to confirm the complete disappearance of the starting material.

  • Neutralization and Disposal: After confirming the reaction is complete, cool the solution to room temperature and carefully neutralize the excess base with dilute hydrochloric acid (HCl) to a pH between 5 and 9.[10] Even after this treatment, the resulting mixture may contain byproducts and should be collected as hazardous aqueous waste for EHS disposal unless your institution's policies explicitly permit sewer disposal of the neutralized, verified product.

Spill Management

Spills must be handled immediately to prevent exposure and contamination.

  • Small Spills: For minor spills contained within a fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pad) to soak up the liquid. Collect the contaminated absorbent material and place it in the "Contaminated Solid Waste" container.[9] Clean the area with soap and water.

  • Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS office for emergency response.

By implementing this structured approach, researchers can confidently and safely manage the disposal of this compound, ensuring a secure working environment and upholding their commitment to environmental stewardship.

References

  • PubChem. 3-(2-Bromoethoxy)prop-1-ene Laboratory Chemical Safety Summary. [Link]

  • Fisher Scientific. Safety Data Sheet for Propargyl ether. [Link]

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Hazard Analysis: Understanding the Reactivity of 3-(2-bromoethoxy)prop-1-yne

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide to the Safe Handling of 3-(2-bromoethoxy)prop-1-yne

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The proper handling of reactive reagents is fundamental to this success. This guide provides a comprehensive, technically grounded protocol for the safe management of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

This compound is a bifunctional molecule containing both a terminal alkyne and a bromoethyl ether. This structure imparts valuable synthetic utility but also presents specific hazards that must be rigorously managed. According to aggregated GHS classifications, this chemical is recognized as a combustible liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Safety Data Sheets (SDS) further classify it as toxic if swallowed and capable of causing severe skin burns.[2][3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. Therefore, all handling procedures must be designed to eliminate these exposure pathways.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. Each component is selected to provide a specific barrier against the identified hazards of this compound. The minimum required PPE is summarized below.

PPE ComponentSpecificationRationale & Causality
Hand Protection Chemical-resistant nitrile or neoprene gloves.These materials provide effective protection against incidental splashes and contact with halogenated organic compounds.[4][5][6] Always inspect gloves for tears before use and remove them immediately after contact, followed by hand washing.[7]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.Due to the severe eye damage risk, safety glasses are insufficient.[1][8] Goggles create a seal to protect against splashes and vapors.[6] A face shield must be worn over goggles during any dispensing or transfer operations to protect the entire face from splashes.[6][7]
Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.A flame-retardant coat protects against the combustible nature of the chemical and prevents skin contact from spills.[9] Long pants and closed-toe shoes are minimum lab attire to protect the lower body.[7][9]
Respiratory Protection Operations must be conducted within a certified chemical fume hood.The compound's vapors can cause respiratory irritation.[1][8] A properly functioning fume hood is the primary engineering control to prevent inhalation and maintain a safe breathing zone.[2][3]

Operational Protocol: From Storage to Waste

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow is designed to be a self-validating system, ensuring safety at every stage.

Pre-Use Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect each item for damage or contamination.

  • Locate Emergency Equipment: Verify the clear accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review SDS: Always consult the Safety Data Sheet for this compound before starting work.

Step-by-Step Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

handling_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Use Phase prep1 Don all required PPE prep2 Set up apparatus inside fume hood prep1->prep2 handle1 Place reagent in secondary containment prep2->handle1 Proceed handle2 Dispense required volume slowly handle1->handle2 handle3 Securely cap primary container handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Proceed clean2 Segregate hazardous waste clean1->clean2 clean3 Remove PPE correctly clean2->clean3

Caption: Workflow for handling this compound.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][11]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[2][12]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Protocol: The container must be disposed of through an approved waste disposal plant, following all institutional, local, and national regulations.[2][8][11] Under no circumstances should this chemical or its waste be poured down the drain.

By integrating these expert-validated protocols and understanding the scientific principles that underpin them, your laboratory can build a deep and resilient culture of safety. This not only protects researchers but also ensures the integrity and reproducibility of your vital work.

References

  • PubChem. 3-(2-Bromoethoxy)prop-1-ene Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]

  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.[Link]

  • Wits University. Personal Protective Equipment (PPE) | Chemistry. YouTube. [Link]

  • Miami University. Personal Protective Equipment | Safety. Physical Facilities. [Link]

  • Princeton University. Section 6C: Protective Equipment. Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.